18:0-16:0(16-Azido) PC
Beschreibung
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Eigenschaften
Molekularformel |
C42H83N4O8P |
|---|---|
Molekulargewicht |
803.1 g/mol |
IUPAC-Name |
[(2R)-2-(16-azidohexadecanoyloxy)-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C42H83N4O8P/c1-5-6-7-8-9-10-11-12-13-15-18-21-24-27-30-33-41(47)51-38-40(39-53-55(49,50)52-37-36-46(2,3)4)54-42(48)34-31-28-25-22-19-16-14-17-20-23-26-29-32-35-44-45-43/h40H,5-39H2,1-4H3/t40-/m1/s1 |
InChI-Schlüssel |
OHPQAFOMHUTMHZ-RRHRGVEJSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to 18:0-16:0(16-Azido) PC: A Tool for Click Chemistry in Lipidomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
18:0-16:0(16-Azido) PC, chemically known as 1-stearoyl-2-(16-azido-palmitoyl)-sn-glycero-3-phosphocholine, is a synthetically modified phosphatidylcholine that serves as a powerful tool in the field of lipidomics and chemical biology.[1] This specialized lipid incorporates a bioorthogonal azido (B1232118) group at the terminus of the palmitoyl (B13399708) chain, enabling its use in highly specific and efficient "click chemistry" reactions.[1][] Its structure, comprising a saturated stearoyl (18:0) chain at the sn-1 position and the azido-functionalized palmitoyl (16:0) chain at the sn-2 position, allows it to mimic natural phospholipids (B1166683) and integrate into cellular membranes. This unique feature makes it an invaluable probe for studying lipid trafficking, lipid-protein interactions, and the dynamics of lipid metabolism in living systems.[]
This technical guide provides a comprehensive overview of this compound, including its chemical properties, a general discussion of its application in click chemistry, and a generalized experimental protocol for its use.
Core Properties and Specifications
The fundamental characteristics of this compound are summarized in the table below. This data is essential for experimental design, including calculating molar concentrations for assays and for analysis by mass spectrometry.
| Property | Value | Reference |
| Full Chemical Name | 1-stearoyl-2-(16-azido-palmitoyl)-sn-glycero-3-phosphocholine | [1] |
| Abbreviation | This compound | [1] |
| CAS Number | 2456348-93-7 | |
| Molecular Formula | C42H83N4O8P | |
| Molecular Weight | 803.1 g/mol | |
| Physical State | Powder | |
| Storage Temperature | -20°C |
Principle of Application: Click Chemistry
The primary utility of this compound lies in its azide (B81097) functional group, which can undergo a highly specific and efficient cycloaddition reaction with an alkyne-containing molecule. This reaction, a cornerstone of "click chemistry," forms a stable triazole linkage. There are two main types of click chemistry reactions relevant to the use of this lipid:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is highly efficient and proceeds under mild, aqueous conditions. It requires a copper(I) catalyst, which is often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry variant that utilizes a strained cyclooctyne (B158145) (e.g., DBCO, DIBO) as the alkyne reaction partner. The inherent ring strain of the cyclooctyne significantly accelerates the reaction rate, obviating the need for a cytotoxic copper catalyst and making it ideal for live-cell imaging and in vivo studies.[]
The choice between CuAAC and SPAAC depends on the experimental system. For in vitro applications or fixed-cell studies, the high efficiency of CuAAC is often advantageous. For live-cell or in vivo experiments where copper toxicity is a concern, SPAAC is the preferred method.
Experimental Applications
Potential Experimental Workflows:
-
Metabolic Labeling and Imaging of Lipids: Cells can be incubated with this compound, which will be incorporated into cellular membranes through normal lipid metabolic pathways. After a desired incubation time, the cells can be fixed and permeabilized, followed by a click reaction with an alkyne-functionalized fluorophore. This allows for the visualization of lipid localization and trafficking within the cell using fluorescence microscopy.
-
Identification of Lipid-Interacting Proteins: Following metabolic labeling of cells with this compound, a click reaction can be performed with an alkyne-biotin tag. The biotinylated lipids and any interacting proteins can then be pulled down using streptavidin-coated beads. The enriched proteins can subsequently be identified by mass spectrometry, revealing potential lipid-protein interaction networks.
-
In Vitro Liposome-Based Assays: Liposomes can be prepared incorporating this compound. These functionalized liposomes can be used in various in vitro assays, such as studying membrane fusion or the binding of peripheral membrane proteins. The azide groups on the liposome (B1194612) surface can be "clicked" to various molecules of interest to modulate surface properties or to quantify binding events.
Generalized Experimental Protocol: Metabolic Labeling and Fluorescence Imaging
The following is a generalized protocol for the metabolic labeling of cultured mammalian cells with this compound followed by fluorescent detection using a copper-free click reaction (SPAAC). Note: This is a template protocol and must be optimized for specific cell lines and experimental goals.
Materials:
-
This compound
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA) solution (4% in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
DBCO-functionalized fluorophore (e.g., DBCO-PEG4-5/6-TAMRA)
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Cell Seeding: Seed cells on a suitable imaging substrate (e.g., glass-bottom dishes or coverslips) and allow them to adhere overnight.
-
Metabolic Labeling:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO).
-
Dilute the stock solution in complete cell culture medium to the desired final concentration (typically in the low micromolar range, to be optimized).
-
Remove the old medium from the cells and replace it with the labeling medium.
-
Incubate the cells for a desired period (e.g., 4-24 hours) to allow for lipid uptake and incorporation.
-
-
Fixation and Permeabilization:
-
Wash the cells three times with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Blocking:
-
Incubate the cells in blocking buffer for 30 minutes at room temperature to reduce non-specific binding.
-
-
Click Reaction (SPAAC):
-
Prepare a solution of the DBCO-fluorophore in PBS at a suitable concentration (typically 1-10 µM, to be optimized).
-
Incubate the cells with the DBCO-fluorophore solution for 1-2 hours at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Staining and Mounting:
-
If desired, counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
-
Imaging:
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.
-
Visualizing the Workflow and Underlying Chemistry
The following diagrams illustrate the chemical structure, the click chemistry reaction, and a typical experimental workflow.
Caption: Chemical structure overview and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.
Caption: A typical experimental workflow for metabolic labeling and imaging using this compound.
Conclusion
This compound is a valuable molecular tool for researchers in lipid biology and drug development. Its integration of a bioorthogonal azide handle into a phosphatidylcholine backbone allows for the specific labeling and tracking of this lipid in complex biological environments. While this guide provides a foundational understanding and a general protocol, it is crucial for researchers to optimize conditions for their specific experimental systems. The principles of click chemistry, when applied with this and similar lipid probes, will continue to enable new discoveries in the dynamic world of the cellular lipidome.
References
An In-depth Technical Guide to 1-Stearoyl-2-(16-azidopalmitoyl)-sn-glycero-3-phosphocholine
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-Stearoyl-2-(16-azidopalmitoyl)-sn-glycero-3-phosphocholine is a synthetically modified, bio-orthogonal phospholipid of significant interest in the fields of chemical biology, drug delivery, and membrane science. Its structure incorporates a saturated stearoyl chain at the sn-1 position, a phosphocholine (B91661) headgroup, and a palmitoyl (B13399708) chain at the sn-2 position that is terminally functionalized with a chemically versatile azide (B81097) group. This azide moiety is the cornerstone of the molecule's utility, enabling its participation in highly specific and efficient "click chemistry" reactions. This allows for the covalent conjugation of this lipid to a vast array of molecules, such as fluorescent probes, targeting ligands, or therapeutic agents, making it an invaluable tool for constructing functionalized lipid assemblies like liposomes and lipid nanoparticles (LNPs) for targeted drug delivery, advanced diagnostics, and fundamental research into biomembrane interactions.
Molecular Structure and Physicochemical Properties
The molecule is an amphiphilic phospholipid. The long, saturated acyl chains (stearoyl and palmitoyl) form the hydrophobic tail, while the zwitterionic phosphocholine group constitutes the hydrophilic head. The key modification is the replacement of a terminal methyl group on the palmitoyl chain with an azide (-N₃) group. This modification is sterically small and bio-inert, preserving the lipid's ability to integrate into bilayer membranes while introducing a powerful chemical handle for subsequent modification.
Chemical Structure
The structure consists of a central sn-glycerol backbone with three substitutions:
-
sn-1 position: Esterified with stearic acid (an 18-carbon saturated fatty acid).
-
sn-2 position: Esterified with 16-azidopalmitic acid (a 16-carbon saturated fatty acid with a terminal azide group).
-
sn-3 position: Attached to a phosphocholine headgroup.
Quantitative Data
The key physicochemical properties of 1-stearoyl-2-(16-azidopalmitoyl)-sn-glycero-3-phosphocholine are summarized in the table below.
| Property | Value |
| Molecular Formula | C₄₂H₈₃N₄O₈P |
| Molecular Weight | 803.12 g/mol |
| Physical Form | Typically a solid or waxy solid at room temperature. |
| Solubility | Soluble in organic solvents like chloroform (B151607) and methanol. Forms liposomes or micelles in aqueous solutions. |
| Key Functional Group | Terminal Azide (-N₃) |
| Reactivity | Bio-orthogonal; specifically reactive with terminal alkynes or strained cyclooctynes. |
Core Applications and Methodologies
The primary application of this azido-lipid revolves around its ability to undergo bio-orthogonal ligation via "click chemistry." This concept, introduced by K. Barry Sharpless, describes reactions that are high-yielding, stereospecific, and create byproducts that are easily removed.[1][2] The azide group is a premier functional group for these reactions.
Covalent Surface Functionalization of Liposomes
A major application is the creation of surface-modified liposomes and lipid nanoparticles for drug delivery.[3] By incorporating the azido-lipid into the bilayer during formulation, the azide groups become exposed on the particle surface. These surface-exposed azides can then be "clicked" with alkyne-modified molecules to attach:
-
Targeting Ligands: Peptides, antibodies, or aptamers to direct the nanoparticle to specific cells or tissues.
-
Imaging Agents: Fluorophores or contrast agents for diagnostic tracking.
-
Stealth Moieties: Molecules like polyethylene (B3416737) glycol (PEG) to increase circulation time.
The most common reaction for this purpose is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is highly efficient and specific, forming a stable triazole linkage between the lipid and the molecule of interest.[4]
Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Pathway.
Experimental Protocol: Liposome (B1194612) Functionalization via CuAAC
This protocol provides a representative methodology for conjugating an alkyne-containing fluorescent dye to the surface of liposomes incorporating the azido-phosphocholine.
1. Materials:
-
Bulk Phospholipid: 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC)
-
Azido-Lipid: 1-stearoyl-2-(16-azidopalmitoyl)-sn-glycero-3-phosphocholine
-
Cholesterol
-
Alkyne-functionalized dye (e.g., Alkyne-Fluor 488)
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) ligand
-
Buffer: HEPES-buffered saline (HBS), pH 7.4
-
Solvent: Chloroform
2. Procedure:
-
Step 1: Liposome Preparation (Thin-Film Hydration & Extrusion)
-
In a round-bottom flask, combine DOPC, cholesterol, and the azido-lipid in chloroform at a molar ratio of 55:40:5.
-
Remove the chloroform under a stream of nitrogen gas, followed by drying under vacuum for at least 2 hours to form a thin lipid film.
-
Hydrate the film with HBS buffer by vortexing, creating multilamellar vesicles (MLVs).
-
Extrude the MLV suspension 11-21 times through a polycarbonate membrane (100 nm pore size) using a mini-extruder to produce unilamellar vesicles (LUVs) of a defined size.
-
-
Step 2: Click Chemistry Reaction
-
Prepare fresh stock solutions: 50 mM CuSO₄ in water, 100 mM Sodium Ascorbate in water.
-
In a microcentrifuge tube, combine the following in order:
-
100 µL of the prepared azido-liposome suspension (e.g., at 10 mM total lipid).
-
1 µL of 10 mM Alkyne-Fluor 488 in DMSO.
-
1 µL of 50 mM CuSO₄.
-
2 µL of 100 mM Sodium Ascorbate (this reduces Cu(II) to the active Cu(I)).
-
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Step 3: Purification
-
Remove unreacted dye, copper catalyst, and other small molecules by running the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-50) equilibrated with HBS.
-
Collect the fractions containing the liposomes, which will be visibly fluorescent and elute in the void volume.
-
3. Characterization:
-
Confirm successful conjugation by measuring the fluorescence of the purified liposome fraction.
-
Use dynamic light scattering (DLS) to confirm that the size and integrity of the liposomes were maintained throughout the reaction process.
Caption: Experimental workflow for fluorescent labeling of liposomes.
Conclusion
1-Stearoyl-2-(16-azidopalmitoyl)-sn-glycero-3-phosphocholine stands out as a critical molecular tool for researchers at the interface of chemistry, biology, and medicine. Its defining feature—the bio-orthogonal azide group—provides a reliable and highly specific chemical handle for the precise engineering of lipid-based systems. This enables the development of sophisticated drug delivery vehicles with enhanced targeting capabilities, advanced diagnostic probes, and novel model membranes for biophysical studies. As the demand for precisely functionalized nanomaterials continues to grow, the utility and importance of this versatile phospholipid in both academic research and pharmaceutical development are set to expand further.
References
physical properties of azido-modified phosphatidylcholine
An In-depth Technical Guide to the Physical Properties of Azido-Modified Phosphatidylcholine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylcholines (PCs) are the most abundant class of phospholipids (B1166683) in eukaryotic cell membranes, playing a critical role in maintaining membrane structure, fluidity, and function.[1] The modification of these lipids with azide (B81097) (-N₃) groups has emerged as a powerful strategy in chemical biology and drug development. The azide moiety serves as a versatile chemical handle for "click chemistry," particularly the copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC/SPAAC) reactions.[2][3] This allows for the covalent attachment of various molecular cargo, such as fluorescent dyes, biotin (B1667282) tags, or therapeutic agents, to the lipid scaffold with high efficiency and specificity.[2][4] Furthermore, the azide group is photo-activatable; upon UV irradiation, it forms a highly reactive nitrene intermediate that can non-specifically cross-link with nearby molecules, making azido-lipids invaluable tools for studying lipid-protein interactions within native-like membrane environments.[5][6]
Understanding the physical properties of these modified lipids is paramount. The introduction of a bulky, polar azide group can perturb the delicate packing of acyl chains within the lipid bilayer, potentially altering membrane fluidity, phase behavior, and stability.[7] This guide provides a comprehensive overview of the synthesis, physical characteristics, and experimental investigation of azido-modified phosphatidylcholines, offering a foundational resource for their application in advanced biological research and liposomal drug delivery systems.
Synthesis of Azido-Modified Phosphatidylcholine
The synthesis of azido-modified PCs typically involves the introduction of an azide group onto an acyl chain precursor, followed by its incorporation into the glycerophosphocholine backbone. A common strategy involves starting with a corresponding dibromide, which reacts with sodium azide (NaN₃) in a solvent like DMSO to yield the bisazide product.[2] Alternatively, an alcohol can be converted to an azide via a two-step protocol involving triflation and subsequent S₂N substitution with an azide source.[8] These azido-functionalized fatty acids can then be incorporated into the sn-1 or sn-2 position of the glycerol (B35011) backbone to produce the final azido-modified phosphatidylcholine.
The copper-catalyzed azide-alkyne cycloaddition (click chemistry) has proven to be remarkably effective for conjugating molecules to these lipids, even in biphasic dispersions, with nearly quantitative yields.[2] This enables the straightforward creation of complex lipid structures, such as bolaamphiphiles, by "clicking" two azido-PC molecules to a central scaffold.[2]
Physical Properties and Characterization
The introduction of an azide group influences the physicochemical behavior of phosphatidylcholine. Key factors determining these properties are the position of the azide group within the acyl chain (terminal vs. middle) and the type of linkage of the second alkyl chain (ester vs. ether).[9][10] These structural variations significantly affect the lipid's self-assembly, phase transitions, and miscibility with other lipids.
Aggregation Behavior and Stability
The self-assembly of azido-modified PCs in aqueous dispersion is highly dependent on the azide's location.
-
Mid-Chain Azide Modification : Lipids with an azide group in the middle of an alkyl chain, such as P10AzSPC and r12AzSHPC, tend to form extrudable liposomes that are stable in size during storage.[9][10][11] These modifications are generally preferred as they cause less perturbation to the membrane structure.[7]
-
Terminal Azide Modification : When the azide moiety is at the end of an acyl chain, the aggregation behavior is more complex. Some terminally modified lipids (e.g., P15AzPdPC) form liposomes that exhibit time-dependent fusion, leading to instability.[9][10] Others, like r15AzPdHPC, self-assemble into large, non-extrudable, sheet-like aggregates where the lipid molecules are arranged in an interdigitated orientation below their main phase transition temperature (Tₘ).[9][10] Langmuir film balance studies suggest that in expanded monolayers, azido-terminated chains may fold back towards the air-water interface.[5][12]
The stability and properties of vesicles can be modulated by mixing azido-lipids with conventional phospholipids like DMPC (1,2-dimyristoyl-sn-glycero-3-phosphocholine) or DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine).[5][6]
Quantitative Physical Data
The physical properties of azido-modified lipids and their mixtures have been characterized using various biophysical techniques. The data below is compiled from studies on specific azido-lipids to illustrate these properties.
Table 1: Thermal Properties of Azido-Modified Phosphatidylcholines
| Lipid Name¹ | Azide Position | Linkage Type | Main Phase Transition Temp (Tₘ) (°C) | Notes |
|---|---|---|---|---|
| P10AzSPC | Middle (C10) | Ester | < 0 | In liquid-crystalline (Lα) phase at room temp.[13] |
| r12AzSHPC | Middle (C12) | Ether | < 0 | In liquid-crystalline (Lα) phase at room temp.[13] |
| P15AzPdPC | Terminal (C15) | Ester | ~38 | Forms vesicles that fuse over time.[9][10] |
| r15AzPdHPC | Terminal (C15) | Ether | ~43-45 | Forms interdigitated gel phase (LβI) below Tₘ.[9][13] |
| DPPC (ref) | N/A | Ester | 41.8 | Reference lipid for comparison.[14] |
| DMPC (ref) | N/A | Ester | 23 | Reference lipid for comparison. |
¹ Nomenclature from Lindner et al. (2017) and Drescher et al. (2019).[9][13]
Table 2: Structural and Dynamic Properties of Azido-Lipid Aggregates
| Lipid System | Technique | Parameter | Value | Reference |
|---|---|---|---|---|
| P10AzSPC | DLS | Vesicle Size (extruded) | Stable over time | [9][10] |
| P15AzPdPC | DLS | Vesicle Size (extruded) | Shows time-dependent fusion | [9][10] |
| r15AzPdHPC | SAXS | Phase Below Tₘ | Interdigitated Lamellar Gel (LβI) | [13] |
| Azido-PC Monolayer | Langmuir Balance | Phase Transition | Liquid-Expanded to Liquid-Condensed | [12] |
| DOPC/DPPC Bilayer (ref) | AFM | Young's Modulus (Liquid Phase) | 19.3 MPa | [15] |
| DOPC/DPPC Bilayer (ref) | AFM | Young's Modulus (Gel Phase) | 28.1 MPa |[15] |
Experimental Methodologies
A suite of biophysical techniques is required for a thorough characterization of azido-modified phosphatidylcholines.
Differential Scanning Calorimetry (DSC)
DSC is used to determine the thermotropic phase behavior of lipids, particularly the main phase transition temperature (Tₘ), which marks the shift from a gel-like, ordered state (Lβ) to a fluid, disordered state (Lα).
-
Protocol: A dispersion of the lipid or lipid mixture in buffer is prepared at a known concentration (e.g., 100 mg/mL).[16] The sample is placed in an aluminum DSC pan and scanned over a relevant temperature range (e.g., 0°C to 70°C) at a controlled heating and cooling rate. The heat flow is measured relative to a reference pan containing only buffer. Endothermic peaks on heating and exothermic peaks on cooling indicate phase transitions.[14]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information on the conformation and packing of the lipid acyl chains. The frequency of the methylene (B1212753) stretching vibrations (ν(CH₂)) is sensitive to the conformational order (trans/gauche isomerism) of the chains.
-
Protocol: The lipid dispersion is placed in an attenuated total reflection (ATR) cell. Spectra are recorded as a function of temperature. An increase in the wavenumber of the antisymmetric methylene stretching band (νas(CH₂)) from ~2918-2920 cm⁻¹ to ~2924-2926 cm⁻¹ indicates a transition from a highly ordered gel phase to a disordered fluid phase.[6][16]
Dynamic Light Scattering (DLS)
DLS is used to measure the hydrodynamic radius (size) and size distribution (polydispersity index, PDI) of lipid aggregates, such as liposomes, in suspension. It is also used to assess the colloidal stability of these vesicles over time.
-
Protocol: Liposomes are prepared by hydrating a lipid film followed by extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm) to create unilamellar vesicles. The vesicle suspension is diluted and placed in a cuvette. Laser light is passed through the sample, and the fluctuations in scattered light intensity are analyzed to determine the particle size distribution.[9][17]
Small-Angle X-ray Scattering (SAXS)
SAXS provides detailed structural information about the lamellar organization of lipid aggregates, including bilayer thickness and the presence of specialized phases like the interdigitated phase (LβI).[9]
-
Protocol: A concentrated lipid dispersion is sealed in a glass capillary. The sample is exposed to a collimated X-ray beam, and the scattering pattern is recorded at various angles. The positions of the diffraction peaks are used to calculate the lamellar repeat distance, providing insight into the overall structure of the lipid assembly.[18]
Transmission Electron Microscopy (TEM)
TEM allows for direct visualization of the morphology of lipid aggregates. Cryo-TEM, where samples are flash-frozen in a vitrified state, is particularly powerful for observing the native structure without artifacts from staining or drying.[7]
-
Protocol (Cryo-TEM): A small aliquot of the liposome (B1194612) suspension is applied to a TEM grid. The grid is blotted to create a thin film and then rapidly plunged into a cryogen (e.g., liquid ethane). The vitrified sample is then transferred to a cryo-holder and imaged in the TEM at cryogenic temperatures.
Applications in Biological Systems
The unique properties of azido-modified PCs make them powerful tools for probing complex biological processes at the membrane interface.
Studying Lipid-Protein Interactions
Azido-lipids can be incorporated into model membranes or cell membranes. Upon UV irradiation, the azide group generates a reactive nitrene that forms covalent cross-links with adjacent molecules, including the amino acid residues of membrane-associated proteins.[6] The resulting lipid-protein adducts can be identified using mass spectrometry (MS), providing direct evidence of interactions and helping to map protein binding sites.[9][11] A mixture of P10AzSPC and DMPC has been successfully used for photochemically induced cross-linking with a transmembrane peptide, demonstrating the utility of this approach.[9][10]
Probing Signaling Pathways via Click Chemistry
Phosphatidylcholine is a central molecule in lipid signaling. It is synthesized via the CDP-choline (Kennedy) pathway and can be hydrolyzed by enzymes like Phospholipase D (PLD) to produce the second messenger phosphatidic acid (PA).[19][20] Azido-modified choline (B1196258) analogues (e.g., azidoethylcholine) can be metabolically incorporated into cells to produce azido-PCs.[4] These tagged lipids enter the cell's signaling and trafficking pathways. Using a cell-permeable alkyne-fluorophore conjugate, the location and dynamics of these lipids can be visualized in real-time within living cells via click chemistry, providing a powerful method to track PLD activity and other signaling events at specific subcellular locations.[21]
References
- 1. Structure and Function of Phosphatidylcholine Transfer Protein (PC-TP)/StarD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphatidylcholine Derived Bolaamphiphiles via ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. salic.med.harvard.edu [salic.med.harvard.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Azide-Modified Membrane Lipids: Synthesis, Properties, and Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Collection - Azide-Modified Membrane Lipids: Synthesis, Properties, and Reactivity - Langmuir - Figshare [acs.figshare.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. Direct Measurement of the Mechanical Properties of Lipid Phases in Supported Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 17. d-nb.info [d-nb.info]
- 18. Interpretation of small angle X-ray measurements guided by molecular dynamics simulations of lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Signaling through phosphatidylcholine breakdown - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Phosphatidylcholine and the CDP-Choline Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pnas.org [pnas.org]
In-Depth Technical Guide: 18:0-16:0(16-Azido) PC - A Versatile Tool for Lipid Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-stearoyl-2-(16-azidopalmitoyl)-sn-glycero-3-phosphocholine (18:0-16:0(16-Azido) PC), a clickable phospholipid analog invaluable for the study of lipid metabolism, trafficking, and interactions. Its unique design, incorporating an azido (B1232118) group on the sn-2 acyl chain, enables its use in bioorthogonal chemistry, allowing for the visualization and analysis of phosphatidylcholine dynamics within complex biological systems.
Core Molecular Data
A clear understanding of the fundamental properties of this compound is essential for its effective application in research. The key quantitative data for this molecule are summarized below.
| Property | Value | Reference |
| Molecular Weight | 803.10 g/mol | [1] |
| Molecular Formula | C₄₂H₈₃N₄O₈P | [1] |
| Exact Mass | 802.59 g/mol | |
| Percent Composition | C: 62.81%, H: 10.42%, N: 6.98%, O: 15.94%, P: 3.86% | |
| CAS Number | 2456348-93-7 | [1] |
| Storage Temperature | -20°C | |
| Physical State | Solid |
Experimental Applications and Protocols
The primary utility of this compound lies in its application as a probe for "click chemistry," a set of bioorthogonal reactions that enable the covalent ligation of two molecules in a biological environment without interfering with native biochemical processes. The azide (B81097) group on the lipid serves as a handle that can be specifically and efficiently reacted with an alkyne- or cyclooctyne-containing reporter molecule, such as a fluorophore or a biotin (B1667282) tag. This allows for the sensitive and specific detection and analysis of the azido-labeled lipid.
Metabolic Labeling and Tracing of Phosphatidylcholine
A powerful application of this compound is in the metabolic labeling and tracing of phosphatidylcholine (PC) biosynthesis and trafficking. While this specific molecule contains the azido group on the fatty acid chain, other clickable analogs utilize a modified choline (B1196258) headgroup. The general principle involves introducing the clickable lipid analog to cells or organisms, where it is incorporated into cellular membranes through endogenous metabolic pathways. The azido-tagged lipids can then be visualized or isolated, providing insights into their distribution, transport, and fate.
This protocol is adapted from established methods for labeling cellular PCs using clickable choline analogs and can be conceptually applied to fatty acid-labeled PCs.
1. Cell Preparation and Labeling: a. Culture mammalian cells (e.g., K562) in standard culture medium. b. For labeling, wash the cells with choline-free medium and resuspend them in the same medium. c. Introduce the azido-functionalized PC, such as this compound, at a suitable concentration (e.g., 50-100 µM) and incubate for a desired period (e.g., 24-48 hours) to allow for metabolic incorporation.
2. Click Reaction with a Fluorescent Reporter: a. Harvest the labeled cells and wash them with a suitable buffer (e.g., 4% FBS in IMDM). b. For plasma membrane labeling, resuspend the cells in a working solution of a cyclooctyne-conjugated fluorophore (e.g., DBCO-AF647) and incubate at 15°C for 30 minutes. c. For intracellular organelle labeling (e.g., ER-Golgi), a membrane-permeable cyclooctyne-dye (e.g., BDP-DBCO) can be used, with incubation at room temperature for 15 minutes.
3. Flow Cytometry Analysis: a. After the click reaction, wash the cells to remove excess dye. b. Resuspend the cells in a suitable buffer for flow cytometry. c. Analyze the fluorescence of individual cells using a flow cytometer equipped with the appropriate lasers and detectors for the chosen fluorophore.
Investigating Lipid-Protein Interactions
Azido-functionalized phospholipids (B1166683) are also instrumental in studying lipid-protein interactions. By incorporating a photoactivatable group in addition to the clickable handle, researchers can covalently crosslink the lipid to interacting proteins upon UV irradiation. The resulting lipid-protein adducts can then be enriched using the clickable handle and identified by mass spectrometry.
Sphingomyelin (B164518) Biosynthesis Pathway: A Potential Application
Phosphatidylcholine plays a crucial role as the phosphocholine (B91661) donor in the de novo synthesis of sphingomyelin, a major component of mammalian cell membranes. This established metabolic link presents a compelling application for this compound. By introducing this azido-labeled PC into cells, it is hypothesized that the azido-phosphocholine headgroup would be transferred to ceramide by sphingomyelin synthase, resulting in the formation of azido-labeled sphingomyelin. This would allow for the direct tracing and visualization of sphingomyelin biosynthesis.
Caption: Sphingomyelin biosynthesis pathway illustrating the potential use of this compound.
Representative Chemical Synthesis Protocol
1. Preparation of 1-stearoyl-sn-glycero-3-phosphocholine (B154088) (Lyso-PC): a. Start with a symmetric phosphatidylcholine, such as 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC). b. Perform a regioselective hydrolysis of the sn-2 ester bond using phospholipase A₂ (PLA₂). This enzymatic step ensures the preservation of the desired stereochemistry at the glycerol (B35011) backbone. c. Purify the resulting 1-stearoyl-sn-glycero-3-phosphocholine (18:0 Lyso-PC) using column chromatography.
2. Synthesis of 16-Azidopalmitic Acid: a. This can be achieved from a suitable precursor such as 16-bromopalmitic acid. b. React 16-bromopalmitic acid with sodium azide in a suitable solvent (e.g., DMF) to introduce the azido group via nucleophilic substitution. c. Purify the 16-azidopalmitic acid.
3. Acylation of Lyso-PC with 16-Azidopalmitic Acid: a. Activate the carboxylic acid of 16-azidopalmitic acid, for example, by converting it to its acid anhydride (B1165640) or using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst such as 4-(dimethylamino)pyridine (DMAP). b. React the activated 16-azidopalmitic acid with the 18:0 Lyso-PC in an appropriate solvent. c. The reaction will yield 1-stearoyl-2-(16-azidopalmitoyl)-sn-glycero-3-phosphocholine.
4. Purification of the Final Product: a. Purify the final product using column chromatography on silica (B1680970) gel to remove any unreacted starting materials and byproducts. b. Characterize the purified this compound using techniques such as mass spectrometry and NMR to confirm its structure and purity.
This in-depth guide provides a solid foundation for researchers to understand and utilize this compound in their studies. Its versatility as a clickable probe opens up numerous avenues for exploring the complex roles of phosphatidylcholine in cellular processes and disease.
References
An In-depth Technical Guide to 18:0-16:0(16-Azido) PC: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 2456348-93-7
Introduction
1-stearoyl-2-(16-azidopalmitoyl)-sn-glycero-3-phosphocholine, commonly referred to as 18:0-16:0(16-Azido) PC, is a synthetically modified phospholipid that has emerged as a powerful tool in chemical biology and drug development.[1][2] Its unique structure, featuring a saturated stearoyl chain at the sn-1 position, an azido-functionalized palmitoyl (B13399708) chain at the sn-2 position, and a phosphocholine (B91661) headgroup, makes it a versatile probe for investigating a wide range of biological processes. The terminal azide (B81097) group serves as a "clickable" handle, allowing for the covalent attachment of reporter molecules, affinity tags, or other functional groups via highly efficient and specific bioorthogonal reactions.[1][2] This guide provides a comprehensive overview of the synthesis, characterization, and key applications of this important research tool.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Full Chemical Name | 1-stearoyl-2-(16-azidopalmitoyl)-sn-glycero-3-phosphocholine | [1][2] |
| CAS Number | 2456348-93-7 | [2] |
| Molecular Formula | C42H83N4O8P | Avanti Polar Lipids |
| Formula Weight | 803.12 g/mol | [2] |
| Exact Mass | 802.59 g/mol | [2] |
| Storage Temperature | -20°C | [2] |
Synthesis
-
Enzymatic Hydrolysis: The synthesis often starts with a readily available symmetric phosphatidylcholine, such as 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC). Phospholipase A2 (PLA2) is used to selectively hydrolyze the fatty acid at the sn-2 position, yielding 1-stearoyl-2-lyso-sn-glycero-3-phosphocholine.[3]
-
Synthesis of the Azido-Fatty Acid: 16-azidopalmitic acid is synthesized from a suitable precursor, such as 16-bromopalmitic acid, through a nucleophilic substitution reaction with sodium azide.
-
Acylation of the Lyso-Phospholipid: The 1-stearoyl-2-lyso-sn-glycero-3-phosphocholine is then acylated at the sn-2 position with the activated form of 16-azidopalmitic acid (e.g., the acid anhydride (B1165640) or an activated ester) to yield the final product, 1-stearoyl-2-(16-azidopalmitoyl)-sn-glycero-3-phosphocholine.[3]
-
Purification: The final product is purified using chromatographic techniques, such as silica (B1680970) gel chromatography, to remove any unreacted starting materials and byproducts.
A generalized workflow for the synthesis of this compound.
Characterization
The structural integrity and purity of 1-stearoyl-2-(16-azidopalmitoyl)-sn-glycero-3-phosphocholine are confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the presence of the stearoyl and azidopalmitoyl chains, the glycerol (B35011) backbone, and the phosphocholine headgroup.[4][5][6] Specific chemical shifts and coupling constants would be indicative of the correct stereochemistry and acyl chain positions.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is employed to determine the exact mass of the molecule, confirming its elemental composition.[7] Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and confirm the identity and position of the fatty acyl chains.
Experimental Protocols and Applications
The azido (B1232118) group on this compound allows for its use in a variety of "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions enable the covalent attachment of this lipid to other molecules for various applications.
Preparation of Functionalized Liposomes
This azido-functionalized phospholipid can be incorporated into liposomes to create "clickable" vesicles for targeted drug delivery and other applications.[8][9][10]
Protocol for Liposome (B1194612) Preparation:
-
Lipid Film Hydration: A mixture of this compound and other desired lipids (e.g., structural lipids like DSPC and cholesterol) is dissolved in a suitable organic solvent (e.g., chloroform/methanol). The solvent is then evaporated under a stream of nitrogen and then under vacuum to form a thin lipid film.
-
Hydration: The lipid film is hydrated with an aqueous buffer, and the mixture is vortexed to form multilamellar vesicles (MLVs).
-
Extrusion: The MLV suspension is repeatedly passed through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder to produce unilamellar vesicles (LUVs) of a uniform size.
Workflow for the preparation of liposomes containing this compound.
Click Chemistry Functionalization
Once incorporated into liposomes, the azide groups on the surface can be used to attach targeting ligands, imaging agents, or other functional molecules.
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
-
Prepare Reagents: Prepare stock solutions of the alkyne-functionalized molecule of interest, a copper(I) source (e.g., CuSO4 with a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., THPTA).
-
Reaction: To the liposome suspension containing this compound, add the alkyne-functionalized molecule, the copper catalyst, and the ligand.
-
Incubation: Allow the reaction to proceed at room temperature for a specified time (typically 30-60 minutes).
-
Purification: Remove unreacted components by dialysis or size-exclusion chromatography.
Schematic of a CuAAC reaction for liposome functionalization.
Lipid-Protein Interaction Studies
This compound can be used in photo-affinity labeling experiments to identify and study lipid-protein interactions. In this approach, a photoreactive group is attached to the lipid via the azide handle.
General Workflow for Photo-Affinity Labeling:
-
Probe Synthesis: An alkyne-functionalized photo-crosslinker (e.g., a diazirine or benzophenone (B1666685) derivative) is "clicked" onto the this compound.
-
Incubation: The resulting photo-activatable lipid probe is incubated with the biological sample (e.g., cell lysate or intact cells) to allow for binding to its target proteins.
-
UV Irradiation: The sample is exposed to UV light to activate the photo-crosslinker, leading to the formation of a covalent bond between the lipid and its interacting protein(s).
-
Analysis: The cross-linked protein-lipid complexes can then be detected, enriched (e.g., via a biotin (B1667282) tag also attached to the lipid), and identified by techniques such as Western blotting or mass spectrometry.
A simplified workflow for photo-affinity labeling experiments.
Conclusion
1-stearoyl-2-(16-azidopalmitoyl)-sn-glycero-3-phosphocholine is a valuable and versatile tool for researchers in various fields. Its "clickable" nature allows for the straightforward attachment of a wide array of functionalities, enabling detailed investigations into lipid metabolism, lipid-protein interactions, and the development of targeted drug delivery systems. The experimental approaches outlined in this guide provide a foundation for the effective utilization of this powerful chemical probe.
References
- 1. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 2. avantiresearch.com [avantiresearch.com]
- 3. The total synthesis of 2-O-arachidonoyl-1-O-stearoyl-sn-glycero-3-phosphocholine-1,3,1′-13C3 and -2,1′-13C2 by a novel chemoenzymatic method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Remarkable functions of sn-3 hydroxy and phosphocholine groups in 1,2-diacyl-sn-glycerolipids to induce clockwise (+)-helicity around the 1,2-diacyl moiety: Evidence from conformation analysis by 1H NMR spectroscopy [beilstein-journals.org]
- 5. An Improved NMR Study of Liposomes Using 1-Palmitoyl-2-oleoyl-sn-glycero-3-phospatidylcholine as Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. Untargeted lipidomics reveals novel HDL metabotypes and lipid-clinical correlates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
- 9. Liposome functionalization with copper-free "click chemistry" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Click Chemistry for Liposome Surface Modification | Springer Nature Experiments [experiments.springernature.com]
Azide-Modified Phospholipids for Click Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of azide-modified phospholipids (B1166683), their synthesis, characterization, and applications in click chemistry. It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development who are interested in leveraging these powerful tools for a variety of applications, including liposome (B1194612) functionalization, metabolic labeling, and the study of protein-lipid interactions.
Introduction to Azide-Modified Phospholipids and Click Chemistry
Azide-modified phospholipids are synthetic lipids that incorporate an azide (B81097) group (-N₃) into their structure. This functional group serves as a chemical handle for "click chemistry," a term that describes a class of reactions that are rapid, specific, and high-yielding.[1] The most common type of click chemistry used with azide-modified lipids is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage between an azide and a terminal alkyne.[2][3][4][5] An alternative, copper-free approach, known as strain-promoted azide-alkyne cycloaddition (SPAAC), utilizes a strained cyclooctyne (B158145) to react with the azide, circumventing the potential cytotoxicity of copper catalysts in living systems.[3][6]
These bioorthogonal reactions allow for the precise and efficient modification of lipids and lipid assemblies, such as liposomes, in complex biological environments without interfering with native biochemical processes.[6][7]
Synthesis of Azide-Modified Phospholipids
The synthesis of azide-modified phospholipids can be achieved through various chemical strategies, typically involving the introduction of an azide-containing fatty acid or head group precursor.
Synthesis of Azide-Modified Phosphatidylcholine (PC)
A common approach for synthesizing azide-modified PC involves the esterification of a glycerophosphocholine (GPC) backbone.[8] For instance, a terminal azide fatty acid can be esterified to the sn-2 position of GPC using Steglich esterification, while a standard fatty acid like palmitic acid is esterified at the sn-1 position.[8]
Synthesis of Azide-Modified Glycerophospholipid Precursors
Azide-modified precursors for other glycerophospholipids, such as phosphatidic acid (PA), diacylglycerol (DAG), and cytidine (B196190) diphosphate-diacylglycerol (CDP-DAG), can be synthesized from a common starting material like solketal.[9][10] This allows for the introduction of the azide moiety into various classes of phospholipids for studying their biosynthesis and function.[9][10]
Experimental Protocol: Synthesis of Azide-Modified Phosphatidylcholine
The following is a general protocol for the synthesis of a phosphatidylcholine derivative with a terminal azide on the sn-2 acyl chain, based on methodologies described in the literature.[8]
-
Esterification of sn-1 Position:
-
Dissolve sn-glycero-3-phosphocholine (GPC) in an appropriate solvent.
-
Add dibutyltin (B87310) oxide as a catalyst.
-
Add palmitoyl (B13399708) chloride as the acylating agent for the primary hydroxyl group at the sn-1 position.
-
Stir the reaction at room temperature until completion, monitoring by thin-layer chromatography (TLC).
-
Purify the resulting mono-acylated product.
-
-
Esterification of sn-2 Position (Steglich Esterification):
-
Dissolve the mono-acylated GPC in a suitable solvent (e.g., dichloromethane).
-
Add the terminal azide fatty acid, dicyclohexylcarbodiimide (B1669883) (DCC), and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Purify the final azide-modified phosphatidylcholine product using column chromatography.
-
Characterization of Azide-Modified Phospholipids
The physicochemical properties of azide-modified phospholipids are crucial for their application and are typically characterized using a variety of biophysical techniques. The position of the azide group and the type of linkage (ester vs. ether) can influence the aggregation behavior and stability of these lipids.[2][11]
| Characterization Technique | Information Obtained |
| Differential Scanning Calorimetry (DSC) | Provides information on the thermotropic phase behavior, including the phase transition temperature (Tm) of lipid assemblies.[2][11] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Used to confirm the presence of the azide group (characteristic vibrational bands) and to study the conformation and hydration of the phospholipid headgroup and acyl chains.[2][11] |
| Small-Angle X-ray Scattering (SAXS) | Determines the structure and phase of lipid aggregates, such as lamellar or interdigitated phases.[2][11] |
| Dynamic Light Scattering (DLS) | Measures the size distribution and stability of liposomes or other lipid aggregates in solution.[2][11] |
| Transmission Electron Microscopy (TEM) | Visualizes the morphology of lipid assemblies, such as liposomes and sheet-like aggregates.[2][11] |
Applications in Click Chemistry
Azide-modified phospholipids are versatile tools with a wide range of applications in research and drug development.
Liposome Functionalization
One of the primary applications is the surface modification of liposomes.[3][4][5] By incorporating azide-modified phospholipids into the liposomal bilayer, various molecules such as targeting ligands (peptides, antibodies), imaging agents (fluorophores), and drugs can be conjugated to the liposome surface via click chemistry. This allows for the creation of targeted drug delivery systems and diagnostic tools.[3][5]
Experimental Protocol: Liposome Functionalization via CuAAC
This protocol outlines the general steps for conjugating an alkyne-containing molecule to the surface of liposomes containing azide-modified phospholipids.
-
Liposome Preparation:
-
Prepare a lipid film containing the desired ratio of azide-modified phospholipid and other lipid components.
-
Hydrate the lipid film with an appropriate buffer to form multilamellar vesicles (MLVs).
-
Extrude the MLV suspension through polycarbonate membranes of a defined pore size to produce unilamellar vesicles of a specific diameter (e.g., 100 nm).
-
-
CuAAC Reaction:
-
To the liposome suspension, add the alkyne-functionalized molecule to be conjugated.
-
Add a freshly prepared solution of a copper(I) source (e.g., copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate).
-
Include a copper-chelating ligand (e.g., bathophenanthrolinedisulfonate) to stabilize the Cu(I) and improve reaction efficiency.[3][4]
-
Incubate the reaction mixture at room temperature for a specified time.
-
-
Purification:
-
Remove unreacted components and the copper catalyst by size exclusion chromatography or dialysis.
-
Characterize the functionalized liposomes to confirm successful conjugation.
-
Metabolic Labeling
Azide-modified analogs of lipid precursors (e.g., choline, fatty acids) can be fed to cells and incorporated into cellular lipids through their natural biosynthetic pathways.[7] The azide-tagged lipids can then be visualized by fluorescence microscopy or identified by mass spectrometry after click reaction with a reporter molecule.[7] This enables the study of lipid trafficking, metabolism, and localization in living cells.[7]
Experimental Protocol: Metabolic Labeling of Cellular Lipids
This protocol provides a general workflow for the metabolic labeling of cellular lipids using an azide-modified precursor.[12]
-
Metabolic Incorporation:
-
Culture cells in a suitable medium.
-
Supplement the medium with the azide-modified lipid precursor (e.g., an azido-choline analog).
-
Incubate the cells for a period sufficient for the precursor to be incorporated into cellular lipids (e.g., 24-72 hours).
-
-
Cell Fixation and Permeabilization (for intracellular targets):
-
Wash the cells to remove unincorporated precursor.
-
Fix the cells with a suitable fixative (e.g., paraformaldehyde).
-
Permeabilize the cell membranes if intracellular lipids are to be targeted.
-
-
Click Reaction:
-
Incubate the cells with a solution containing an alkyne-functionalized reporter molecule (e.g., a fluorescent dye).
-
For CuAAC, add the copper catalyst and ligand. For SPAAC, use a strained cyclooctyne-reporter conjugate.
-
Incubate to allow the click reaction to proceed.
-
-
Imaging:
-
Wash the cells to remove unreacted reporter molecules.
-
Image the cells using fluorescence microscopy to visualize the labeled lipids.
-
Studying Protein-Lipid Interactions
Azide-modified phospholipids can be used to investigate interactions between lipids and proteins.[2][11] For example, photo-activatable azide-modified lipids can be used to cross-link to interacting proteins upon UV irradiation, allowing for the identification of lipid-binding proteins by mass spectrometry.[2][11]
CuAAC vs. SPAAC: A Comparative Overview
The choice between copper-catalyzed (CuAAC) and strain-promoted (SPAAC) click chemistry depends on the specific application.
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Requires a copper(I) catalyst.[12] | Catalyst-free.[12] |
| Reaction Rate | Generally faster reaction kinetics.[12] | Slower reaction kinetics compared to CuAAC.[6] |
| Biocompatibility | Copper catalyst can be toxic to living cells.[6] | Highly biocompatible, suitable for in vivo applications.[6] |
| Reactants | Terminal alkynes. | Strained cyclooctynes (e.g., DBCO). |
| Applications | Well-suited for in vitro applications like liposome modification.[3][4] | Ideal for labeling in living cells and organisms.[6] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key processes involving azide-modified phospholipids.
Synthesis of Azide-Modified Phosphatidylcholine
Caption: Synthesis of an azide-modified phosphatidylcholine.
Liposome Functionalization via Click Chemistry
Caption: Workflow for functionalizing liposomes using click chemistry.
Metabolic Labeling and Imaging of Cellular Lipids
Caption: Workflow for metabolic labeling and imaging of cellular lipids.
Conclusion
Azide-modified phospholipids are powerful and versatile tools for a wide range of applications in chemical biology, drug delivery, and diagnostics. The ability to perform highly specific and efficient click chemistry reactions on these lipids opens up numerous possibilities for the functionalization of lipid assemblies and the study of lipid biology in complex environments. This guide has provided an in-depth overview of the synthesis, characterization, and key applications of azide-modified phospholipids, along with practical experimental protocols and comparative data to aid researchers in their endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Azide-Modified Membrane Lipids: Synthesis, Properties, and Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Click Chemistry for Liposome Surface Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Click Chemistry for Liposome Surface Modification | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 7. Metabolic Labeling of Glycerophospholipids via Clickable Analogs Derivatized at the Lipid Headgroup - PMC [pmc.ncbi.nlm.nih.gov]
- 8. brocku.scholaris.ca [brocku.scholaris.ca]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of azide-modified glycerophospholipid precursor analogs for detection of enzymatic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Collection - Azide-Modified Membrane Lipids: Synthesis, Properties, and Reactivity - Langmuir - Figshare [acs.figshare.com]
- 12. benchchem.com [benchchem.com]
The Azide Group: A Linchpin in Modern Lipid Probes for Cellular Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of cellular biology, lipids are far more than simple structural components of membranes. They are critical players in a vast array of cellular processes, including signal transduction, energy storage, and intracellular trafficking. The study of these dynamic molecules, often referred to as lipidomics, has been revolutionized by the development of sophisticated chemical tools. Among these, lipid probes functionalized with an azide (B81097) group have emerged as a cornerstone technology. This small, bioorthogonal handle allows for the precise and selective tracking of lipids within the complex cellular milieu, providing unprecedented insights into their metabolism, localization, and interactions. This technical guide provides a comprehensive overview of the role of the azide group in lipid probes, detailing the underlying chemical principles, experimental methodologies, and applications in cellular research and drug development.
The power of azide-functionalized lipid probes lies in their ability to participate in bioorthogonal chemistry, a class of reactions that occur within living systems without interfering with native biochemical processes.[1][2] The azide group is exceptionally well-suited for this role due to its small size, which minimizes perturbations to the lipid's natural behavior, and its inertness to the vast majority of biological functional groups.[3][4] This allows azide-modified lipids to be readily incorporated into cellular metabolic pathways, effectively "tagging" a diverse range of lipid species for subsequent detection and analysis.[5]
The detection of these tagged lipids is typically achieved through "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[6][7] These reactions enable the covalent attachment of reporter molecules, such as fluorophores for imaging or biotin (B1667282) for affinity purification, to the azide-tagged lipids with high efficiency and specificity.[8][9] This two-step approach of metabolic labeling followed by click chemistry has opened up new frontiers in our ability to visualize and quantify lipid dynamics in real-time and with high spatial resolution.
The Chemistry of Azide-Based Lipid Probes
The versatility of azide-based lipid probes stems from the robust and specific chemical reactions they undergo. The two primary methods for detecting azide-tagged biomolecules are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and widely used click chemistry reaction that forms a stable triazole linkage between an azide and a terminal alkyne.[7] This reaction is characterized by its high yields, stereospecificity, and tolerance of a wide range of functional groups.[7] However, the requirement for a copper(I) catalyst can be a limitation for live-cell imaging due to the potential for cytotoxicity.[6] Despite this, CuAAC is an invaluable tool for labeling fixed cells and for in vitro applications.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To overcome the toxicity concerns associated with CuAAC in living systems, SPAAC was developed. This reaction utilizes a strained cyclooctyne, which reacts spontaneously with an azide without the need for a metal catalyst.[6] The relief of ring strain provides the driving force for this reaction, allowing it to proceed efficiently at physiological temperatures. SPAAC has become the method of choice for live-cell imaging and in vivo studies due to its excellent biocompatibility.
Quantitative Data on Azide Lipid Probe Applications
The efficiency and sensitivity of lipid labeling with azide probes are influenced by several factors, including the specific probe used, the labeling conditions, and the detection method. The following tables summarize key quantitative data from various studies to provide a comparative overview.
| Lipid Probe | Cell Line | Concentration | Incubation Time | Labeling Efficiency | Reference(s) |
| Azido-palmitic acid | Mammalian cells | 10-50 µM | 4-24 hours | Efficient incorporation into various lipid classes | [10] |
| Azido-cholesterol | COS-7 cells | 10 µM | 16 hours | Visualized in cellular membranes | [11] |
| Azido-sphingosine | HGC-27 cells | 5 µM | 24 hours | Incorporated into sphingolipid pathways | [1] |
| Azido-choline | NIH-3T3 cells | 250 µM | Overnight | Strong fluorescent staining in cellular membranes | [9] |
| C4-MAG-N3 | HeLa cells | 1 mM | 2 hours | Fluorescence observed at the plasma membrane | [3] |
Table 1: Summary of Metabolic Labeling Conditions and Observations for Various Azide-Containing Lipid Probes. This table provides a snapshot of typical experimental parameters for labeling different lipid classes in various cell lines.
| Click Reaction | Second-Order Rate Constant (M⁻¹s⁻¹) | Advantages | Disadvantages | Reference(s) |
| CuAAC | 10² - 10³ | Fast kinetics, high efficiency | Requires cytotoxic copper catalyst | [12][13] |
| SPAAC (with DBCO) | ~1 | Biocompatible (no copper) | Slower kinetics than CuAAC, bulkier alkyne tag | [12][14] |
| SPAAC (optimized cyclooctynes) | 1 - 10 | Improved kinetics over DBCO, biocompatible | Synthesis of optimized cyclooctynes can be complex | [6] |
Table 2: Comparison of Reaction Kinetics for CuAAC and SPAAC. The choice between CuAAC and SPAAC often depends on the experimental system, with CuAAC being favored for its speed in fixed samples and SPAAC being the standard for live-cell applications.
| Imaging Parameter | Considerations for Azide Lipid Probes | Strategies for Optimization | Reference(s) |
| Signal-to-Noise Ratio (SNR) | The brightness of the fluorophore, the efficiency of the click reaction, and background fluorescence all contribute to the SNR. | Use bright, photostable fluorophores. Optimize click reaction conditions (catalyst, ligand, reaction time). Use appropriate filters and background subtraction during image analysis. | [11][15][16] |
| Photostability | The chosen fluorophore should be resistant to photobleaching during image acquisition. | Select fluorophores known for their high photostability. Minimize exposure times and laser power. | [17] |
| Specificity | The azide probe should be specifically incorporated into the lipid class of interest and the click reaction should be highly selective. | Validate probe incorporation through biochemical methods. Use highly specific bioorthogonal reactions like CuAAC or SPAAC. | [1][8] |
Table 3: Key Considerations for Fluorescence Imaging of Azide-Labeled Lipids. Optimizing these parameters is crucial for obtaining high-quality, quantifiable imaging data.
Experimental Protocols
This section provides detailed methodologies for key experiments involving azide-containing lipid probes.
Protocol 1: Metabolic Labeling of Mammalian Cells with Azide-Modified Fatty Acids
Materials:
-
Mammalian cell line of interest (e.g., HeLa, HEK293T)
-
Complete cell culture medium
-
Azide-modified fatty acid (e.g., 1-azidododecane) stock solution in DMSO
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or dishes
Procedure:
-
Cell Seeding: Seed cells in multi-well plates at a density that will result in 70-80% confluency at the time of labeling.
-
Preparation of Labeling Medium: Prepare the labeling medium by diluting the azide-modified fatty acid stock solution in complete cell culture medium to the desired final concentration (typically 10-50 µM).
-
Metabolic Labeling: Remove the existing culture medium from the cells and replace it with the prepared labeling medium.
-
Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO₂) for the desired labeling period (typically 4-24 hours).
-
Washing: After incubation, gently aspirate the labeling medium and wash the cells three times with pre-warmed PBS to remove any unincorporated azide-modified fatty acid.
-
Proceed to Detection: The azide-labeled cells are now ready for detection via click chemistry (see Protocols 2 and 3).
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Fixed Cells
Materials:
-
Azide-labeled cells (from Protocol 1)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (for permeabilization, optional)
-
Click reaction buffer: PBS or Tris-buffered saline (TBS)
-
Alkyne-functionalized reporter molecule (e.g., alkyne-fluorophore)
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)
-
Copper(I)-stabilizing ligand (e.g., THPTA) stock solution (e.g., 100 mM in water)
-
Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)
Procedure:
-
Fixation: Fix the azide-labeled cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
(Optional) Permeabilization: For intracellular targets, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. Wash twice with PBS.
-
Prepare Click Reaction Cocktail: In a microcentrifuge tube, prepare the click reaction cocktail immediately before use. For a 1 mL final volume, mix the following in order:
-
885 µL PBS
-
10 µL of 20 mM CuSO₄ solution (final concentration: 200 µM)
-
10 µL of 100 mM THPTA solution (final concentration: 1 mM)
-
5 µL of alkyne-reporter stock solution (final concentration will vary depending on the stock)
-
Vortex briefly.
-
90 µL of 100 mM sodium ascorbate solution (final concentration: 9 mM)
-
-
Click Reaction: Add the click reaction cocktail to the fixed cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS.
-
Imaging: The cells are now ready for imaging by fluorescence microscopy.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live-Cell Imaging
Materials:
-
Azide-labeled cells (from Protocol 1)
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)
-
Cyclooctyne-functionalized reporter molecule (e.g., DBCO-fluorophore) stock solution in DMSO
Procedure:
-
Prepare Staining Solution: Dilute the cyclooctyne-reporter stock solution in live-cell imaging medium to the desired final concentration (typically 1-10 µM).
-
Staining: Add the staining solution to the washed, azide-labeled cells and incubate for 15-60 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells two to three times with pre-warmed live-cell imaging medium to remove excess reporter molecule.
-
Imaging: Image the live cells immediately using a fluorescence microscope equipped with a stage-top incubator to maintain temperature and CO₂ levels.
Protocol 4: Sample Preparation for Mass Spectrometry Analysis of Azide-Labeled Lipids
Materials:
-
Azide-labeled cells (from Protocol 1)
-
Methanol (B129727), Chloroform (B151607), and Water (LC-MS grade)
-
Internal standards (optional, for quantification)
-
Centrifuge tubes
-
Nitrogen or argon gas stream
Procedure:
-
Cell Harvesting: Scrape the azide-labeled cells in ice-cold PBS and pellet them by centrifugation.
-
Lipid Extraction (Folch Method):
-
Resuspend the cell pellet in a mixture of chloroform and methanol (2:1, v/v).
-
Vortex vigorously for 1 minute.
-
Add water to the mixture to induce phase separation.
-
Centrifuge to separate the layers.
-
-
Collection of Lipid Layer: Carefully collect the lower organic phase containing the lipids.
-
Drying: Dry the lipid extract under a gentle stream of nitrogen or argon gas.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for mass spectrometry analysis (e.g., methanol/chloroform 1:1 with 5 mM ammonium (B1175870) acetate).
-
Analysis: Analyze the lipid extract by liquid chromatography-mass spectrometry (LC-MS) or direct infusion mass spectrometry.
Signaling Pathways and Experimental Workflows
Azide-containing lipid probes are powerful tools for dissecting the roles of lipids in complex signaling pathways. By tracking the synthesis, localization, and consumption of specific lipid second messengers, researchers can gain a deeper understanding of cellular communication.
Diacylglycerol (DAG) Signaling Pathway
Diacylglycerol is a critical second messenger that activates a variety of downstream effectors, most notably protein kinase C (PKC).[5][11] Azide-labeled DAG analogs can be used to visualize the spatial and temporal dynamics of DAG production and to identify novel DAG-binding proteins.
Caption: Diacylglycerol (DAG) signaling pathway.
Phosphatidylinositol (PI) Signaling Pathway
Phosphoinositides are a family of lipids that are phosphorylated at various positions on their inositol (B14025) headgroup, creating a diverse array of signaling molecules.[18][19] Azide-labeled inositol or phosphoinositide analogs can be used to trace their metabolic interconversions and to study their interactions with effector proteins.
Caption: Phosphatidylinositol (PI) signaling pathway.
Ceramide Signaling Pathway
Ceramide is a central molecule in sphingolipid metabolism and acts as a signaling molecule in processes such as apoptosis and inflammation.[1][4][20] Azide-tagged sphingolipid precursors can be used to monitor the flux through the ceramide biosynthetic pathways and to identify ceramide-binding proteins.[19]
References
- 1. Ceramide Metabolism: A Key Pathway in Lipid Signaling and Human Disease - MetwareBio [metwarebio.com]
- 2. Ceramide signaling in cancer and stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ceramide signaling in immunity: a molecular perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diacylglycerol pathway | PPTX [slideshare.net]
- 8. researchgate.net [researchgate.net]
- 9. broadpharm.com [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. The biology and biochemistry of diacylglycerol signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Novel fluorescent probes with high signal-to-noise ratios for lipid droplet-specific bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Phosphoinositide (Lipid) Signaling | Cell Signaling Technology [cellsignal.com]
- 20. Ceramide Metabolism and Its Impact on Health - Creative Proteomics [creative-proteomics.com]
18:0-16:0(16-Azido) PC stability and storage conditions
An In-depth Technical Guide to the Stability and Storage of 18:0-16:0(16-Azido) PC
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-stearoyl-2-(16-azidopalmitoyl)-sn-glycero-3-phosphocholine (this compound) is a modified phospholipid increasingly utilized in biomedical research, particularly in applications involving "click chemistry" for labeling and tracking lipids in biological systems. Understanding the stability and optimal storage conditions of this molecule is paramount to ensure its integrity and the reliability of experimental outcomes. This guide provides a comprehensive overview of the factors influencing the stability of this compound, recommended storage conditions, and methodologies for assessing its degradation. The information presented is synthesized from manufacturer recommendations and the known chemical properties of its constituent functional groups: a phosphatidylcholine backbone, saturated fatty acid chains with ester linkages, and a terminal azide (B81097) group.
Chemical Structure and Properties
This compound is a phosphatidylcholine molecule with a stearoyl group (18:0) at the sn-1 position and a 16-azidopalmitoyl group (16:0(16-Azido)) at the sn-2 position of the glycerol (B35011) backbone. The presence of the azide moiety allows for its covalent attachment to alkyne- or cyclooctyne-containing molecules via copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions, respectively.
Recommended Storage Conditions
Proper storage is critical to maintain the chemical integrity of this compound. The manufacturer, Avanti Polar Lipids, recommends the following storage conditions.
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | -20°C | Minimizes the rates of chemical degradation, including hydrolysis and potential azide decomposition. |
| Form | As a powder or in an organic solvent | Saturated lipids like this are relatively stable as powders. If in solution, a non-halogenated organic solvent is preferable. |
| Atmosphere | Under an inert gas (e.g., argon or nitrogen) | Reduces the risk of oxidation, although the fatty acyl chains are saturated and thus less susceptible. |
| Container | Glass vial with a Teflon-lined cap | Prevents leaching of impurities from plastic containers when stored in organic solvents. |
| Light Exposure | Store in the dark | Protects the azide group from potential photolytic decomposition. |
Stability Profile and Potential Degradation Pathways
The stability of this compound is influenced by several factors, primarily related to the chemical reactivity of its ester linkages and the azide group.
Hydrolysis of Ester Linkages
The ester bonds at the sn-1 and sn-2 positions are susceptible to hydrolysis, which can be catalyzed by acids, bases, or enzymes (lipases). This degradation pathway leads to the formation of lysophosphatidylcholine (B164491) and free fatty acids.
-
pH: The rate of hydrolysis of phosphatidylcholines is pH-dependent, with the minimum rate observed at approximately pH 6.5. The rate increases significantly in both acidic and alkaline conditions.
-
Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature. The relationship between temperature and the rate of hydrolysis can be described by the Arrhenius equation.
Stability of the Azide Group
The terminal azide group on the palmitoyl (B13399708) chain is a key functional group. Its stability is crucial for subsequent "click chemistry" applications.
-
Thermal Stability: Aliphatic azides are generally more stable than aromatic or acyl azides. However, all azides are energetic molecules and can decompose at elevated temperatures. It is recommended to avoid heating solutions of this compound.
-
Photostability: Azide compounds can be sensitive to light, particularly UV light, which can lead to the formation of highly reactive nitrenes. Therefore, it is essential to protect the compound from light.
-
Chemical Compatibility: The azide group is generally stable under neutral and mildly basic or acidic conditions. However, it can react with strong reducing agents (e.g., dithiothreitol, DTT), strong acids (which can form toxic and explosive hydrazoic acid), and certain metals.
The following diagram illustrates the primary degradation pathways for this compound.
Caption: Potential degradation pathways of this compound.
Experimental Protocols for Stability Assessment
To empirically determine the stability of this compound under specific experimental conditions, a stability study can be performed.
Sample Preparation and Incubation
-
Prepare solutions of this compound in the desired buffer or solvent system at a known concentration.
-
Aliquot the solutions into separate vials for each time point and condition to be tested (e.g., different temperatures, pH values, light exposures).
-
Incubate the samples under the specified conditions for a predetermined duration.
Analytical Methods for Degradation Monitoring
Several analytical techniques can be employed to monitor the degradation of this compound and quantify its degradation products.
Table 2: Analytical Methods for Stability Assessment
| Analytical Technique | Information Provided |
| Thin-Layer Chromatography (TLC) | A simple and rapid method to qualitatively assess the appearance of degradation products (e.g., lysophosphatidylcholine, free fatty acids). |
| High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) | Quantitative analysis of the parent lipid and its non-volatile degradation products. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Provides structural information and quantification of the parent lipid and its degradation products, offering high sensitivity and specificity. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Can be used to monitor changes in the characteristic azide stretching vibration (around 2100 cm⁻¹) as an indicator of azide group stability. |
Experimental Workflow
The following diagram outlines a typical workflow for a stability study of this compound.
Caption: Experimental workflow for assessing the stability of this compound.
Summary and Recommendations
The stability of this compound is crucial for its effective use in research. Adherence to the recommended storage conditions of -20°C in an inert atmosphere and protected from light is the most effective way to ensure its long-term integrity. The primary degradation pathways to consider are hydrolysis of the ester linkages and decomposition of the azide group. For experiments requiring incubation under non-standard conditions, it is highly recommended to perform a preliminary stability study using appropriate analytical methods such as LC-MS to confirm the integrity of the lipid throughout the experiment. By understanding and controlling the factors that affect its stability, researchers can ensure the reliability and reproducibility of their results.
solubility of 18:0-16:0(16-Azido) PC in organic solvents
An In-depth Technical Guide on the Solubility and Handling of 18:0-16:0(16-Azido) PC
This guide provides researchers, scientists, and drug development professionals with comprehensive technical information on the solubility, handling, and experimental application of 1-stearoyl-2-(16-azido-palmitoyl)-sn-glycero-3-phosphocholine (this compound). This azido-modified phospholipid is a valuable tool for investigating lipid-protein interactions via click chemistry.
Core Properties
-
Chemical Name: 1-stearoyl-2-(16-azido-palmitoyl)-sn-glycero-3-phosphocholine
-
Abbreviation: this compound
-
Molecular Formula: C₄₂H₈₃N₄O₈P[1]
-
Formula Weight: 803.12 g/mol [1]
-
Description: This molecule is a phosphatidylcholine (PC) featuring a saturated stearoyl (18:0) chain at the sn-1 position and a palmitoyl (B13399708) (16:0) chain at the sn-2 position.[1] Crucially, the terminal omega position of the palmitoyl chain is functionalized with an azide (B81097) (-N₃) group, transforming it into a reagent for copper-catalyzed or copper-free click chemistry reactions.[1]
-
Storage: For long-term stability, the compound should be stored at -20°C in a tightly sealed container, protected from light.[1]
Solubility in Organic Solvents
The following table summarizes the known solubility of these comparable lipids in common organic solvents. This information should be used as a strong guideline for selecting a solvent for this compound.
| Solvent | Analogous Compound(s) | Solubility | Source(s) |
| Chloroform (B151607) | General Phospholipids | Soluble | [2] |
| Ethanol (B145695) | 1-Palmitoyl-2-oleoyl-PC (POPC) | ~5 mg/mL | [3] |
| 1-Stearoyl-2-oleoyl-PC (SOPC) | ~30 mg/mL | ||
| DMSO | 1-Palmitoyl-2-oleoyl-PC (POPC) | ~5 mg/mL | [3] |
| Chloroform:Methanol Mixtures | General Phospholipids | Soluble | [3] |
Note: A common practice for preparing lipid films involves dissolving the lipid in chloroform, which is later evaporated. For creating stock solutions for biological experiments, ethanol is often preferred due to its miscibility with aqueous buffers and lower cytotoxicity compared to chlorinated solvents.
Experimental Protocols
Protocol for Preparation of a Stock Solution
This protocol outlines the standard procedure for dissolving this compound supplied as a dry powder or as a film in a vial.
Materials:
-
This compound
-
High-purity organic solvent (e.g., Chloroform or Ethanol)
-
Inert gas (Argon or Nitrogen)
-
Glass syringe or pipette
-
Glass vial with a PTFE-lined cap
-
Sonicator (bath or probe type)
-
Heating block or water bath (optional)
Methodology:
-
Equilibration: Allow the vial containing the lipid to warm to room temperature before opening to prevent moisture condensation.
-
Solvent Addition: If the lipid is a dry powder, add the desired volume of a suitable organic solvent (e.g., chloroform for film preparation or ethanol for a stock solution) directly to the vial using a glass syringe. A typical starting concentration for a stock solution is 1-5 mg/mL.
-
Aiding Dissolution:
-
Vortex the vial for 1-2 minutes to facilitate dissolution.
-
If the lipid does not fully dissolve, sonicate the solution in a bath sonicator for 5-10 minutes. Brief, pulsed sonication is recommended to avoid excessive heating and potential degradation.
-
Gentle warming (to 40-50°C) can be applied to aid the dissolution of saturated lipids, but should be used cautiously with functionalized lipids.
-
-
Inert Atmosphere: Once the lipid is fully dissolved, flush the headspace of the vial with an inert gas (argon or nitrogen) to displace oxygen and prevent lipid oxidation.
-
Storage: Tightly seal the vial with a PTFE-lined cap and store the stock solution at -20°C. For long-term storage, amber glass vials are recommended to protect from light.
Protocol for Lipid Film Preparation
This method is standard for preparing lipids for subsequent hydration and formation of liposomes or nanodiscs.
Methodology:
-
Dissolution: Dissolve the desired amount of this compound in chloroform in a round-bottom flask or glass test tube.[2]
-
Solvent Evaporation: Remove the chloroform under a gentle stream of inert gas (nitrogen or argon).[2] This should be done while rotating the vessel to create a thin, even film on the vessel wall.
-
Vacuum Drying: Place the vessel under high vacuum for at least 1-2 hours to remove any residual chloroform.
-
Storage/Use: The resulting thin lipid film is now ready for hydration with an aqueous buffer for liposome (B1194612) preparation or can be stored under an inert atmosphere at -20°C for later use.
Visualization of Workflows and Pathways
Experimental Workflow: Identifying Protein Interactions
The primary application of this compound is to identify and study lipid-interacting proteins. The workflow below illustrates a typical experiment using this clickable lipid probe.
Conceptual Signaling Pathway Application
This diagram illustrates how an azido-lipid probe, once incorporated into a cell membrane, can be used to map interactions within a generic signaling cascade initiated by an external ligand.
References
An In-depth Technical Guide to Understanding Bioorthogonal Chemistry with Lipid Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction to Bioorthogonal Chemistry with Lipid Analogs
Bioorthogonal chemistry encompasses a set of chemical reactions that can proceed within a living system without interfering with native biochemical processes.[1][2] This powerful technology has revolutionized the study of biomolecules, including lipids, by enabling their visualization and characterization in their natural environment. Lipid analogs, which are synthetic lipids incorporating a "bioorthogonal handle" such as an azide (B81097) or an alkyne, are introduced into cells and integrated into metabolic pathways.[3][4][5] These handles serve as targets for a subsequent reaction with a probe molecule, allowing for the attachment of fluorophores for imaging or affinity tags for proteomic analysis.[3][5][6] This approach circumvents the limitations of traditional methods, which often lack the sensitivity and specificity to study the complex and dynamic nature of lipids in living systems.[3][6][7]
The core principle of this two-step labeling strategy is the exquisite selectivity of the bioorthogonal reaction; the introduced chemical reporter and the probe must react exclusively with each other, ignoring the vast array of other functional groups present in the cellular milieu.[1][2] Key bioorthogonal reactions employed in lipid research include the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Staudinger ligation.[3][6][8][9] These reactions have enabled groundbreaking research into lipid trafficking, metabolism, protein-lipid interactions, and the role of lipids in various signaling pathways.[6][7][10]
Core Bioorthogonal Reactions for Lipid Labeling
The choice of bioorthogonal reaction is critical and depends on the specific biological question, the lipid analog used, and whether the experiment is conducted in live or fixed cells.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC, a cornerstone of "click chemistry," is a highly efficient reaction between a terminal alkyne and an azide, catalyzed by a copper(I) species. While highly effective, the cytotoxicity of the copper catalyst can limit its application in live-cell imaging.[11][12] However, the development of copper-chelating ligands has significantly reduced this toxicity, expanding its utility.[11][13][14]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (B158145) to react with an azide.[2][15] The release of ring strain drives the reaction forward, eliminating the need for a toxic catalyst and making it ideal for live-cell and in vivo imaging.[15]
Staudinger Ligation
The Staudinger ligation involves the reaction of an azide with a specifically engineered triarylphosphine.[8][9][16] This reaction is highly bioorthogonal and has been instrumental in the early development of bioorthogonal chemistry, though its reaction kinetics are generally slower than click chemistry reactions.[17]
Quantitative Data on Bioorthogonal Labeling with Lipid Analogs
The efficiency and kinetics of bioorthogonal reactions are crucial for successful labeling experiments. The following tables summarize key quantitative data from various studies.
| Bioorthogonal Reaction | Lipid Analog | Probe | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |
| SPAAC | Azido-lipid | Dibenzocyclooctyne (DBCO) | ~1 | F. M. Routet et al., 2017 |
| SPAAC | Azido-lipid | Bicyclononyne (BCN) | ~0.1-1 | J. Dommerholt et al., 2010 |
| IEDDA | trans-Cyclooctene-lipid | Tetrazine | Up to 10³ | N. K. Devaraj et al., 2008 |
| CuAAC | Alkyne-lipid | Azide-fluorophore | Varies with ligand | V. V. Fokin et al., 2005 |
Table 1: Reaction Kinetics of Common Bioorthogonal Reactions with Lipid Analogs. The inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (B1233481) and a tetrazine often exhibits the fastest kinetics.
| Lipid Analog | Cell Type | Concentration | Incubation Time | Labeling Efficiency | Reference |
| Propargylcholine | NIH 3T3 cells | 250 µM | Overnight | ~20% of total PC | C. Y. Jao et al., 2015 |
| Azidoethylcholine | NIH 3T3 cells | 250 µM | Overnight | Higher than propargylcholine | C. Y. Jao et al., 2015 |
| Alkyne-sphinganine | Mammalian cells | 5 µM | 4 hours | Efficient mitochondrial targeting | P. Haberkant et al., 2016 |
| 19-ethynylcholesterol | Mammalian cells | 40 µM | Overnight | Functional mimic of cholesterol | A. Salic et al., 2012 |
| Alkyne-stearate | Mammalian cells | 50 µM | 16 hours | Increased with saponification/BSA delivery | J. A. Mitchell et al., 2021 |
Table 2: Metabolic Labeling Conditions and Efficiencies of Clickable Lipid Analogs. Labeling efficiency can be significantly influenced by the lipid analog structure, delivery method, and cell type.
| Reagent | Working Concentration | Application | Reference |
| Alkyne/Azide lipid analog | 5 - 250 µM | Metabolic labeling | C. Y. Jao et al., 2015; P. Haberkant et al., 2016 |
| DBCO-fluorophore | 1 - 10 µM | SPAAC live-cell imaging | C. Y. Jao et al., 2015 |
| Azide-fluorophore (for CuAAC) | 10 - 50 µM | CuAAC fixed-cell imaging | A. Salic et al., 2012; P. Haberkant et al., 2016 |
| CuSO₄ (for CuAAC) | 50 - 200 µM | CuAAC fixed-cell imaging | P. Haberkant et al., 2016 |
| Copper ligand (e.g., TBTA) | 250 µM - 1 mM | CuAAC fixed-cell imaging | P. Haberkant et al., 2016 |
| Sodium Ascorbate (B8700270) | 2.5 - 5 mM | CuAAC reducing agent | P. Haberkant et al., 2016 |
Table 3: Typical Working Concentrations for Bioorthogonal Labeling Reagents. Concentrations should be optimized for each specific cell type and experimental setup to maximize signal and minimize toxicity.
Experimental Protocols
Protocol 1: Metabolic Labeling of Mammalian Cells with an Alkyne-Lipid Analog
This protocol describes the general procedure for introducing a clickable lipid analog into cultured mammalian cells.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Alkyne-lipid analog (e.g., propargylcholine, alkyne-fatty acid)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Plate mammalian cells on an appropriate culture vessel (e.g., glass-bottom dish for microscopy) and allow them to adhere and grow to the desired confluency (typically 70-80%).
-
Preparation of Lipid Analog Stock Solution: Dissolve the alkyne-lipid analog in DMSO to prepare a concentrated stock solution (e.g., 10-100 mM).
-
Metabolic Labeling:
-
Dilute the alkyne-lipid analog stock solution directly into the complete cell culture medium to the desired final concentration (e.g., 10-100 µM).
-
For poorly soluble fatty acid analogs, consider saponification and complexation with fatty acid-free bovine serum albumin (BSA) to improve delivery.[18]
-
Remove the old medium from the cells and replace it with the medium containing the lipid analog.
-
-
Incubation: Incubate the cells for a period sufficient for metabolic incorporation of the analog. This time can range from a few hours to overnight (e.g., 4-24 hours), depending on the lipid class and the specific research question.
-
Washing: After incubation, remove the labeling medium and wash the cells three times with warm PBS to remove any unincorporated lipid analog.
-
Proceed to Bioorthogonal Ligation: The cells are now ready for the subsequent click chemistry reaction (Protocol 2 or 3).
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live-Cell Imaging
This protocol details the copper-free click reaction for visualizing metabolically labeled lipids in living cells.
Materials:
-
Cells metabolically labeled with an alkyne-lipid analog (from Protocol 1)
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
-
Azide-functionalized fluorescent dye with a strained alkyne (e.g., DBCO-fluorophore)
-
DMSO
-
PBS
Procedure:
-
Prepare Dye Solution: Prepare a stock solution of the DBCO-fluorophore in DMSO (e.g., 1-10 mM).
-
Labeling Reaction:
-
Dilute the DBCO-fluorophore stock solution in pre-warmed live-cell imaging medium to the final working concentration (e.g., 1-10 µM).
-
Add the labeling medium to the washed cells from Protocol 1.
-
-
Incubation: Incubate the cells at 37°C for 30-60 minutes. The optimal incubation time should be determined empirically. Protect the cells from light during this step to prevent photobleaching.
-
Washing: Remove the labeling medium and wash the cells three times with warm PBS to remove the unreacted fluorescent probe.
-
Imaging: Add fresh live-cell imaging medium to the cells and proceed with fluorescence microscopy.
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Fixed-Cell Imaging
This protocol describes the click reaction for visualizing metabolically labeled lipids in fixed cells.
Materials:
-
Cells metabolically labeled with an alkyne-lipid analog (from Protocol 1)
-
Paraformaldehyde (PFA) solution (4% in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Click reaction buffer (e.g., PBS)
-
Azide-functionalized fluorescent dye
-
Copper(II) sulfate (B86663) (CuSO₄) solution
-
Copper(I)-stabilizing ligand (e.g., TBTA) solution in DMSO
-
Sodium ascorbate solution (freshly prepared)
-
PBS
Procedure:
-
Cell Fixation:
-
Wash the metabolically labeled cells with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization (Optional):
-
If intracellular targets are to be visualized, permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Click Reaction Cocktail Preparation (prepare fresh):
-
In a microcentrifuge tube, combine the following in order:
-
Click reaction buffer
-
Azide-fluorophore (final concentration e.g., 10-50 µM)
-
CuSO₄ (final concentration e.g., 50-200 µM)
-
TBTA (final concentration e.g., 250 µM - 1 mM)
-
Sodium ascorbate (final concentration e.g., 2.5-5 mM)
-
-
Vortex briefly to mix.
-
-
Labeling Reaction:
-
Remove the PBS from the cells and add the click reaction cocktail.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Remove the click reaction cocktail and wash the cells three times with PBS.
-
-
Imaging: Mount the coverslip with an appropriate mounting medium and proceed with fluorescence microscopy.
Visualization of Signaling Pathways and Experimental Workflows
Graphviz diagrams are provided to illustrate key conceptual frameworks in the application of bioorthogonal chemistry to lipid research.
Caption: Workflow for identifying lipid-protein interactions in a signaling pathway.
Caption: Experimental workflow for imaging metabolically labeled lipids.
Conclusion
Bioorthogonal chemistry, in conjunction with specifically designed lipid analogs, provides an unparalleled toolbox for the study of lipid biology in living systems. The ability to selectively label and visualize lipids has shed light on their multifaceted roles in cellular processes, from membrane dynamics to complex signaling cascades. This technical guide provides a foundational understanding of the core principles, quantitative aspects, and practical methodologies for researchers, scientists, and drug development professionals seeking to leverage this powerful technology. As new bioorthogonal reactions and lipid probes continue to be developed, the scope of questions that can be addressed will undoubtedly expand, further unraveling the intricate world of the lipidome.
References
- 1. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 3. Bioorthogonal chemical reporters for analyzing protein lipidation and lipid trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic Labeling of Glycerophospholipids via Clickable Analogs Derivatized at the Lipid Headgroup - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A BOSSS platform: using functionalized lipids and click chemistry for new discoveries in lipid research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioorthogonal chemical reporters for analyzing protein lipidation and lipid trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photoreactive bioorthogonal lipid probes and their applications in mammalian biology - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00174H [pubs.rsc.org]
- 8. Staudinger Ligation Reaction Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. Staudinger Ligation [sigmaaldrich.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.biologists.com [journals.biologists.com]
- 13. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A not-so-ancient grease history: click chemistry and protein lipid modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Staudinger Ligation of Peptides at Non-Glycyl Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry [jove.com]
A Technical Guide to Metabolic Labeling with Azido Lipids
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of metabolic labeling with azido (B1232118) lipids, a powerful bioorthogonal chemical reporter strategy for elucidating the intricate roles of lipids in cellular processes. This guide details the core principles, experimental protocols, and applications of this technique, with a focus on providing actionable information for researchers in lipidomics, cell biology, and drug development.
Introduction to Metabolic Labeling with Azido Lipids
Metabolic labeling with azido lipids is a two-step technique used to visualize and analyze lipids in living systems. This method leverages the cell's own metabolic pathways to incorporate lipid analogs containing a bioorthogonal azide (B81097) (-N₃) group. The small size of the azide group minimizes perturbation to the natural metabolic processes, allowing for the study of lipids in their native context. Once incorporated into cellular lipids, the azide group serves as a chemical handle for covalent ligation to a probe molecule via highly specific and efficient "click chemistry" reactions. This enables the visualization of lipid trafficking, localization, and interactions, as well as the identification and quantification of lipid species.
The most commonly employed click chemistry reactions for this purpose are the Staudinger ligation, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), and the strain-promoted azide-alkyne cycloaddition (SPAAC). SPAAC is often preferred for live-cell imaging due to the cytotoxicity of the copper catalyst required for CuAAC.
Experimental Workflow
The general workflow for metabolic labeling with azido lipids involves three main stages: metabolic incorporation of the azido-lipid analog, fixation and permeabilization (for intracellular targets), and bioorthogonal ligation with a reporter probe for detection.
Key Signaling Pathways Amenable to Azido-Lipid Labeling
Metabolic labeling with azido lipids is a versatile tool for studying various lipid metabolic pathways. Two prominent examples are the sphingolipid and phosphatidylcholine biosynthesis pathways.
Sphingolipid Metabolism
Sphingolipids are a class of lipids that are integral to cell structure and are involved in critical signaling pathways. The de novo synthesis of sphingolipids begins in the endoplasmic reticulum and involves a series of enzymatic steps. Azido-analogs of sphingolipid precursors, such as azidosphinganine, can be used to trace the synthesis and trafficking of these important molecules.
Phosphatidylcholine Biosynthesis
Phosphatidylcholines (PC) are the most abundant phospholipids (B1166683) in eukaryotic cell membranes and play crucial roles in both cellular structure and signaling. The primary route for PC synthesis in animals is the Kennedy pathway, which begins with the phosphorylation of choline. Azido-analogs of choline, such as azidoethyl-choline (AECho), can be used to metabolically label and visualize PC and other choline-containing phospholipids.
Experimental Protocols
The following are generalized protocols for metabolic labeling with azido lipids and subsequent detection. Optimal conditions may vary depending on the cell type, the specific azido-lipid analog, and the experimental goals.
Metabolic Labeling of Cultured Cells
-
Cell Seeding: Plate cells on a suitable culture vessel (e.g., coverslips for microscopy) and allow them to adhere and grow to the desired confluency.
-
Preparation of Labeling Medium: Prepare a stock solution of the azido-lipid analog in an appropriate solvent (e.g., DMSO). Dilute the stock solution in pre-warmed complete cell culture medium to the final desired concentration (typically in the range of 10-50 µM).
-
Metabolic Incorporation: Remove the existing culture medium and replace it with the prepared labeling medium.
-
Incubation: Incubate the cells for a period ranging from 4 to 24 hours at 37°C in a humidified incubator with 5% CO₂. The optimal incubation time should be determined empirically.
-
Washing: After incubation, gently wash the cells three times with pre-warmed phosphate-buffered saline (PBS) to remove any unincorporated azido-lipid analog.
Cell Fixation and Permeabilization (for intracellular targets)
-
Fixation: Fix the cells by incubating with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Permeabilization: To visualize intracellular lipids, permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
Bioorthogonal Ligation (Click Chemistry)
4.3.1. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live or Fixed Cells
-
Prepare Labeling Solution: Dilute a stock solution of a DBCO-functionalized fluorescent probe in the appropriate buffer or cell culture medium to the desired final concentration (typically 1-25 µM).
-
Incubation: Incubate the live or fixed cells with the labeling solution for 30-60 minutes at 37°C (for live cells) or room temperature (for fixed cells), protected from light.
-
Washing: Wash the cells three times with the appropriate buffer (e.g., PBS for fixed cells, pre-warmed medium for live cells) to remove the unreacted probe.
4.3.2. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Fixed Cells
Caution: The copper catalyst is toxic to live cells.
-
Prepare Click Reaction Cocktail: Prepare a fresh solution containing the following components in the appropriate buffer (e.g., PBS):
-
Alkyne-functionalized fluorescent probe (1-10 µM)
-
Copper(II) sulfate (B86663) (CuSO₄) (1 mM)
-
A reducing agent, such as sodium ascorbate (B8700270) (10 mM), to reduce Cu(II) to the active Cu(I) state.
-
A copper-chelating ligand, such as THPTA, can be included to improve reaction efficiency and reduce cell damage.
-
-
Incubation: Add the click reaction cocktail to the fixed and permeabilized cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three to five times with PBS to remove the reaction components and unreacted probe.
Imaging and Analysis
-
Fluorescence Microscopy: Mount the coverslips and image the cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore.
-
Flow Cytometry: For quantitative analysis of cell surface labeling, cells can be analyzed by flow cytometry.
-
Mass Spectrometry: For lipidomic analysis, lipids can be extracted from labeled cells and analyzed by mass spectrometry to identify and quantify the incorporated azido lipids.
Quantitative Data
The efficiency of metabolic labeling with azido lipids can be quantified using various methods, including fluorescence intensity measurements and mass spectrometry. The following tables provide examples of quantitative data from studies utilizing this technique.
Table 1: Example Parameters for Azido-Sphingolipid E Labeling
| Parameter | Recommended Concentration/Time | Purpose |
| Azido-Sphingolipid E Labeling Concentration | 10 - 50 µM | Metabolic incorporation into cellular membranes and pathways. |
| Labeling Incubation Time | 4 - 24 hours | Allows for sufficient uptake and metabolism of the clickable analog. |
| Alkyne-Fluorophore Concentration | 1 - 10 µM | Visualization of the labeled Sphingolipid E. |
| Copper (II) Sulfate (CuSO₄) Concentration | 1 mM | Catalyst for the CuAAC reaction. |
| Sodium Ascorbate Concentration | 10 mM | Reducing agent to generate the active Cu |
An In-depth Technical Guide to Exploratory Research Using Photo-Activatable Lipid Probes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles, methodologies, and applications of photo-activatable lipid probes in biological research. These powerful tools offer spatiotemporal control over lipid localization and interactions, enabling the elucidation of complex cellular processes and the identification of novel drug targets.
Introduction to Photo-Activatable Lipid Probes
Photo-activatable lipid probes are synthetic lipid analogues that have been chemically modified to incorporate a photoreactive group.[1] This modification allows researchers to initiate a covalent cross-linking reaction between the lipid probe and nearby molecules, primarily proteins, with precise timing using a pulse of UV light.[2] This technique, known as photoaffinity labeling, effectively "freezes" transient and low-affinity lipid-protein interactions, facilitating their identification and characterization.[3]
The general structure of a photo-activatable lipid probe consists of three key components:
-
Lipid Moiety: This is the core of the probe and is designed to mimic a specific endogenous lipid, such as a fatty acid, phospholipid, or sphingolipid. This mimicry allows the probe to be incorporated into cellular membranes and participate in biological pathways.
-
Photoreactive Group: This is a light-sensitive chemical group that, upon activation by a specific wavelength of UV light, forms a highly reactive intermediate (e.g., a carbene or nitrene).[1] This intermediate then rapidly and indiscriminately forms a covalent bond with adjacent molecules. Common photoreactive groups include benzophenones, aryl azides, and diazirines.[1]
-
Reporter Tag (Optional but Recommended): Many modern photo-activatable lipid probes also include a "clickable" chemical handle, such as an alkyne or azide (B81097) group.[4] This bioorthogonal reporter tag allows for the subsequent attachment of a fluorescent dye or an affinity tag (like biotin) through a highly specific and efficient chemical reaction (e.g., copper-catalyzed azide-alkyne cycloaddition or "click chemistry").[4] This enables the visualization and/or enrichment of cross-linked proteins for downstream analysis.[2]
Types of Photo-Activatable Lipid Probes and Their Mechanisms
The choice of photo-activatable lipid probe depends on the specific biological question being addressed. Probes have been developed to mimic a wide variety of lipid classes.
Photo-Activatable Fatty Acid (pa-FA) Probes
These probes are analogues of fatty acids and are used to study processes such as protein acylation, lipid metabolism, and fatty acid signaling. They can be metabolically incorporated into complex lipids within the cell.
Photo-Activatable Phospholipid (pa-PL) Probes
Analogues of major membrane phospholipids (B1166683) like phosphatidylcholine (PC), phosphatidylethanolamine (B1630911) (PE), and phosphatidylserine (B164497) (PS), as well as signaling lipids like phosphoinositides (PIPs), have been synthesized. These probes are invaluable for studying the organization of cellular membranes and the recruitment of proteins to specific membrane domains.
Photo-Activatable Sphingolipid (pa-SL) Probes
Sphingolipids, including ceramides (B1148491) and sphingosines, are key players in various signaling pathways that regulate cell growth, differentiation, and apoptosis. Photo-activatable versions of these lipids allow for the identification of their downstream effectors.
Table 1: Common Photoreactive Groups Used in Lipid Probes
| Photoreactive Group | Reactive Intermediate | Activation Wavelength (nm) | Key Characteristics |
| Benzophenone | Triplet Ketone (Biradical) | ~350-360 | Relatively stable, preferentially reacts with C-H bonds, less reactive with water.[2] |
| Aryl Azide | Nitrene | ~254-350 | Highly reactive, can insert into C-H, N-H, and O-H bonds.[2] |
| Diazirine | Carbene | ~350-380 | Small and minimally perturbing, highly reactive.[1] |
Quantitative Analysis of Lipid-Protein Interactions
A major application of photo-activatable lipid probes is the identification of lipid-binding proteins on a proteome-wide scale using quantitative mass spectrometry. This approach, often termed chemoproteomics, allows for the unbiased discovery of novel lipid-protein interactions.
Table 2: Example Quantitative Proteomics Data from a Photo-Activatable Lipid Probe Pulldown Experiment
This table represents a hypothetical dataset demonstrating the type of quantitative information that can be obtained.
| Protein ID | Gene Name | Fold Enrichment (Probe vs. Control) | p-value | Function |
| P01234 | KIN1 | 15.2 | 0.001 | Kinase |
| Q56789 | PHOS2 | 12.8 | 0.003 | Phosphatase |
| A1B2C3 | TFAC3 | 8.5 | 0.012 | Transcription Factor |
| D4E5F6 | CYT4 | 2.1 | 0.045 | Cytoskeletal Protein |
| G7H8I9 | MET5 | 1.5 | 0.234 | Metabolic Enzyme |
Data is illustrative and sourced from the principles described in quantitative proteomics experiments.
Experimental Protocols
The following is a generalized, step-by-step protocol for a typical photoaffinity labeling experiment using a clickable, photo-activatable lipid probe in cultured cells.
Probe Incubation and Photo-crosslinking
-
Cell Culture: Plate cells of interest and grow to the desired confluency.
-
Probe Loading: Incubate the cells with the photo-activatable lipid probe at a predetermined concentration and for a specific duration. This allows the probe to incorporate into cellular membranes.
-
UV Irradiation: Wash the cells to remove any unincorporated probe. Expose the cells to UV light at the appropriate wavelength to activate the photoreactive group and induce cross-linking. This step should be performed on ice to minimize cellular stress.
Cell Lysis and Click Chemistry
-
Cell Lysis: Harvest and lyse the cells in a suitable buffer containing detergents and protease inhibitors to solubilize proteins and prevent their degradation.
-
Click Reaction: To the cell lysate, add the reporter tag (e.g., azide-biotin or azide-fluorophore), a copper(I) source (e.g., CuSO₄ and a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA). Incubate to allow the click reaction to proceed to completion.
Enrichment and Analysis of Labeled Proteins
-
Affinity Purification (for biotin-tagged proteins): Add streptavidin-coated beads to the lysate and incubate to capture the biotinylated protein-lipid complexes. Wash the beads extensively to remove non-specifically bound proteins.
-
Protein Elution and Digestion: Elute the bound proteins from the beads. The proteins are then typically denatured, reduced, alkylated, and digested into peptides using an enzyme like trypsin.
-
Mass Spectrometry Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured proteins.
Visualization of Signaling Pathways and Experimental Workflows
Graphviz diagrams can be used to visualize the complex relationships in signaling pathways and experimental procedures.
Caption: General experimental workflow for chemoproteomic profiling using photo-activatable lipid probes.
Caption: Simplified overview of the sphingolipid metabolism pathway.
Applications in Drug Development
Photo-activatable lipid probes are proving to be instrumental in the field of drug development.
-
Target Identification and Validation: By identifying the cellular binding partners of a bioactive lipid or a lipid-like drug candidate, these probes can help to elucidate its mechanism of action.[5]
-
Off-Target Profiling: Understanding the full spectrum of protein interactions for a drug candidate is crucial for predicting potential side effects. Photoaffinity labeling can reveal unintended "off-target" interactions.
-
Development of Targeted Therapies: By understanding the specific lipid-protein interactions that drive a disease state, it may be possible to design drugs that selectively disrupt these interactions.
Conclusion
Exploratory research using photo-activatable lipid probes is a rapidly advancing field that is providing unprecedented insights into the complex world of lipid biology. The ability to capture and identify transient lipid-protein interactions in a native cellular context is a powerful tool for basic research and drug discovery. As new probes and analytical techniques are developed, the scope and impact of this technology are expected to continue to grow.
References
- 1. Photoreactive bioorthogonal lipid probes and their applications in mammalian biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Turning the spotlight on protein-lipid interactions in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Target identification of natural medicine with chemical proteomics approach: probe synthesis, target fishing and protein identification - PMC [pmc.ncbi.nlm.nih.gov]
Fundamental Principles of Lipid-Protein Interaction Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid-protein interactions are fundamental to a vast array of cellular processes, from signal transduction and membrane trafficking to the regulation of enzyme activity and protein folding. The intricate interplay between lipids and proteins governs the structural integrity and functional dynamics of cellular membranes. A comprehensive understanding of these interactions is therefore paramount for elucidating disease mechanisms and for the rational design of novel therapeutics. This guide provides an in-depth overview of the core principles and methodologies employed in the study of lipid-protein interactions, tailored for researchers, scientists, and professionals in drug development.
The study of these interactions is crucial for understanding proteins involved in lipid metabolism, transport, and signaling.[1][2] The lipid bilayer is a highly complex and dynamic environment, and the interactions between lipids and proteins can be either transient or stable, specific or non-specific. These interactions can modulate the function of membrane proteins, influence their localization within the membrane, and participate in the formation of signaling complexes.
This technical guide will delve into the key experimental techniques used to characterize lipid-protein interactions, providing detailed protocols for their implementation. Furthermore, it will present quantitative data in a structured format to facilitate comparison and analysis. Finally, it will visualize key signaling pathways involving lipid-protein interactions to provide a contextual understanding of their biological significance.
Key Experimental Techniques for Studying Lipid-Protein Interactions
A variety of biophysical and biochemical techniques are available to investigate the intricate dance between lipids and proteins. The choice of method depends on the specific research question, the nature of the protein and lipid under investigation, and the type of information sought (e.g., binding affinity, kinetics, or structural changes).
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique for real-time monitoring of biomolecular interactions.[3][4] It provides quantitative information on the kinetics (association and dissociation rates, k_on_ and k_off_) and affinity (equilibrium dissociation constant, K_D_) of interactions.[5] In the context of lipid-protein interactions, SPR is particularly useful for studying the binding of proteins to lipid monolayers or bilayers assembled on a sensor chip.[6]
Figure 1: Experimental workflow for SPR analysis.
-
Liposome Preparation:
-
Prepare liposomes with the desired lipid composition. This can be done by methods such as thin-film hydration followed by extrusion to obtain unilamellar vesicles of a defined size (e.g., 100 nm).
-
The lipid mixture is dissolved in an organic solvent (e.g., chloroform), which is then evaporated to form a thin lipid film.
-
The film is hydrated with an appropriate buffer, and the resulting multilamellar vesicles are extruded through a polycarbonate membrane with a specific pore size.
-
-
Sensor Chip Preparation and Liposome Immobilization:
-
Use a liposome-capturing sensor chip (e.g., L1 chip), which has a lipophilic surface.
-
Clean the sensor surface according to the manufacturer's instructions.
-
Inject the prepared liposomes over the sensor surface to allow for their capture and formation of a lipid bilayer.
-
-
Protein Binding Analysis:
-
Prepare a series of dilutions of the purified protein in a suitable running buffer.
-
Inject the protein solutions over the immobilized liposome surface at a constant flow rate. This is the association phase.
-
After the association phase, switch back to the running buffer to monitor the dissociation of the protein from the lipid surface.
-
Between different protein injections, regenerate the sensor surface using a suitable regeneration solution (e.g., a detergent solution like CHAPS) to remove the bound protein and any remaining liposomes.
-
-
Data Analysis:
-
The SPR instrument records the change in the refractive index at the sensor surface, which is proportional to the mass of bound protein, generating a sensorgram (response units vs. time).
-
Fit the association and dissociation curves from the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (k_on_), the dissociation rate constant (k_off_), and the equilibrium dissociation constant (K_D_ = k_off_ / k_on_).
-
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) is a thermodynamic technique that directly measures the heat changes associated with biomolecular interactions.[7][8] It provides a complete thermodynamic profile of the interaction, including the binding affinity (K_D_), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.[1][9]
Figure 2: Experimental workflow for ITC analysis.
-
Sample Preparation:
-
Prepare small unilamellar vesicles (SUVs) or micelles of the desired lipid composition. SUVs are often preferred for their homogeneity.
-
Purify the protein of interest and ensure it is in a well-defined buffer. It is crucial that the protein and lipid preparations are in the same buffer to minimize heat of dilution effects. Dialysis of the protein against the liposome buffer is recommended.
-
Thoroughly degas both the protein and lipid solutions before the experiment to avoid air bubbles in the calorimeter cell and syringe.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell of the calorimeter and the lipid vesicle suspension into the injection syringe.
-
Set the experimental parameters, including the temperature, stirring speed, injection volume, and spacing between injections.
-
Perform a series of small, sequential injections of the lipid suspension into the protein solution. The heat change upon each injection is measured by the instrument.
-
-
Data Analysis:
-
The raw data consists of a series of heat-flow peaks for each injection. Integrating these peaks gives the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of lipid to protein.
-
Fit this binding isotherm to a suitable binding model (e.g., a single-site binding model) to extract the thermodynamic parameters: K_D_, n, and ΔH. The change in entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(K_A_) = ΔH - TΔS, where K_A_ = 1/K_D_.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for studying lipid-protein interactions at atomic resolution. It can provide information on the structure, dynamics, and binding interfaces of both the protein and the lipid molecules. Both solution-state and solid-state NMR can be employed.
-
Sample Preparation:
-
For solution NMR, the protein-lipid complex must be small enough to tumble rapidly in solution. This is often achieved by reconstituting the protein into micelles or small bicelles.
-
Isotopically label the protein (e.g., with ¹⁵N and/or ¹³C) for heteronuclear NMR experiments.
-
Prepare a series of samples with varying concentrations of the lipid-containing micelles/bicelles.
-
-
NMR Data Acquisition:
-
Acquire a series of 2D ¹H-¹⁵N HSQC spectra of the protein at different lipid concentrations. Chemical shift perturbations in the HSQC spectra upon addition of lipids indicate which residues are involved in the interaction.
-
Nuclear Overhauser effect (NOE) experiments can be used to determine intermolecular distances between the protein and lipid molecules, providing detailed structural information about the binding interface.
-
-
Data Analysis:
-
Analyze the chemical shift perturbations to map the lipid-binding site on the protein surface.
-
Calculate the dissociation constant (K_D_) by fitting the chemical shift changes as a function of lipid concentration to a binding isotherm.
-
Use NOE-derived distance restraints to generate a structural model of the protein-lipid complex.
-
Mass Spectrometry (MS)
Mass spectrometry has emerged as a versatile tool for studying lipid-protein interactions. Native MS can be used to study intact protein-lipid complexes, providing information on binding stoichiometry and specificity. Other MS-based approaches, such as hydrogen-deuterium exchange (HDX-MS) and chemical cross-linking MS, can provide insights into conformational changes and binding interfaces.
-
Sample Preparation:
-
Purify the membrane protein in a detergent that is compatible with native MS (e.g., C8E4, LDAO).
-
Incubate the purified protein with the lipid of interest.
-
Buffer exchange the protein-lipid complex into a volatile buffer (e.g., ammonium (B1175870) acetate) suitable for electrospray ionization.
-
-
MS Data Acquisition:
-
Introduce the sample into the mass spectrometer using a nano-electrospray ionization source.
-
Optimize the instrument parameters (e.g., cone voltage, collision energy) to preserve the non-covalent protein-lipid interactions during the gas-phase transition.
-
Acquire mass spectra of the intact protein-lipid complexes.
-
-
Data Analysis:
-
Determine the mass of the protein-lipid complex from the mass spectrum.
-
The difference in mass between the complex and the apo-protein reveals the mass and thus the identity and number of bound lipid molecules.
-
By titrating the lipid concentration, it is possible to determine the binding affinity.
-
Biochemical Assays
Several simpler, often qualitative or semi-quantitative, biochemical assays are widely used for initial screening and validation of lipid-protein interactions.
This is a simple and rapid method to screen for the lipid-binding specificity of a protein.
-
Lipid Blotting: Spot serial dilutions of different lipids onto a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking agent (e.g., bovine serum albumin) to prevent non-specific protein binding.
-
Protein Incubation: Incubate the membrane with the purified protein of interest, which is often tagged (e.g., with GST or His-tag).
-
Detection: Wash the membrane and detect the bound protein using an antibody against the tag, followed by a secondary antibody conjugated to an enzyme for chemiluminescent or colorimetric detection.
This assay is used to determine if a protein binds to liposomes.
-
Liposome and Protein Preparation: Prepare liposomes of the desired lipid composition and purify the protein of interest.
-
Incubation: Incubate the protein with the liposomes.
-
Centrifugation: Centrifuge the mixture at high speed to pellet the liposomes and any associated proteins.
-
Analysis: Analyze the supernatant (containing unbound protein) and the pellet (containing liposomes and bound protein) by SDS-PAGE and Coomassie staining or Western blotting to determine the fraction of protein that co-sedimented with the liposomes.
Quantitative Data on Lipid-Protein Interactions
The following tables summarize representative quantitative data for various lipid-protein interactions, providing a reference for binding affinities. The dissociation constant (K_D_) is a measure of the binding affinity, with lower K_D_ values indicating stronger binding.
| Protein (Domain) | Lipid | K_D_ (µM) | Method | Reference |
| PLCδ1 PH domain | PI(4,5)P₂ | 1.66 ± 0.8 | Vesicle Binding Assay | [6] |
| p47phox PX domain | PI(3,4)P₂ | 0.038 ± 0.001 | SPR | [10] |
| p47phox PX domain | PA | 0.030 ± 0.007 | Sedimentation Assay | [10] |
| Ras | PI3K | ~0.15 | In vitro binding | [11] |
| PTEN | PIP₃ | in µM range | SPR | [12] |
| Protein | Lipid | k_on_ (M⁻¹s⁻¹) | k_off_ (s⁻¹) | K_D_ (nM) | Method | Reference |
| Annexin V | PS-containing vesicles | 1.1 x 10⁵ | 9.24 x 10⁻⁴ | 8.4 | SPR | [13] |
| Protein X | Phospholipid 1 | 1100 | 9.24 x 10⁻⁴ | - | SPR | [13] |
Signaling Pathways Involving Lipid-Protein Interactions
Lipid-protein interactions are at the heart of many cellular signaling pathways. Specific lipids can act as second messengers or as docking sites for the recruitment of signaling proteins to the membrane.
G-Protein Coupled Receptor (GPCR) Signaling
GPCRs are the largest family of membrane receptors and are involved in a wide range of physiological processes. Their function is critically dependent on the lipid environment.[1][3] Cholesterol, in particular, is known to modulate GPCR structure and function.[14][15][16][17][18]
Figure 3: A simplified GPCR signaling cascade.
PI3K/Akt Signaling Pathway
The phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. A key event in this pathway is the generation of the lipid second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP₃) by PI3K.[4][19] PIP₃ then recruits proteins containing Pleckstrin Homology (PH) domains, such as Akt, to the plasma membrane.[19]
Figure 4: The PI3K/Akt signaling pathway.
Ras Signaling Pathway
Ras proteins are small GTPases that act as molecular switches in signaling pathways that control cell proliferation, differentiation, and survival.[20][21] The localization and function of Ras are critically dependent on its interaction with the plasma membrane, which is mediated by post-translational lipid modifications.[14]
Figure 5: The Ras-MAPK signaling pathway.
Conclusion
The study of lipid-protein interactions is a dynamic and rapidly evolving field. The methodologies outlined in this guide provide a robust toolkit for researchers to dissect the complexities of these interactions. From the high-resolution structural information provided by NMR to the real-time kinetic data from SPR and the thermodynamic insights from ITC, each technique offers a unique window into the molecular mechanisms governing cellular function. A multi-faceted approach, combining several of these techniques, will undoubtedly be the most powerful strategy for unraveling the intricate roles of lipid-protein interactions in health and disease, and for the development of next-generation therapeutics that target these fundamental cellular processes.
References
- 1. Thermodynamic Analysis of Protein-Lipid Interactions by Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cholesterol in Class C GPCRs: Role, Relevance, and Localization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Using Surface Plasmon Resonance to Quantitatively Assess Lipid-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Determining Selectivity of Phosphoinositide-Binding Domains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Probing the Thermodynamics of Protein–Lipid Interactions by Isothermal Titration Calorimetry | Springer Nature Experiments [experiments.springernature.com]
- 9. Thermodynamic Analysis of Protein–Lipid Interactions by Isothermal Titration Calorimetry | Springer Nature Experiments [experiments.springernature.com]
- 10. Binding of the PX domain of p47phox to phosphatidylinositol 3,4-bisphosphate and phosphatidic acid is masked by an intramolecular interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dissociation constant - Wikipedia [en.wikipedia.org]
- 12. Predictable cholesterol binding sites in GPCRs lack consensus motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Predictable cholesterol binding sites in GPCRs lack consensus motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Surface Plasmon Resonance for Measuring Interactions of Proteins with Lipids and Lipid Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Surface plasmon resonance for measuring interactions of proteins with lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Interfacial Binding Sites for Cholesterol on G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Surface Plasmon Resonance for Measuring Interactions of Proteins with Lipids and Lipid Membranes | Springer Nature Experiments [experiments.springernature.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. biorxiv.org [biorxiv.org]
Methodological & Application
Application Notes: Utilizing 18:0-16:0(16-Azido) PC for Click Chemistry Applications
Introduction
1-stearoyl-2-(16-azidopalmitoyl)-sn-glycero-3-phosphocholine, abbreviated as 18:0-16:0(16-Azido) PC, is a modified phosphatidylcholine molecule designed for bioorthogonal chemistry.[1] It incorporates an azide (B81097) moiety on the sn-2 palmitoyl (B13399708) chain, transforming it into a versatile tool for "click chemistry".[1] This allows for the covalent attachment of various reporter molecules, such as fluorophores or biotin, that contain a corresponding alkyne group.
The primary reaction employed is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and specific reaction that forms a stable triazole linkage between the azide-modified lipid and an alkyne-tagged molecule.[2][3][4] The reaction's high selectivity and mild conditions make it ideal for modifying complex lipid structures without disrupting their fundamental properties.[3] This methodology provides a powerful alternative to traditional labeling techniques for studying lipid metabolism, interactions, and localization.[5]
Key Applications:
-
Metabolic Labeling and Visualization: this compound can be incorporated into cellular membranes through normal metabolic processes. Once incorporated, it can be "clicked" to a fluorescent alkyne probe, enabling the visualization of its distribution and trafficking within cells using fluorescence microscopy.[6]
-
Lipid-Protein Interaction Studies: By attaching an alkyne-biotin tag via click chemistry, researchers can perform pulldown assays. The biotinylated lipid-protein complexes can be enriched using streptavidin-coated beads, allowing for the identification of interacting proteins by mass spectrometry.[6][7]
-
Enrichment for Proteomics and Metabolomics: The click reaction enables the selective enrichment of the azido-lipid and its downstream metabolites from complex biological samples.[8] This strategy enhances detection sensitivity in mass spectrometry-based analyses, facilitating the detailed study of fatty acid metabolism and its role in various cellular pathways.[8][9]
Protocols: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for labeling this compound with an alkyne-containing reporter molecule in an aqueous environment. The use of a water-soluble copper-chelating ligand like THPTA is recommended to maintain catalyst effectiveness and minimize potential toxicity in biological samples.[4]
I. Required Materials
-
This compound
-
Alkyne-functionalized reporter molecule (e.g., Alkyne-Fluorophore, Alkyne-Biotin)
-
Copper(II) Sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Sodium Ascorbate
-
Reaction Buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4)
-
Solvent for lipids (e.g., ethanol (B145695) or DMSO)
II. Preparation of Stock Solutions
Proper preparation and storage of stock solutions are critical for successful and reproducible click reactions.
| Reagent | Suggested Stock Concentration | Solvent | Storage Conditions |
| This compound | 1-10 mM | Ethanol or DMSO | -20°C, protect from light |
| Alkyne Reporter | 1-10 mM | DMSO or water | -20°C, protect from light |
| Copper(II) Sulfate (CuSO₄) | 20 mM | Deionized Water | Room Temperature |
| THPTA Ligand | 100 mM | Deionized Water | -20°C |
| Sodium Ascorbate | 300 mM | Deionized Water | -20°C, prepare fresh |
III. General Labeling Protocol
This protocol is optimized for a final reaction volume of 100 µL. Volumes can be scaled as needed.
-
To a microcentrifuge tube, add the desired amount of this compound.
-
Add an excess of the alkyne reporter molecule (e.g., 4-50 equivalents relative to the azido-lipid).[4]
-
Add the reaction buffer to bring the volume to 80 µL.
-
Prepare the Catalyst Premix: In a separate tube, mix 10 µL of 100 mM THPTA solution with 10 µL of 20 mM CuSO₄ solution. Vortex briefly and let it stand for a few minutes.[4] This creates a 1:5 molar ratio of copper to ligand.[4]
-
Add the required volume of the THPTA/CuSO₄ catalyst to the main reaction tube. For a final catalyst concentration of 1-2 mM, add 10 µL of the premix.
-
Initiate the Reaction: Add 10 µL of freshly prepared 300 mM Sodium Ascorbate solution to the reaction tube. Vortex briefly to mix.[4]
-
Incubate the reaction for 30-60 minutes at room temperature, protected from light.[4]
-
The labeled lipid is now ready for downstream analysis, such as enrichment, imaging, or mass spectrometry.
IV. Protocol for Labeling in Cell Lysates
This protocol is adapted for labeling lipids within a complex biological mixture like a cell lysate.
-
Prepare cell lysate in a suitable buffer.
-
Add the alkyne-reporter molecule to the lysate to a final concentration of 25-100 µM.
-
Prepare the Click Reaction Cocktail (per 1 mL of lysate):
-
Phosphate-Buffered Saline (PBS): ~950 µL
-
THPTA (100 mM stock): 50 µL (Final conc: 5 mM)
-
CuSO₄ (20 mM stock): 25 µL (Final conc: 0.5 mM)
-
Sodium Ascorbate (300 mM stock, fresh): 10 µL (Final conc: 3 mM)
-
-
Add the click reaction cocktail to the cell lysate containing the alkyne reporter.
-
Incubate for 1 hour at room temperature, protected from light.
-
The click-labeled proteins and lipids in the lysate are now ready for downstream processing, such as enrichment via biotin-streptavidin interaction followed by mass spectrometry analysis.[7][8]
Visualizations
Below are diagrams illustrating the click chemistry reaction and a typical experimental workflow.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. Click Chemistry Brochure 2024 by Iris Biotech GmbH - Issuu [issuu.com]
- 3. researchgate.net [researchgate.net]
- 4. broadpharm.com [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Click‐Chemistry‐Based Enrichable Crosslinker for Structural and Protein Interaction Analysis by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: Incorporation of 18:0-16:0(16-Azido) PC into Liposomes for Advanced Drug Delivery and Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of liposomal surfaces is a cornerstone of targeted drug delivery and advanced nanomedicine. The incorporation of lipids bearing bioorthogonal reactive groups, such as azides, provides a versatile platform for the covalent attachment of targeting ligands, imaging agents, and other functional molecules. This document provides detailed protocols for the incorporation of 18:0-16:0(16-Azido) PC, a phosphatidylcholine with a terminal azide (B81097) group on the sn-2 acyl chain, into liposomes.[1][2] Furthermore, it outlines methods for the characterization of these azide-functionalized liposomes and their subsequent surface modification via copper-free click chemistry.[3][4][5]
The azide moiety on the this compound serves as a chemical handle for "click" chemistry, a set of biocompatible, highly efficient, and specific reactions.[3][4][6] In particular, the strain-promoted alkyne-azide cycloaddition (SPAAC) with dibenzocyclooctyne (DBCO) functionalized molecules allows for rapid and covalent ligation under physiological conditions without the need for a cytotoxic copper catalyst.[3][7][8] This enables the precise engineering of liposomal surfaces for a multitude of applications in research and therapeutic development.
Data Presentation
Table 1: Physicochemical Properties of Azide-Functionalized Liposomes
| Parameter | Typical Value | Method of Analysis | Key Considerations |
| Mean Diameter (nm) | 90 - 120 | Dynamic Light Scattering (DLS) | Size is dependent on extrusion membrane pore size and lipid composition.[9] |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) | A lower PDI indicates a more monodisperse and homogenous liposome (B1194612) population.[9][10] |
| Zeta Potential (mV) | -2 to -10 (in PBS) | Electrophoretic Light Scattering (ELS) | The surface charge is influenced by the lipid composition and the buffer. The value will change upon conjugation.[11][12] |
| Incorporation Efficiency (%) | > 85% | Not directly measured, inferred from similar hydrophobic molecule incorporation | Assumed to be high due to the amphipathic nature of the lipid. Can be indirectly assessed via the quantification of surface azides.[13] |
| Surface Azide Quantification | Varies | Fluorescence-based assays, UV-Vis spectroscopy | Dependent on the molar ratio of this compound used in the formulation.[14][15] |
Table 2: Stability of Azide-Functionalized Liposomes (Storage at 4°C in PBS)
| Time Point | Mean Diameter (nm) | Polydispersity Index (PDI) | Notes |
| Day 0 | 105.2 | 0.115 | Initial characterization post-preparation. |
| Day 7 | 106.8 | 0.121 | Minimal change in size and PDI, indicating good stability. |
| Day 14 | 108.1 | 0.130 | Slight increase in size, but still within acceptable limits for many applications.[16] |
| Day 30 | 112.5 | 0.155 | Gradual increase in size suggests some aggregation over extended storage. |
Note: The data presented in these tables are representative and may vary depending on the specific lipid composition, preparation method, and storage conditions. Experimental validation is crucial for each specific formulation.
Experimental Protocols
Protocol 1: Preparation of Azide-Functionalized Liposomes by Thin-Film Hydration and Extrusion
This protocol describes the preparation of unilamellar liposomes with a diameter of approximately 100 nm.
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
This compound
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4, sterile-filtered
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Liposome extruder with 100 nm polycarbonate membranes
-
Syringes
Procedure:
-
Lipid Film Formation:
-
In a round-bottom flask, dissolve the desired lipids in chloroform. A typical molar ratio is 55:40:5 (DSPC:Cholesterol:this compound). The total lipid concentration will depend on the desired final liposome concentration.
-
Attach the flask to a rotary evaporator.
-
Immerse the flask in a water bath set to a temperature above the phase transition temperature (Tc) of the lipid with the highest Tc (for DSPC, this is ~55°C).
-
Rotate the flask and gradually reduce the pressure to evaporate the chloroform, resulting in a thin, uniform lipid film on the inner surface of the flask.[17][18]
-
Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.[1]
-
-
Hydration:
-
Pre-warm the sterile-filtered PBS (pH 7.4) to the same temperature as the water bath used for film formation.
-
Add the warm PBS to the flask containing the dry lipid film. The volume of PBS will determine the final lipid concentration.
-
Hydrate the lipid film by rotating the flask in the water bath for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Assemble the liposome extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions.
-
Transfer the MLV suspension to a syringe and connect it to the extruder.
-
Heat the extruder to a temperature above the Tc of the lipids.
-
Extrude the liposome suspension through the membrane by passing it back and forth between two syringes for an odd number of passes (e.g., 11 or 21 times).[19] This process will produce small unilamellar vesicles (SUVs) with a more uniform size distribution.[17]
-
The resulting azide-functionalized liposome suspension can be stored at 4°C.
-
Protocol 2: Characterization of Azide-Functionalized Liposomes
1. Size and Zeta Potential Measurement:
-
Dilute a small aliquot of the liposome suspension in sterile-filtered PBS. The optimal dilution factor should be determined to obtain a suitable scattering intensity for the instrument being used.[10]
-
Measure the hydrodynamic diameter and polydispersity index (PDI) using Dynamic Light Scattering (DLS).[11][20]
-
Measure the zeta potential using Electrophoretic Light Scattering (ELS) to determine the surface charge of the liposomes.[11][12]
2. Quantification of Surface Azide Groups (Fluorescence-Based Assay): This protocol is adapted from methods for quantifying reactive groups on nanoparticle surfaces.[14][15]
-
Prepare a stock solution of a DBCO-functionalized fluorescent dye (e.g., DBCO-Cy5) in DMSO.
-
To a known concentration of azide-functionalized liposomes in PBS, add an excess of the DBCO-dye solution.
-
Incubate the reaction mixture at room temperature in the dark for a specified time (e.g., 2-4 hours) to ensure complete reaction.
-
Remove the unreacted, free dye using size exclusion chromatography (e.g., a Sephadex G-25 column).
-
Measure the fluorescence of the liposome fraction.
-
Create a standard curve using known concentrations of the DBCO-dye to correlate fluorescence intensity with the amount of dye conjugated to the liposomes.
-
From this, calculate the concentration of azide groups on the surface of the liposomes.
Protocol 3: Copper-Free Click Chemistry for Surface Functionalization of Azide-Liposomes
This protocol describes the conjugation of a DBCO-functionalized molecule (e.g., a peptide or antibody) to the surface of the azide-liposomes.
Materials:
-
Azide-functionalized liposomes (from Protocol 1)
-
DBCO-functionalized molecule of interest
-
PBS, pH 7.4
Procedure:
-
To the azide-functionalized liposome suspension, add the DBCO-functionalized molecule. The molar ratio of DBCO-molecule to surface azide groups should be optimized for the specific application, but a slight excess of the DBCO-molecule is often used to ensure complete reaction of the surface azides.
-
Incubate the reaction mixture at room temperature with gentle mixing for 4-17 hours.[6] The reaction time may need to be optimized depending on the specific reactants.
-
After incubation, the functionalized liposomes can be purified from unreacted molecules using methods such as size exclusion chromatography or dialysis.
-
The successful conjugation can be confirmed by various methods, such as SDS-PAGE for protein conjugation, or by observing a change in the physicochemical properties of the liposomes (e.g., size or zeta potential).
Mandatory Visualizations
Caption: Workflow for the preparation of azide-functionalized liposomes.
Caption: Schematic of copper-free click chemistry on the liposome surface.
Conclusion
The incorporation of this compound into liposomes provides a robust and versatile platform for the development of advanced drug delivery systems and diagnostic tools. The protocols outlined in this document offer a clear and reproducible methodology for the preparation, characterization, and functionalization of these azide-bearing nanocarriers. The use of copper-free click chemistry enables the straightforward and bioorthogonal conjugation of a wide range of molecules to the liposome surface, paving the way for highly specific and targeted therapeutic and imaging applications. Researchers are encouraged to optimize these protocols for their specific lipid compositions and intended applications to achieve the desired outcomes.
References
- 1. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 2. avantiresearch.com [avantiresearch.com]
- 3. Liposome: Encapsula's Scientific Blog: DBCO or Azide reactive liposomes (Click chemistry) [liposomes.org]
- 4. Click Chemistry for Liposome Surface Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 6. glenresearch.com [glenresearch.com]
- 7. interchim.fr [interchim.fr]
- 8. Copper-free click chemistry for attachment of biomolecules in magnetic tweezers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Long-Circulating Curcumin-Loaded Liposome Formulations with High Incorporation Efficiency, Stability and Anticancer Activity towards Pancreatic Adenocarcinoma Cell Lines In Vitro | PLOS One [journals.plos.org]
- 10. phmethods.net [phmethods.net]
- 11. brookhaveninstruments.com [brookhaveninstruments.com]
- 12. mdpi.com [mdpi.com]
- 13. Preparation and characterization of lyophilised egg PC liposomes incorporating curcumin and evaluation of its activity against colorectal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A bio-orthogonal functionalization strategy for site-specific coupling of antibodies on vesicle surfaces after self-assembly - Polymer Chemistry (RSC Publishing) DOI:10.1039/C9PY01136F [pubs.rsc.org]
- 15. d-nb.info [d-nb.info]
- 16. Tuning Liposome Stability in Biological Environments and Intracellular Drug Release Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation | Springer Nature Experiments [experiments.springernature.com]
- 18. researchgate.net [researchgate.net]
- 19. Comparative Properties and Methods of Preparation of Lipid Vesicles (Liposomes) | Annual Reviews [annualreviews.org]
- 20. Surface Characterization of Lipid Biomimetic Systems - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Staudinger Ligation with Azido Lipids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Staudinger ligation is a highly efficient and bioorthogonal chemical reaction used to form a stable amide bond between a phosphine (B1218219) and an azide (B81097). This chemoselective ligation method is particularly well-suited for biological applications, including the labeling and engineering of biomolecules such as lipids, due to its ability to proceed under mild, aqueous conditions at room temperature without the need for a catalyst.[1][2] The reaction's specificity, with the azide and phosphine groups being essentially non-reactive with biological functionalities, minimizes side reactions and ensures precise conjugation.[][4][5]
These application notes provide a detailed protocol for the Staudinger ligation of azido (B1232118) lipids, with a primary focus on the functionalization of liposomes, which are critical tools in drug delivery systems.[1] The protocol is based on established methodologies and offers guidance on the preparation of reactants, reaction conditions, purification, and characterization of the final lipid conjugates.
Signaling Pathway and Experimental Workflow
The Staudinger ligation is not a biological signaling pathway but a chemical reaction. The workflow for the Staudinger ligation with azido lipids, particularly for the surface functionalization of liposomes, can be visualized as follows:
Caption: Experimental workflow for Staudinger ligation with azido lipids.
Mechanism of Staudinger Ligation
The Staudinger ligation is a modification of the classic Staudinger reaction. The process is initiated by the nucleophilic attack of a phosphine on the terminal nitrogen of an azide, which leads to the formation of an aza-ylide intermediate with the release of dinitrogen gas. In the Staudinger ligation, the phosphine reagent is engineered with an electrophilic trap, typically an ortho-ester group, which intramolecularly captures the aza-ylide. This is followed by hydrolysis to yield a stable amide bond and the corresponding phosphine oxide.[]
Caption: Simplified mechanism of the Staudinger ligation.
Experimental Protocols
This section provides a detailed protocol for the functionalization of liposomes with an azido-lipid via Staudinger ligation. This protocol is adapted from the work of Sun and colleagues for the conjugation of a lactose (B1674315) azide to phosphine-containing liposomes.[2][6]
Materials and Reagents
-
Phosphine-functionalized lipid (e.g., DSPE-PEG2000-Triphenylphosphine (TP))
-
Matrix lipid (e.g., DSPC)
-
Cholesterol
-
Azido-lipid of interest
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Argon gas
-
Sephadex G-50 or G-75 gel filtration column
-
Organic solvent (e.g., chloroform)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Dynamic Light Scattering (DLS) instrument
Protocol 1: Preparation of Phosphine-Functionalized Liposomes
-
Lipid Film Formation:
-
In a round-bottom flask, dissolve the desired lipids in chloroform. A typical molar ratio is DSPC:Cholesterol:DSPE-PEG2000-TP at 54:45:1.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration and Vesicle Formation:
-
Hydrate the lipid film with PBS (pH 7.4) by vortexing. The final lipid concentration is typically in the range of 1-10 mM.
-
The suspension of multilamellar vesicles (MLVs) is then subjected to 5-10 freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
-
Extrusion:
-
To obtain unilamellar vesicles of a defined size, extrude the MLV suspension 10-20 times through a polycarbonate membrane with the desired pore size (e.g., 100 nm) using a lipid extruder.
-
Protocol 2: Staudinger Ligation of Azido-Lipid to Liposomes
-
Reaction Setup:
-
Place the desired volume of the phosphine-liposome suspension into a clean reaction vessel.
-
Prepare a solution of the azido-lipid in PBS (pH 7.4). The molar ratio of azido-lipid to phosphine-lipid should be optimized, but a starting point of 1.5:1 to 5:1 (azide:phosphine) is recommended. For example, add a solution of 4 mg of azido-lactose in 0.2 mL of PBS to 2 mL of the phosphine-liposome suspension.[6]
-
Bubble argon gas through both solutions for 10-15 minutes to remove dissolved oxygen, as phosphines can be susceptible to oxidation.
-
-
Ligation Reaction:
-
Under an argon atmosphere, add the azido-lipid solution to the liposome (B1194612) suspension.
-
Stir the reaction mixture gently at room temperature for 6-12 hours. The reaction progress can be monitored by techniques such as TLC or LC-MS if a soluble version of the phosphine-lipid is used in a parallel small-scale reaction.
-
Protocol 3: Purification of Functionalized Liposomes
-
Gel Filtration Chromatography:
-
Equilibrate a Sephadex G-50 or G-75 column (e.g., 1.5 x 20 cm) with PBS (pH 7.4).[2][6]
-
Carefully load the reaction mixture onto the top of the column.
-
Elute the liposomes with PBS, collecting fractions. The larger liposomes will elute in the void volume, separated from the smaller, unreacted azido-lipid molecules.
-
The liposome-containing fractions can be identified by their turbidity or by using a lipid-staining dye if incorporated into the liposomes.
-
Protocol 4: Characterization of Functionalized Liposomes
-
Size and Zeta Potential:
-
Measure the hydrodynamic diameter and size distribution of the purified liposomes using Dynamic Light Scattering (DLS). The size should not significantly change after the ligation and purification steps.
-
Zeta potential measurements can provide information about the surface charge of the liposomes, which may change upon conjugation.
-
-
Confirmation of Ligation:
-
NMR Spectroscopy: For detailed structural confirmation, the ligated lipid can be analyzed by 1H, 13C, and 31P NMR spectroscopy. This may require extraction of the lipids from the liposomes.
-
Mass Spectrometry: Mass spectrometry (e.g., ESI-MS or MALDI-TOF) of the extracted lipids can confirm the formation of the amide bond by identifying the molecular weight of the conjugated lipid.
-
Functional Assays: If the attached lipid has a specific function (e.g., a carbohydrate for lectin binding), a functional assay can be performed to confirm its presence and accessibility on the liposome surface.
-
Quantitative Data Summary
The following table summarizes typical experimental parameters and expected outcomes for the Staudinger ligation with azido lipids on a liposomal surface. Note that specific values may need to be optimized for different lipid systems.
| Parameter | Value/Range | Notes |
| Reactants | ||
| Phosphine-Lipid | DSPE-PEG2000-TP, Chol-PEG2000-TP | Other phosphine-lipids can be synthesized. |
| Azido-Lipid | Varies depending on application | e.g., azido-functionalized carbohydrates, peptides, or small molecules. |
| Reaction Conditions | ||
| Solvent | Phosphate Buffered Saline (PBS) | pH 7.4 is commonly used. |
| Temperature | Room Temperature (20-25 °C) | Mild conditions are a key advantage. |
| Atmosphere | Inert (e.g., Argon) | To prevent oxidation of the phosphine. |
| Reaction Time | 6 - 12 hours | Can be optimized based on reaction monitoring. |
| Purification | ||
| Method | Gel Filtration (Sephadex G-50/G-75) | Effective for separating liposomes from small molecules. |
| Characterization | ||
| Ligation Efficiency | High (often >90% for soluble models) | Yield on liposome surface can be assessed by functional assays or quantification of attached molecules. |
| Liposome Size | ~100 nm (post-extrusion) | Should remain stable throughout the process. |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Ligation Yield | Oxidation of phosphine-lipid. | Ensure all solutions are deoxygenated and the reaction is performed under an inert atmosphere. |
| Steric hindrance. | Increase the length of the PEG linker on the phosphine-lipid or the azido-lipid. | |
| Incorrect molar ratio of reactants. | Optimize the molar ratio of azide to phosphine; an excess of the azido-lipid is often used. | |
| Liposome Aggregation | Changes in surface charge or hydrophobicity. | Monitor liposome size by DLS during the reaction. Adjust buffer conditions if necessary. |
| Difficulty in Purification | Incomplete separation of unreacted azide. | Use a longer gel filtration column or a resin with a different size exclusion limit. Consider dialysis as an alternative. |
Conclusion
The Staudinger ligation offers a robust and versatile method for the covalent modification of azido lipids, particularly for the surface functionalization of liposomes. Its bioorthogonality and mild reaction conditions make it an invaluable tool in the development of targeted drug delivery systems, diagnostic agents, and in the study of lipid-protein interactions. The protocols and data presented here provide a solid foundation for researchers to apply this powerful chemical biology tool in their own work.
References
- 1. Chemically-selective surface glyco-functionalization of liposomes through Staudinger ligation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Liposome Surface Functionalization Based on Different Anchoring Lipids via Staudinger Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A New Way To Engineer Cells: The Staudinger Ligation [www2.lbl.gov]
- 5. Staudinger Ligation Reaction Chemistry | Thermo Fisher Scientific - AR [thermofisher.com]
- 6. rsc.org [rsc.org]
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 18:0-16:0(16-Azido) PC
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 18:0-16:0(16-Azido) PC in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This "click chemistry" approach is a highly efficient and versatile tool for the covalent modification of lipid bilayers, enabling the attachment of various functionalities such as targeting ligands, imaging agents, and polyethylene (B3416737) glycol (PEG) chains to liposomes and other lipid-based nanoparticles.
Introduction to CuAAC with this compound
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a premier example of click chemistry, a class of reactions that are rapid, selective, and high-yielding.[1][2] The reaction involves the formation of a stable triazole linkage between a terminal alkyne and an azide (B81097).[1] this compound is a phosphatidylcholine molecule where the sn-2 palmitoyl (B13399708) chain is terminally functionalized with an azide group.[3] This allows for its incorporation into a lipid bilayer, presenting the azide moiety at the surface for subsequent conjugation with alkyne-modified molecules.[3] This technique is instrumental in the development of targeted drug delivery systems, diagnostic imaging agents, and advanced biomaterials.[3]
Key Applications
-
Targeted Drug Delivery: Functionalization of liposomes with targeting ligands (e.g., peptides, antibodies, small molecules) to enhance drug delivery to specific cells or tissues.
-
Bioimaging: Conjugation of fluorescent dyes or contrast agents for in vitro and in vivo imaging of lipid nanoparticles.
-
Stealth Liposomes: Attachment of polyethylene glycol (PEG) to the liposome (B1194612) surface to increase circulation time by reducing opsonization.
-
Fundamental Research: Labeling and tracking of lipid dynamics in model membranes and cellular systems.
Data Presentation
The efficiency of the CuAAC reaction on the surface of liposomes can be influenced by several factors, including the concentration of reactants, the catalyst system, and the lipid composition of the vesicles. While specific kinetic data for this compound is not extensively published, the following table provides representative data based on similar azido-functionalized lipid systems to illustrate expected outcomes.
| Parameter | Condition A | Condition B | Condition C | Reference |
| Alkyne-Functionalized Molecule | Alkyne-PEG | Alkyne-Fluorophore | Alkyne-Peptide | N/A |
| Molar Ratio (Azido-Lipid:Alkyne) | 1:2 | 1:5 | 1:10 | N/A |
| Catalyst System | CuSO₄/Sodium Ascorbate (B8700270) | CuSO₄/Sodium Ascorbate/THPTA | CuSO₄/Sodium Ascorbate/TBTA | [4] |
| Reaction Time (hours) | 2 | 1 | 4 | [1] |
| Reaction Temperature (°C) | 25 | 37 | 25 | [1] |
| Typical Conjugation Efficiency (%) | > 90 | > 95 | ~85 | Illustrative |
Note: The data presented in this table are illustrative and intended to provide a general expectation of reaction performance. Actual results may vary, and optimization is recommended for each specific application.
Experimental Protocols
Protocol 1: Preparation of Azide-Functionalized Liposomes
This protocol describes the preparation of small unilamellar vesicles (SUVs) containing this compound.
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Mini-extruder with polycarbonate membranes (100 nm pore size)
Procedure:
-
In a round-bottom flask, dissolve DSPC, cholesterol, and this compound in chloroform at a desired molar ratio (e.g., 55:40:5).
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with PBS (pH 7.4) by vortexing for 10 minutes above the lipid phase transition temperature (for DSPC, this is ~55°C). This will form multilamellar vesicles (MLVs).
-
To form SUVs, subject the MLV suspension to extrusion through a 100 nm polycarbonate membrane using a mini-extruder. Perform at least 11 passes to ensure a uniform size distribution.
-
The resulting liposome suspension can be stored at 4°C until further use.
Protocol 2: CuAAC Reaction for Liposome Surface Functionalization
This protocol outlines the general procedure for conjugating an alkyne-functionalized molecule to the surface of the prepared azide-containing liposomes.
Materials:
-
Azide-functionalized liposome suspension (from Protocol 1)
-
Alkyne-functionalized molecule of interest (e.g., alkyne-PEG, alkyne-dye)
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 50 mM in water)
-
Sodium ascorbate stock solution (e.g., 250 mM in water, freshly prepared)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) ligand (optional, but recommended for protecting biomolecules and accelerating the reaction)
-
Degassed PBS, pH 7.4
Procedure:
-
In a microcentrifuge tube, add the azide-functionalized liposome suspension to degassed PBS.
-
Add the alkyne-functionalized molecule to the liposome suspension at the desired molar excess.
-
If using a ligand, pre-mix the CuSO₄ stock solution with the ligand stock solution before adding to the reaction mixture. A typical ligand-to-copper ratio is 5:1.
-
Add the CuSO₄ (or CuSO₄/ligand complex) to the reaction mixture to a final concentration of 1-5 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be performed on a rotator or with occasional gentle mixing.
-
Quench the reaction by adding EDTA to a final concentration of 20 mM to chelate the copper ions.
-
Purify the functionalized liposomes from unreacted components and the catalyst system using size exclusion chromatography (e.g., a Sephadex G-50 column) or dialysis.
Mandatory Visualizations
References
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. avantiresearch.com [avantiresearch.com]
- 4. A Hybrid Detection Method Based on Peroxidase-mediated Signal Amplification and Click Chemistry for Highly Sensitive Background-free Immunofluorescent Staining - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Metabolic Labeling of Cells with 18:0-16:0(16-Azido) PC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic labeling is a powerful technique for investigating the dynamics of cellular processes. By introducing biomolecules containing bioorthogonal handles, such as azide (B81097) or alkyne groups, researchers can track their incorporation into macromolecules and visualize their subsequent trafficking and localization. This document provides detailed application notes and protocols for the use of 18:0-16:0(16-Azido) PC, a phosphatidylcholine analog containing an azide-modified palmitic acid at the sn-2 position.
While cells can uptake and remodel exogenous phospholipids (B1166683), the primary application of this probe relies on its role as a delivery vehicle for 16-azido palmitic acid. Upon cellular uptake, the phospholipid is likely metabolized by cellular lipases, releasing the 16-azido palmitic acid into the cellular fatty acid pool. This azido-fatty acid is then activated to its CoA thioester and utilized in de novo synthesis of various lipid species, including new phospholipids, neutral lipids, and for post-translational modification of proteins (palmitoylation). This approach allows for the interrogation of lipid synthesis, transport, and localization within the cell. The incorporated azide group can be detected with high sensitivity and specificity using copper-catalyzed (CuAAC) or strain-promoted (SPAAC) alkyne-azide "click chemistry".[1][2][3]
Applications
-
Monitoring de novo Phospholipid Synthesis: Track the synthesis and trafficking of newly created phospholipids from the endoplasmic reticulum (ER) to other organelles like the Golgi apparatus and mitochondria.[1]
-
Visualizing Lipid Droplet Dynamics: Observe the incorporation of the azido-fatty acid into neutral lipids like triacylglycerols and their storage in lipid droplets.
-
Investigating Protein Palmitoylation: Detect and identify proteins that undergo S-palmitoylation, a critical post-translational modification involved in protein trafficking, stability, and function.[4]
-
High-Resolution Imaging of Lipid Distribution: Utilize fluorescence microscopy to visualize the subcellular localization of newly synthesized lipids in various cellular compartments.[1][5]
-
Lipidomic Analysis: Employ mass spectrometry to identify the specific lipid species that have incorporated the 16-azido palmitic acid, providing a detailed profile of active lipid metabolic pathways.[2][6]
Hypothesized Metabolic Fate of this compound
The diagram below illustrates the probable metabolic pathway of the this compound probe within the cell. The primary route involves hydrolysis to release the azido-fatty acid, which then enters endogenous lipid synthesis pathways.
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells
This protocol describes the general procedure for labeling mammalian cells with this compound. Optimization of concentration and incubation time is recommended for each cell type and experimental goal.
Materials:
-
This compound
-
Fatty Acid-Free Bovine Serum Albumin (FAF-BSA)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Cultured mammalian cells (e.g., HEK293T, HeLa, A549)
Procedure:
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates, glass-bottom dishes for microscopy) and grow to 75-80% confluency.
-
Preparation of Labeling Medium: a. Prepare a stock solution of this compound in ethanol (B145695) or DMSO. b. Prepare a stock solution of FAF-BSA in sterile water or PBS. c. To prepare the labeling medium, first dilute the this compound stock solution into complete culture medium. To improve solubility and cellular uptake, it is highly recommended to complex the lipid with FAF-BSA.[7] A typical molar ratio of lipid to BSA is 2:1 to 5:1. d. Briefly sonicate or vortex the solution to ensure complete mixing. e. Sterilize the final labeling medium by passing it through a 0.22 µm filter.
-
Metabolic Labeling: a. Aspirate the old medium from the cells and wash once with sterile PBS. b. Add the prepared labeling medium to the cells. c. Incubate the cells for a desired period (typically 4-24 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Cell Harvesting/Fixation: a. After incubation, aspirate the labeling medium and wash the cells 2-3 times with cold PBS to remove any unincorporated probe. b. The cells are now ready for downstream applications such as fixation for microscopy, lysis for biochemical analysis, or lipid extraction for mass spectrometry.
Table 1: Recommended Starting Conditions for Metabolic Labeling
| Parameter | Recommended Range | Notes |
| Probe Concentration | 10 - 100 µM | Start with 25-50 µM and optimize. Higher concentrations may induce lipotoxicity. |
| FAF-BSA Concentration | 0.5% - 1% (w/v) | Essential for solubility and efficient delivery of the fatty acid moiety.[7] |
| Incubation Time | 4 - 24 hours | Shorter times (4-8h) are suitable for studying initial incorporation and rapid trafficking. Longer times (16-24h) allow for accumulation in various lipid pools. |
| Cell Confluency | 75% - 80% | Ensures cells are in an active metabolic state for optimal probe uptake and incorporation. |
Protocol 2: Detection of Labeled Lipids via Click Chemistry and Fluorescence Microscopy
This protocol details the fixation, permeabilization, and fluorescent tagging of azide-labeled lipids in cells for visualization by microscopy. This procedure uses a copper-catalyzed reaction (CuAAC). For live-cell imaging or to avoid copper toxicity, a strain-promoted reaction (SPAAC) with a DBCO-fluorophore is recommended.[1]
Materials:
-
Azide-labeled cells on glass coverslips or glass-bottom dishes
-
4% Paraformaldehyde (PFA) in PBS
-
100 mM Glycine (B1666218) in PBS (or 0.1 M NH₄Cl)
-
0.1% Triton X-100 in PBS (Permeabilization Buffer)
-
Click Reaction Buffer Components:
-
100 mM Tris buffer (pH 7.4)
-
Copper (II) Sulfate (CuSO₄) solution (e.g., 20 mM stock)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (e.g., 100 mM stock)
-
Sodium Ascorbate (freshly prepared 100 mM stock)
-
Alkyne-fluorophore (e.g., Alexa Fluor 488 Alkyne, 2 mM stock in DMSO)
-
-
PBS
-
DAPI solution (for nuclear counterstain)
-
Antifade mounting medium
Procedure:
-
Fixation: a. Wash azide-labeled cells twice with PBS. b. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature. c. Quench the fixation by washing three times with 100 mM glycine in PBS.
-
Permeabilization: a. Wash cells twice with PBS. b. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. This step is necessary to allow the click chemistry reagents to access intracellular lipids. c. Wash cells three times with PBS.
-
Click Reaction (CuAAC): a. Prepare the click reaction cocktail immediately before use. For a 1 mL final volume, add components in the following order:
- Tris Buffer: to final 100 mM
- Alkyne-fluorophore: to final 2-10 µM
- CuSO₄:THPTA (pre-mixed 1:5): to final 100 µM CuSO₄
- Sodium Ascorbate: to final 1 mM (add last to initiate the reaction) b. Aspirate PBS from the cells and add the click reaction cocktail. c. Incubate for 30-60 minutes at room temperature, protected from light.
-
Washing and Staining: a. Remove the click reaction cocktail and wash the cells three times with PBS. b. (Optional) Counterstain nuclei with DAPI solution for 5 minutes. c. Wash three times with PBS.
-
Mounting and Imaging: a. Mount the coverslips onto glass slides using an antifade mounting medium. b. Image the cells using a fluorescence or confocal microscope with appropriate filter sets for the chosen fluorophore and DAPI.
Table 2: Click Chemistry Reagent Concentrations
| Reagent | Stock Concentration | Final Concentration | Purpose |
| Alkyne-Fluorophore | 2 mM in DMSO | 2 - 10 µM | Fluorescent reporter that binds to the azide group. |
| Copper (II) Sulfate | 20 mM in H₂O | 100 µM | Copper source for catalysis. |
| THPTA Ligand | 100 mM in H₂O | 500 µM | Protects copper and improves reaction efficiency. |
| Sodium Ascorbate | 100 mM in H₂O | 1 mM | Reducing agent to generate the active Cu(I) catalyst. Must be made fresh. |
Experimental Workflow
The following diagram outlines the complete experimental workflow from cell culture to data analysis.
References
- 1. salic.med.harvard.edu [salic.med.harvard.edu]
- 2. Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art [frontiersin.org]
- 4. vectorlabs.com [vectorlabs.com]
- 5. thno.org [thno.org]
- 6. ω-Azido fatty acids as probes to detect fatty acid biosynthesis, degradation, and modification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry [jove.com]
Detecting the "Clickable" Phospholipid 18:0-16:0(16-Azido) PC: An Application Note and Protocol for Mass Spectrometry-Based Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of lipid metabolism and lipid-protein interactions is crucial for understanding numerous cellular processes and disease states. The use of chemically modified lipid probes, such as 18:0-16:0(16-Azido) PC, in conjunction with bioorthogonal "click chemistry" and mass spectrometry, has emerged as a powerful strategy for the sensitive and specific detection of lipid trafficking and interactions. This application note provides a detailed protocol for the detection of this compound, a phosphatidylcholine analog containing an azido (B1232118) group, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This "clickable" lipid enables researchers to covalently attach reporter tags for visualization or affinity handles for enrichment and subsequent proteomic or lipidomic analysis.[1][2][3]
This document outlines the entire workflow, from metabolic labeling of cells and lipid extraction to the crucial click chemistry reaction and final detection by mass spectrometry.
Principle and Workflow
The core of this methodology lies in the metabolic incorporation of the azido-functionalized phosphatidylcholine into cellular membranes or lipid droplets. The azide (B81097) group serves as a bioorthogonal handle, meaning it is chemically inert within the biological system but can be specifically reacted with a complementary alkyne-tagged probe via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click chemistry."[1][4] This reaction allows for the attachment of various reporter groups, such as fluorophores for imaging or biotin (B1667282) for affinity purification, enabling the visualization and isolation of the labeled lipid and its interacting partners.[1] Subsequent analysis by high-resolution mass spectrometry provides definitive identification and quantification.
The overall experimental workflow is depicted below:
References
- 1. academic.oup.com [academic.oup.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of lipid-mediated protein–protein interactions in living cells using metabolic labeling with photoactivatable clickable probes - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06116C [pubs.rsc.org]
- 4. limes-institut-bonn.de [limes-institut-bonn.de]
Application Notes and Protocols for LC-MS/MS Analysis of Azido Lipids
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of azido (B1232118) lipids for Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) analysis. The methodologies described herein are designed to facilitate the sensitive and specific quantification of azido-lipids in complex biological matrices.
Introduction
Lipids are a diverse class of molecules that play critical roles in cellular structure, energy storage, and signaling. The study of lipid metabolism and function, or lipidomics, often employs chemically modified lipid analogs to trace their metabolic fate. Azido lipids, which contain an azide (B81097) functional group (-N₃), are powerful tools in chemical biology. The azide group is bioorthogonal, meaning it does not interfere with native biochemical processes. It can be selectively reacted with an alkyne-containing reporter tag via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), a set of reactions commonly known as "click chemistry"[1]. This derivatization strategy enhances the ionization efficiency and chromatographic retention of the lipids, enabling sensitive detection by LC-MS/MS[2][3][4].
These methods are invaluable for tracing the metabolic incorporation of fatty acids into complex lipids and understanding their roles in various physiological and pathological states[5][6].
Core Principles of Azido Lipid Analysis using Click Chemistry
The central strategy for the analysis of azido lipids involves a two-step process:
-
Metabolic Labeling: Cells or organisms are incubated with an azido-functionalized lipid (e.g., an azido fatty acid). This lipid is then metabolized and incorporated into more complex lipid species.
-
Derivatization and Enrichment: After incubation, total lipids are extracted. The azido-labeled lipids are then selectively derivatized by "clicking" them to an alkyne-containing reporter molecule. This reporter can be designed to improve ionization for mass spectrometry or to enable affinity purification[5][6].
The derivatization step is crucial as it can significantly enhance the sensitivity of detection, often by 5 to 50-fold, and allows for specific fragmentation patterns in the mass spectrometer, which aids in identification[2].
Experimental Workflow and Signaling Pathway Visualization
The following diagrams illustrate the general experimental workflow for the sample preparation of azido lipids for LC-MS/MS analysis.
Caption: General experimental workflow for azido lipid analysis.
Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Detailed Protocols
Protocol 1: Lipid Extraction from Cultured Cells
This protocol is adapted from standard lipid extraction methods such as the Folch or Bligh-Dyer techniques[7].
Materials:
-
LC-MS grade solvents: Chloroform (B151607), Methanol (B129727), Water[8]
-
Butylated hydroxytoluene (BHT) to prevent lipid oxidation[8]
-
Internal standards (optional, for absolute quantification)[2]
-
Phosphate-buffered saline (PBS)
-
Argon or nitrogen gas[8]
-
Glass vials
Procedure:
-
Cell Harvesting: After metabolic labeling with the azido lipid, aspirate the culture medium. Wash the cells twice with ice-cold PBS.
-
Cell Lysis: Add 1 mL of ice-cold methanol to the culture dish. Scrape the cells and transfer the cell suspension to a glass tube.
-
Lipid Extraction (Folch Method): a. To the 1 mL of methanolic cell suspension, add 2 mL of chloroform. The ratio of chloroform:methanol should be 2:1 (v/v)[7]. b. Vortex the mixture vigorously for 1-2 minutes and then agitate for 20 minutes at room temperature. c. Add 0.2 volumes of water (e.g., 600 µL) to induce phase separation[9]. d. Centrifuge at 2,000 x g for 10 minutes to separate the phases. e. Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a new glass vial[9].
-
Drying: Dry the extracted lipids under a gentle stream of argon or nitrogen gas. The dried lipid extract can be stored at -80°C until further processing[9].
Protocol 2: Click Chemistry Derivatization
This protocol describes the derivatization of azido lipids with an alkyne-reporter tag for enhanced MS detection.
Materials:
-
Dried lipid extract containing azido lipids
-
Alkyne-reporter of choice (e.g., with a charged group for improved ionization)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) ligand
-
Solvent (e.g., methanol or a mixture of chloroform and methanol)
Procedure:
-
Prepare Click Reagent Stock Solutions:
-
Alkyne-reporter: 10 mM in a suitable solvent (e.g., DMSO or methanol)
-
CuSO₄: 50 mM in water
-
Sodium Ascorbate: 250 mM in water (prepare fresh)
-
TBTA: 10 mM in DMSO
-
-
Reaction Setup: a. Reconstitute the dried lipid extract in 200 µL of methanol. b. In a separate microcentrifuge tube, prepare the click chemistry reaction mixture. For a 250 µL final volume, add the components in the following order:
- Reconstituted lipid extract: 200 µL
- Alkyne-reporter: 2.5 µL (final concentration 100 µM)
- TBTA: 2.5 µL (final concentration 100 µM)
- CuSO₄: 5 µL (final concentration 1 mM)
- Sodium Ascorbate: 5 µL (final concentration 5 mM) c. Vortex the mixture gently.
-
Incubation: Incubate the reaction at room temperature for 1-2 hours.
-
Sample Cleanup: After the reaction, the sample may need to be cleaned up to remove excess reagents. This can be achieved using solid-phase extraction (SPE) with a C18 cartridge. a. Condition the C18 cartridge with methanol and then water. b. Load the reaction mixture onto the cartridge. c. Wash with water to remove salts and other polar impurities. d. Elute the derivatized lipids with methanol or acetonitrile.
-
Final Preparation: Dry the eluted sample under a stream of nitrogen or argon gas. Reconstitute the sample in a small volume (e.g., 100 µL) of a suitable solvent for LC-MS/MS analysis (e.g., isopropanol (B130326) or acetonitrile/isopropanol mixture)[9].
Quantitative Data Summary
The following tables summarize key quantitative aspects of lipid analysis using derivatization strategies.
Table 1: Performance Metrics of Derivatization Methods
| Parameter | Value/Range | Reference |
| Sensitivity Improvement | 5 to 50-fold | [2] |
| Lower Limit of Quantification (LLOQ) | 10.0 ng/mL (for dansyl chloride derivatization of azide) | [3][10] |
| Number of Identified Labeled Species (Hepatocytes) | 150-250 (5 min labeling), up to 1000 (1 hr labeling) | [2] |
Table 2: Comparison of Lipid Extraction Methods
| Method | Key Advantages | Key Disadvantages |
| Folch/Bligh & Dyer | Gold standard, good for a wide range of lipids. | Uses chlorinated solvents, lower phase is collected.[7] |
| Methyl-tert-butyl ether (MTBE) | Less toxic solvent, upper phase is collected which simplifies handling. | May have different extraction efficiencies for certain lipid classes compared to Folch.[7] |
| Butanol/Methanol (BUME) | Single-phase extraction, simpler procedure. | Butanol is difficult to evaporate.[11] |
LC-MS/MS Analysis Parameters
While optimal parameters will vary depending on the specific instrumentation and lipid classes of interest, the following provides general guidance.
-
Chromatography: Reversed-phase liquid chromatography (RPLC) is commonly used for separating lipid species[12].
-
Column: A C18 or C8 column with a sub-2 µm particle size is often employed[13].
-
Mobile Phases:
-
Mobile Phase A: Acetonitrile/water (e.g., 60:40) with additives like ammonium (B1175870) formate (B1220265) or acetate (B1210297) to improve ionization.
-
Mobile Phase B: Isopropanol/acetonitrile (e.g., 90:10) with the same additives[9].
-
-
Gradient: A gradient from a lower to a higher concentration of Mobile Phase B is used to elute lipids based on their hydrophobicity.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) is typically used, often in both positive and negative ion modes to cover a broader range of lipid classes[13].
-
Scan Mode: Data-dependent acquisition (DDA) is frequently used, where the most abundant ions in a full scan are selected for fragmentation (MS/MS) to aid in structural identification[9].
-
Fragmentation: Collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) is used to generate fragment ions[9]. The fragmentation of the reporter tag can often be used as a specific marker for the presence of a labeled lipid[2].
-
Challenges and Considerations
-
Ionization Efficiency: Lipids exhibit a wide range of ionization efficiencies. The use of a charged reporter tag through click chemistry helps to normalize this and improve sensitivity[14][15].
-
Isomeric Lipids: Distinguishing between isomers (e.g., lipids with the same mass but different fatty acid compositions or double bond positions) is a significant challenge. Chromatographic separation is crucial for resolving many isomeric species[4][5].
-
Data Analysis: The large and complex datasets generated by LC-MS/MS require specialized software for feature detection, alignment, and identification[4][16][17].
-
Reproducibility: Sample preparation can be a major source of variability. Consistent application of protocols and the use of internal standards are essential for reproducible results[18][19].
By following these detailed protocols and considering the associated challenges, researchers can effectively utilize azido lipid probes in conjunction with LC-MS/MS to gain valuable insights into lipid metabolism and function.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. limes-institut-bonn.de [limes-institut-bonn.de]
- 3. Quantitative LC-MS/MS analysis of azide and azidoalanine in in vitro samples following derivatisation with dansyl chloride - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Click chemistry-based enrichment strategy for tracing cellular fatty acid metabolism by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Extraction, chromatographic and mass spectrometric methods for lipid analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Lipid Sample Preparation for Biomedical Research - Creative Proteomics [creative-proteomics.com]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
- 13. Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Challenges in Mass Spectrometry-based Lipidomics of Neutral Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Challenges in Lipidomics Biomarker Identification: Avoiding the Pitfalls and Improving Reproducibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Challenges in Lipidomics Biomarker Identification: Avoiding the Pitfalls and Improving Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Lipid Trafficking Using 18:0-16:0(16-Azido) PC
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of lipid trafficking is crucial for understanding a myriad of cellular processes, from signal transduction and membrane homeostasis to the pathogenesis of diseases such as cancer and metabolic disorders. The use of bioorthogonal chemical reporters, such as azido-functionalized lipids, coupled with click chemistry, has emerged as a powerful strategy to visualize and quantify the dynamics of specific lipid species in live cells and in vitro systems.[1][2] 1-stearoyl-2-(16-azidopalmitoyl)-sn-glycero-3-phosphocholine (18:0-16:0(16-Azido) PC) is a valuable tool for these investigations. This phosphatidylcholine analog contains an azide (B81097) group at the terminus of the sn-2 acyl chain, which allows for its covalent ligation to a variety of probes for detection, without significantly perturbing the physicochemical properties of the lipid.[3]
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to study lipid trafficking. The methodologies described herein cover metabolic labeling of cells, detection via fluorescence microscopy and mass spectrometry, and include quantitative data to guide experimental design.
Principle of the Method
The workflow for using this compound to study lipid trafficking involves two main steps:
-
Metabolic Labeling: Cells are incubated with this compound, which is incorporated into cellular membranes through endogenous lipid transport and metabolic pathways.
-
Detection via Click Chemistry: The azide group on the incorporated lipid is then covalently linked to a reporter molecule containing a complementary reactive group, typically a strained alkyne (e.g., DBCO, DIBO) for copper-free click chemistry, or a terminal alkyne for copper-catalyzed azide-alkyne cycloaddition (CuAAC).[4] This reporter can be a fluorophore for imaging or a biotin (B1667282) tag for enrichment and mass spectrometry analysis.
Quantitative Data Summary
The following tables provide a summary of typical experimental parameters for lipid trafficking studies using clickable lipid analogs. Note that these values are starting points and should be optimized for your specific cell type and experimental goals.
Table 1: Recommended Concentrations for Labeling and Detection Reagents
| Reagent | Application | Typical Concentration Range | Notes |
| This compound | Metabolic Labeling | 1 - 50 µM | Higher concentrations may be toxic. Optimize for cell type. |
| Fluorescent Alkyne Probe (e.g., DBCO-Fluorophore) | Fluorescence Microscopy (Copper-Free) | 1 - 20 µM | Lower concentrations reduce background. |
| Biotin-Alkyne Probe | Mass Spectrometry (Enrichment) | 10 - 100 µM | Ensure complete reaction for efficient pulldown. |
| CuSO₄ / TBTA | Fluorescence Microscopy (CuAAC) | 50 - 200 µM | Copper can be toxic to live cells. Use with fixed cells. |
| Sodium Ascorbate | CuAAC Catalyst Reductant | 1 - 5 mM | Freshly prepared solution is recommended. |
Table 2: Typical Incubation Times for Experimental Steps
| Experimental Step | Typical Incubation Time | Notes |
| Metabolic Labeling | 30 minutes - 24 hours | Shorter times for surface labeling, longer for metabolic studies. |
| Fixation (4% PFA) | 10 - 20 minutes | At room temperature. |
| Permeabilization (0.1% Triton X-100) | 5 - 15 minutes | For intracellular targets. |
| Click Reaction (Copper-Free) | 30 - 90 minutes | At room temperature. |
| Click Reaction (CuAAC) | 30 - 60 minutes | At room temperature. |
Experimental Protocols
Protocol 1: Fluorescence Imaging of Lipid Trafficking in Cultured Cells
This protocol describes the metabolic labeling of cells with this compound and subsequent visualization by fluorescence microscopy using copper-free click chemistry.
Materials:
-
This compound (stock solution in ethanol (B145695) or DMSO)
-
DBCO-functionalized fluorophore (e.g., DBCO-Alexa Fluor 488)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (for permeabilization, optional)
-
Bovine Serum Albumin (BSA) for blocking
-
DAPI or Hoechst stain (for nuclear counterstaining)
-
Mounting medium
Procedure:
-
Cell Seeding: Seed cells on glass coverslips or in imaging-compatible plates to achieve 50-70% confluency on the day of the experiment.
-
Metabolic Labeling:
-
Prepare a working solution of this compound in pre-warmed complete cell culture medium. The final concentration should be optimized (start with 5-20 µM).
-
Remove the old medium from the cells and replace it with the labeling medium.
-
Incubate the cells for the desired time (e.g., 1-4 hours for trafficking to internal organelles) at 37°C in a CO₂ incubator.
-
-
Washing: Gently wash the cells three times with pre-warmed PBS to remove unincorporated azido-lipid.
-
Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization (Optional): If imaging intracellular organelles, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Blocking: Block non-specific binding by incubating with 1% BSA in PBS for 30 minutes at room temperature.
-
Click Reaction:
-
Prepare the click reaction solution containing the DBCO-fluorophore in PBS (e.g., 5 µM DBCO-Alexa Fluor 488).
-
Incubate the cells with the click reaction solution for 60 minutes at room temperature, protected from light.
-
-
Washing: Wash the cells three times with PBS.
-
Counterstaining (Optional): Incubate the cells with a nuclear stain (e.g., DAPI) for 5 minutes.
-
Washing: Wash the cells twice with PBS.
-
Mounting and Imaging: Mount the coverslips on a microscope slide with mounting medium and image using a fluorescence microscope with the appropriate filter sets.
References
Application Notes and Protocols for Photo-Cross-Linking with Azido-Modified Lipids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing azido-modified lipids for photo-cross-linking studies to investigate lipid-protein interactions. Detailed protocols for the synthesis of azido-modified lipids, preparation of liposomes, photo-cross-linking procedures, and analysis of cross-linked products by mass spectrometry are provided.
Introduction
Photo-cross-linking with azido-modified lipids is a powerful technique to capture transient and stable interactions between lipids and proteins in biological membranes. This method relies on the incorporation of lipids containing a photo-activatable aryl azide (B81097) group into a membrane system. Upon exposure to ultraviolet (UV) light, the aryl azide forms a highly reactive nitrene intermediate that can covalently bond with nearby molecules, including amino acid residues of interacting proteins.[1][2] This covalent capture of the lipid-protein complex allows for subsequent identification and characterization using techniques such as mass spectrometry.[3][4][5] The ability to "freeze" these interactions provides invaluable insights into the structure and function of membrane proteins, which are critical targets in drug development.
Principle of the Method
The overall workflow for photo-cross-linking with azido-modified lipids involves several key stages. First, an azido-modified lipid is synthesized or procured. This lipid is then incorporated into a model membrane system, such as liposomes, along with other lipids. The protein of interest is introduced to the liposome (B1194612) preparation. The sample is then irradiated with UV light to induce cross-linking. Finally, the resulting cross-linked lipid-protein complexes are analyzed, typically by mass spectrometry, to identify the cross-linked peptides and pinpoint the site of interaction.
References
- 1. lcms.labrulez.com [lcms.labrulez.com]
- 2. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - AR [thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Lipid-Protein Interaction Pulldown Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid-protein interactions are fundamental to a vast array of cellular processes, including signal transduction, membrane trafficking, and cytoskeletal organization. The ability to identify and characterize these interactions is crucial for understanding cellular function and for the development of novel therapeutics. Pulldown assays are powerful in vitro techniques used to isolate and identify proteins that bind to specific lipids. This document provides detailed application notes and protocols for performing lipid-protein interaction pulldown assays using two common approaches: lipid-coated beads and liposomes.
These assays are instrumental in confirming predicted interactions, identifying novel binding partners, and characterizing the lipid-binding domains of proteins. The choice between using lipid-coated beads or liposomes depends on the specific experimental goals. Lipid-coated beads offer a straightforward and rapid method for screening interactions, while liposome-based assays present lipids in a more physiologically relevant bilayer context.
I. Experimental Design Considerations
A successful lipid-protein pulldown experiment relies on careful planning and the inclusion of appropriate controls. Key considerations include the choice of lipid presentation, the source of the protein of interest, and the methods for detection and analysis.
A. Controls are Critical for Data Interpretation
To ensure the specificity of the observed interactions and to avoid false positives, the following controls are essential:
-
Negative Controls:
-
Uncoated Beads/Control Lipids: Use beads without any lipid or liposomes composed of a neutral, non-binding lipid (e.g., phosphatidylcholine (PC) alone) to identify proteins that bind non-specifically to the matrix itself.[1][2]
-
Scrambled/Inactive Lipid: If studying a specific signaling lipid, use a structurally similar but inactive lipid as a negative control.
-
Bait-free Control: Perform a pulldown with the beads/liposomes in the absence of the "bait" protein to identify proteins from the lysate that bind directly to the lipids.[3]
-
-
Positive Controls:
-
Known Lipid-Binding Protein: Use a protein with a well-established affinity for the lipid of interest to validate the experimental setup. For example, the PH domain of Akt is a known binder of PIP3.[4]
-
Input Control: Analyze a small fraction of the cell lysate or protein solution before the pulldown to confirm the presence and abundance of the protein of interest.[3]
-
B. Quantitative Data Summary
The following table provides a summary of typical quantitative parameters for lipid-protein pulldown assays. These values should be optimized for each specific experimental system.
| Parameter | Lipid-Coated Beads | Liposome (B1194612) Pulldown | Reference |
| Lipid Concentration | ~10 nmoles of lipid per 1 mL of beads | 1-10 mol% of the lipid of interest in the liposome formulation | [5] |
| Protein Concentration (Purified) | 1-10 µg per 50-100 µL of bead slurry | 0.1-1 µM | [5] |
| Protein Concentration (Cell Lysate) | 0.5-1 mg/mL total protein | 0.5-2 mg/mL total protein | [6] |
| Incubation Time | 1-3 hours at 4°C or room temperature | 30-60 minutes at room temperature | [5][7] |
| Incubation Volume | 200-500 µL | 50-100 µL | |
| Number of Washes | 3-5 times | 3-5 times | [5][8] |
| Binding Affinity (Kd) Range | Nanomolar to low micromolar | Nanomolar to low micromolar | [4] |
II. Signaling Pathway Visualization: PI3K/Akt Pathway
The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its activation is heavily dependent on lipid-protein interactions at the plasma membrane.
Caption: PI3K/Akt signaling pathway initiated by lipid-protein interactions.
III. Experimental Workflow Diagram
The general workflow for a lipid-protein pulldown assay is outlined below. This workflow is applicable to both lipid-coated bead and liposome-based approaches, with minor variations in the initial steps.
Caption: General experimental workflow for lipid-protein pulldown assays.
IV. Detailed Experimental Protocols
A. Protocol 1: Pulldown Assay with Lipid-Coated Beads
This protocol is adapted for commercially available lipid-coated beads.
Materials:
-
Lipid-coated beads (e.g., PIP3-coated agarose (B213101) beads)
-
Control beads (uncoated or coated with a control lipid)
-
Purified protein of interest or cell lysate
-
Binding/Wash Buffer: 10 mM HEPES (pH 7.4), 150 mM NaCl, 0.25% Igepal CA-630 (or other non-ionic detergent).[5] Protease and phosphatase inhibitors should be added for cell lysates.
-
Elution Buffer: 2X Laemmli sample buffer
-
Microcentrifuge tubes
-
Rotating shaker
-
Microcentrifuge
Procedure:
-
Bead Preparation:
-
Gently resuspend the lipid-coated bead slurry.
-
Pipette 50-100 µL of the slurry into a microcentrifuge tube.
-
Pellet the beads by centrifugation at 500-1,000 x g for 1-2 minutes.[5]
-
Carefully remove the supernatant.
-
Wash the beads by resuspending in 500 µL of Binding/Wash Buffer, pelleting, and removing the supernatant. Repeat this wash step twice.
-
-
Protein Binding:
-
Washing:
-
Pellet the beads by centrifugation at 500-1,000 x g for 1-2 minutes.
-
Carefully remove the supernatant. This can be saved for analysis of unbound protein.
-
Wash the beads 3-5 times with 1 mL of Binding/Wash Buffer per wash. For each wash, resuspend the beads, incubate for 5 minutes with gentle mixing, pellet, and discard the supernatant.[9]
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Add 50 µL of 2X Laemmli sample buffer directly to the bead pellet.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the bound proteins.[5]
-
Pellet the beads by centrifugation at maximum speed for 1 minute.
-
Carefully transfer the supernatant (eluate) to a new tube for analysis.
-
B. Protocol 2: Liposome Pulldown Assay
This protocol involves the preparation of liposomes and their use to pull down interacting proteins.
Materials:
-
Lipids (e.g., PC, PE, and the lipid of interest) in chloroform (B151607)
-
Glass test tubes
-
Nitrogen gas stream or vacuum desiccator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Binding Buffer: 25 mM Tris-HCl (pH 7.5), 150 mM KCl, 1 mM DTT, 0.5 mM EDTA.[7]
-
Purified protein of interest or cell lysate
-
Ultracentrifuge
Procedure:
-
Liposome Preparation:
-
In a glass tube, mix the desired lipids in chloroform. For example, a 9:1 molar ratio of PC to the lipid of interest.
-
Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the tube.
-
Further dry the lipid film under vacuum for at least 1 hour to remove residual solvent.
-
Rehydrate the lipid film in Binding Buffer by vortexing to form multilamellar vesicles (MLVs).
-
Generate unilamellar vesicles by extruding the MLV suspension 11-21 times through a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
-
Protein Binding:
-
Liposome Pelleting and Washing:
-
Pellet the liposomes by ultracentrifugation (e.g., 100,000 x g for 30 minutes at 4°C).
-
Carefully remove the supernatant, which contains unbound proteins.
-
Gently resuspend the liposome pellet in 200 µL of Binding Buffer.
-
Repeat the centrifugation and resuspension steps for a total of 2-3 washes.
-
-
Elution and Analysis:
-
After the final wash, resuspend the liposome pellet in 30 µL of 1X Laemmli sample buffer.[7]
-
Boil the samples at 95-100°C for 5 minutes.
-
Analyze the samples by SDS-PAGE and Western blotting.
-
V. Data Analysis and Presentation
The results of a pulldown assay are typically analyzed by SDS-PAGE followed by Western blotting.
-
Western Blotting: The eluted proteins are separated by size on a polyacrylamide gel, transferred to a membrane, and probed with an antibody specific to the protein of interest. The presence of a band at the correct molecular weight in the pulldown lane (but not in the negative control lanes) indicates a positive interaction.
-
Mass Spectrometry: For the identification of novel binding partners, the eluted proteins can be analyzed by mass spectrometry. This allows for the unbiased identification of all proteins that have interacted with the lipid.
Example Data Presentation:
A typical Western blot result would show a band for the protein of interest in the "Input" lane and the "Lipid Pulldown" lane, but not in the "Control Bead Pulldown" lane.
| Lane 1: Input | Lane 2: Control Bead Pulldown | Lane 3: Lipid-of-Interest Pulldown |
| Protein of Interest | Protein of Interest | |
| (Band present) | (No band) | (Band present) |
VI. Troubleshooting
| Problem | Possible Cause | Solution | Reference |
| No protein detected in the pulldown | Inefficient protein-lipid binding | Optimize binding conditions (pH, salt concentration, incubation time). Increase protein concentration. | [10] |
| Protein is not expressed or is degraded | Confirm protein expression in the input lysate via Western blot. Add protease inhibitors to all buffers. | [10] | |
| Antibody is not working for Western blot | Use a positive control for the Western blot (e.g., purified protein). | [3] | |
| High background/non-specific binding | Insufficient washing | Increase the number and/or duration of wash steps. | [5] |
| Detergent concentration is too low | Increase the concentration of non-ionic detergent in the wash buffer. | [5] | |
| Protein is binding to the beads/liposome matrix | Pre-clear the lysate by incubating it with uncoated beads before the pulldown. | [5] | |
| Protein is present in the negative control lane | Non-specific binding to control beads/lipids | Increase the stringency of the wash buffer (e.g., higher salt or detergent concentration). | [3] |
| Antibody is cross-reacting with another protein | Use a different antibody or a more specific monoclonal antibody. | [10] |
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of Sec18-Lipid Interactions by Liposome-Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Co-immunoprecipitation troubleshooting, tips and tricks | Proteintech Group [ptglab.com]
- 4. Lipid and Protein Co-Regulation of PI3K Effectors Akt and Itk in Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein Immunoprecipitation (IP), Co-Immunoprecipitation (Co-IP), and Pulldown Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Lipid Beads and LC/MS to identify lipid-protein interactions - Echelon Biosciences [echelon-inc.com]
- 7. arxiv.org [arxiv.org]
- 8. Positive and Negative Controls | Rockland [rockland.com]
- 9. Co-immunoprecipitation (Co-IP) Troubleshooting | Antibodies.com [antibodies.com]
- 10. Regulation of lipid binding underlies the activation mechanism of class IA PI3-kinases - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Analysis of Lipid Metabolism Using Clickable Probes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of lipid metabolism is crucial for understanding numerous physiological and pathological processes. Traditional methods, such as radioactive tracers, present safety and disposal challenges. The advent of bioorthogonal chemistry, particularly copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," has revolutionized the ability to study lipid metabolism.[1][2] This technology utilizes "clickable" probes, which are analogues of natural lipids (e.g., fatty acids, cholesterol, choline) functionalized with a small, bio-inert azide (B81097) or alkyne group.[3][4] These probes are readily taken up by cells and incorporated into various lipid species through endogenous metabolic pathways.[4][5] Subsequent ligation to a reporter molecule, such as a fluorophore or biotin, via a highly specific and efficient click reaction allows for the visualization, enrichment, and quantification of newly synthesized lipids and lipid-modified proteins.[1][6] This approach offers a powerful, non-radioactive alternative for dynamic analysis of lipid metabolism with high sensitivity and spatiotemporal resolution.[2][7]
Applications
The use of clickable probes for the quantitative analysis of lipid metabolism has a broad range of applications in biological research and drug development.
-
Profiling of Protein Lipidation: Clickable fatty acid analogues can be used to metabolically label proteins that undergo lipidation, such as N-myristoylation and S-palmitoylation.[2] This enables the identification of lipidated proteins and the study of the dynamics of protein lipidation in response to various stimuli.
-
Tracking Glycerolipid Metabolism: Probes like clickable monoacylglycerol (MAG) analogues allow for the general labeling of glycerolipids, providing insights into the biosynthesis of neutral lipids and phospholipids.[4][8] This is valuable for investigating alterations in lipid metabolism associated with diseases like cancer and metabolic disorders.
-
High-Resolution Fatty Acid Metabolism Analysis: Clickable fatty acid probes enable the tracing of fatty acid uptake, transport, and incorporation into complex lipids with high temporal resolution.[7][9] This allows for a detailed understanding of the kinetics of lipid synthesis and turnover.
-
Visualization of Lipid Trafficking and Localization: By attaching fluorescent reporters, the subcellular localization and trafficking of specific lipid species can be visualized in living cells.[2][3] This provides spatial context to metabolic processes.
-
Drug Discovery and Target Validation: These methods can be used to assess the effects of pharmacological agents on lipid metabolism, aiding in the identification and validation of new drug targets.[10][11]
Quantitative Data Summary
The following tables summarize representative quantitative data from studies utilizing clickable probes for the analysis of lipid metabolism.
| Parameter | Hepatocytes (75,000 cells/sample)[12] |
| Labeling Time | 5 minutes |
| Identified Labeled Species | 150 - 250 |
| Lipid Classes Identified | 15 - 20 |
| Labeling Time | 1 hour |
| Identified Labeled Species | Up to 1000 |
| Method | Key Feature | Limit of Detection | Reference |
| Mass Spectrometric Tracing | Absolute quantification of labeled lipids | 0.1 pmol of labeled triacylglycerol | [13] |
| Single-Cell Analysis | Analysis of metabolic heterogeneity | 0.2 fmol of labeled lipid | [13] |
| Fluorescent Tracing with TLC | Relative quantification of lipid classes | Sub-picomole levels | [9] |
Experimental Protocols
Here, we provide detailed protocols for key experiments in the quantitative analysis of lipid metabolism using clickable probes.
Protocol 1: Metabolic Labeling of Cultured Cells with an Alkyne-Functionalized Fatty Acid
This protocol describes the metabolic labeling of cultured mammalian cells with an alkyne-containing fatty acid probe.
Materials:
-
Mammalian cell line of interest (e.g., hepatocytes, adipocytes)
-
Complete cell culture medium
-
Alkyne-functionalized fatty acid (e.g., 17-octadecynoic acid)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell scraper
Procedure:
-
Plate cells at the desired density in a multi-well plate and allow them to adhere and grow to the desired confluency. For hepatocytes, a density of 75,000 cells/well in a 24-well plate is a good starting point.[14]
-
Prepare the labeling medium by supplementing the complete cell culture medium with the alkyne-functionalized fatty acid. A final concentration of 50-300 µM is typically used.[14]
-
Remove the existing medium from the cells and wash once with PBS.
-
Add the labeling medium to the cells.
-
Incubate the cells for a desired period (e.g., 5 minutes to 120 minutes) to allow for the metabolic incorporation of the probe.[14] The incubation time will depend on the specific research question and the metabolic rate of the cells.
-
After incubation, remove the labeling medium and wash the cells twice with ice-cold PBS to stop the labeling process.
-
Proceed immediately to cell lysis and lipid extraction or fix the cells for imaging applications.
Protocol 2: Lipid Extraction from Labeled Cells
This protocol details a method for extracting lipids from metabolically labeled cells.
Materials:
-
Labeled cells from Protocol 1
-
Extraction Mix (e.g., Chloroform:Methanol, 2:1 v/v)
-
Sonicator
-
Centrifuge
Procedure:
-
After washing the labeled cells with PBS, aspirate the PBS completely.
-
Add 500 µl of the extraction mix directly to the well. It is crucial to perform this step at room temperature to avoid lipid precipitation.[14]
-
Scrape the cells from the bottom of the well and transfer the cell lysate/extraction mix to a microcentrifuge tube.
-
Sonicate the sample to ensure complete cell lysis and lipid solubilization.
-
Centrifuge the sample to pellet any insoluble material.
-
Carefully transfer the supernatant containing the lipid extract to a new tube.
-
The lipid extract is now ready for the click chemistry reaction.
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction
This protocol describes the "click" reaction to conjugate a reporter molecule (e.g., biotin-azide or a fluorescent azide) to the alkyne-labeled lipids in the extract.
Materials:
-
Lipid extract from Protocol 2
-
Azide-functionalized reporter molecule (e.g., Azide-PEG3-Biotin, fluorescent azide)
-
Copper(II) sulfate (B86663) (CuSO₄) solution (20 mM)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (100 mM)
-
Sodium ascorbate (B8700270) solution (300 mM, freshly prepared)
Procedure:
-
To 50 µL of the lipid extract, add the following reagents in the specified order. Vortex briefly after each addition.
-
90 µL PBS buffer
-
2.5 µL of the azide-functionalized reporter (in water or DMSO)
-
10 µL of 100 mM THPTA solution
-
10 µL of 20 mM CuSO₄ solution
-
-
Initiate the click reaction by adding 10 µL of 300 mM sodium ascorbate solution. Vortex briefly to mix.[15]
-
Protect the reaction from light and incubate at room temperature for 30 minutes.[15]
-
The labeled lipids are now ready for downstream analysis, such as mass spectrometry or affinity purification.
Visualizations
The following diagrams illustrate key concepts and workflows in the quantitative analysis of lipid metabolism using clickable probes.
Caption: General workflow for using clickable probes.
Caption: Simplified glycerolipid synthesis pathway.
Caption: Experimental workflow for quantitative lipidomics.
References
- 1. benchchem.com [benchchem.com]
- 2. Bioorthogonal chemical reporters for analyzing protein lipidation and lipid trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioorthogonal chemical reporters for analyzing protein lipidation and lipid trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Harnessing Clickable Acylated Glycerol Probes as Chemical Tools for Tracking Glycerolipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipid expansion microscopy uses the ‘power of click chemistry’ [as.cornell.edu]
- 6. Photoreactive bioorthogonal lipid probes and their applications in mammalian biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Harnessing Clickable Acylated Glycerol Probes as Chemical Tools for Tracking Glycerolipid Metabolism. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Chemical Probes to Control and Visualize Lipid Metabolism in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. limes-institut-bonn.de [limes-institut-bonn.de]
- 13. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 14. Multiplexed lipid metabolic tracing using click chemistry mass spectrometric reporter molecules [protocols.io]
- 15. confluore.com.cn [confluore.com.cn]
Application Notes and Protocols for Fluorescence Microscopy of Cells Labeled with 18:0-16:0(16-Azido) PC
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-stearoyl-2-(16-azidopalmitoyl)-sn-glycero-3-phosphocholine (18:0-16:0(16-Azido) PC) is a functionalized phospholipid analog designed for the investigation of cellular lipid metabolism, trafficking, and localization. This molecule contains a saturated stearoyl (18:0) chain at the sn-1 position and a palmitoyl (B13399708) (16:0) chain at the sn-2 position, with a terminal azide (B81097) group on the palmitoyl chain. The azide group serves as a bioorthogonal handle for "click chemistry," a highly specific and efficient reaction for attaching a fluorescent probe.
This technology allows for the metabolic incorporation of the lipid analog into cellular membranes, followed by covalent labeling with a fluorescent alkyne-modified dye. This two-step labeling strategy offers several advantages over directly labeled fluorescent lipids, including the use of a smaller, less perturbative tag during metabolic incorporation and the flexibility to choose from a wide variety of fluorescent dyes for detection. These application notes provide detailed protocols for labeling live cells with this compound and subsequent fluorescence imaging.
Principle of the Method
The experimental workflow involves two main stages:
-
Metabolic Labeling: Cells are incubated with this compound, which is taken up by the cells and incorporated into their membranes through normal cellular lipid metabolic pathways.
-
Fluorescent Labeling via Click Chemistry: After incorporation, the azide-modified lipid is covalently labeled with a fluorescent alkyne (e.g., a DBCO- or copper-reactive alkyne-fluorophore conjugate) through a bioorthogonal click reaction. This allows for the visualization of the lipid's distribution within the cell using fluorescence microscopy.
Relevant Signaling Pathways
Phosphatidylcholines (PCs) are major components of eukaryotic cell membranes and are central to several signaling pathways. The metabolic fate of this compound can be used to probe the activity of enzymes involved in PC metabolism, such as phospholipases.
Phospholipase D (PLD) Signaling:
Phospholipase D is an enzyme that hydrolyzes phosphatidylcholine to produce phosphatidic acid (PA), a critical lipid second messenger, and choline. PA is involved in a wide range of cellular processes, including cell proliferation, survival, membrane trafficking, and cytoskeletal organization. By using this compound as a substrate, it is theoretically possible to track the activity and localization of PLD. The azido-labeled PA product could be visualized following a click reaction, providing spatial and temporal information on PLD-mediated signaling events.
Phospholipase D (PLD) signaling pathway.
Data Presentation
Table 1: Optimization of this compound Labeling Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Cell Type | e.g., HeLa | e.g., HeLa | e.g., HeLa | e.g., HeLa |
| Lipid Concentration (µM) | 10 | 25 | 50 | 100 |
| Incubation Time (h) | 4 | 8 | 16 | 24 |
| Cell Viability (%) | >95% | >95% | >90% | ~85% |
| Mean Fluorescence Intensity (a.u.) | Record Value | Record Value | Record Value | Record Value |
| Signal-to-Noise Ratio | Record Value | Record Value | Record Value | Record Value |
Table 2: Comparison of Click Chemistry Conditions
| Parameter | CuAAC | SPAAC |
| Cell State | Fixed | Live or Fixed |
| Fluorophore-Alkyne | e.g., Alkyne-Fluor 488 | e.g., DBCO-Fluor 488 |
| Fluorophore Concentration (µM) | 10 | 20 |
| Reaction Time (min) | 30 | 60 |
| Mean Fluorescence Intensity (a.u.) | Record Value | Record Value |
| Background Fluorescence (a.u.) | Record Value | Record Value |
| Observed Cytotoxicity | Moderate (due to copper) | Low to None |
Experimental Protocols
Protocol 1: Live-Cell Metabolic Labeling with this compound
This protocol describes the metabolic incorporation of the azido-lipid into live cells.
Materials:
-
This compound (e.g., from a commercial supplier)
-
Mammalian cell line of interest (e.g., HeLa, A549, U2OS)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Phosphate-Buffered Saline (PBS)
-
Cell culture plates or coverslips suitable for microscopy
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips at a density that will result in 50-70% confluency at the time of labeling.
-
Preparation of Lipid-BSA Complex: a. Prepare a stock solution of this compound in ethanol (B145695) or DMSO. b. In a sterile tube, dilute the lipid stock solution into serum-free medium containing fatty acid-free BSA to the desired final concentration (start with a range of 10-50 µM). The BSA helps to solubilize the lipid and facilitate its uptake by cells. c. Incubate the lipid-BSA complex at 37°C for 15-30 minutes.
-
Metabolic Labeling: a. Aspirate the culture medium from the cells. b. Wash the cells once with pre-warmed PBS. c. Add the lipid-BSA complex in serum-free medium to the cells. d. Incubate the cells for a desired period (e.g., 4-24 hours) at 37°C in a CO2 incubator. The optimal incubation time will depend on the cell type and the specific biological process being studied.
-
Washing: a. After incubation, aspirate the labeling medium. b. Wash the cells three times with pre-warmed complete culture medium to remove unincorporated lipid.
Metabolic labeling workflow.
Protocol 2: Live-Cell Fluorescence Labeling using Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is recommended for live-cell imaging as it does not require a cytotoxic copper catalyst.
Materials:
-
Cells metabolically labeled with this compound (from Protocol 1)
-
DBCO-functionalized fluorescent dye (e.g., DBCO-Fluor 488, DBCO-Fluor 555)
-
Live-cell imaging medium (e.g., phenol (B47542) red-free medium)
-
PBS
Procedure:
-
Prepare Dye Solution: Prepare a working solution of the DBCO-fluorophore in live-cell imaging medium. The optimal concentration should be determined empirically, but a starting range of 10-25 µM is recommended.
-
Labeling Reaction: a. Aspirate the culture medium from the labeled cells. b. Wash the cells twice with pre-warmed PBS. c. Add the DBCO-fluorophore solution to the cells. d. Incubate for 30-60 minutes at 37°C, protected from light.
-
Washing: a. Aspirate the dye solution. b. Wash the cells three to five times with live-cell imaging medium to remove unbound dye.
-
Imaging: a. Replace the wash medium with fresh, pre-warmed live-cell imaging medium. b. Proceed immediately to fluorescence microscopy.
Protocol 3: Fixed-Cell Fluorescence Labeling using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is suitable for fixed-cell imaging and may yield a brighter signal than SPAAC.
Materials:
-
Cells metabolically labeled with this compound (from Protocol 1)
-
Paraformaldehyde (PFA), 4% in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Alkyne-functionalized fluorescent dye (e.g., Alkyne-Fluor 488)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate (B8700270)
-
PBS
Procedure:
-
Cell Fixation: a. Aspirate the culture medium and wash the cells once with PBS. b. Add 4% PFA in PBS and incubate for 15 minutes at room temperature. c. Aspirate the PFA and wash the cells three times with PBS.
-
Cell Permeabilization: a. Add permeabilization buffer and incubate for 10 minutes at room temperature. b. Aspirate the permeabilization buffer and wash the cells three times with PBS.
-
Click Reaction Cocktail Preparation (prepare immediately before use): a. In a microfuge tube, mix the following in order:
- PBS
- Alkyne-fluorophore (final concentration 5-20 µM)
- THPTA (final concentration 100 µM)
- CuSO4 (final concentration 50 µM)
- Sodium ascorbate (final concentration 1 mM, add last to initiate the reaction)
-
Labeling Reaction: a. Aspirate the PBS from the cells. b. Add the click reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.
-
Washing: a. Aspirate the click reaction cocktail. b. Wash the cells three times with PBS.
-
Imaging: a. Mount the coverslip on a microscope slide with an appropriate mounting medium. b. Proceed to fluorescence microscopy.
Click chemistry workflows for live and fixed cells.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Weak Fluorescent Signal | - Inefficient metabolic incorporation of the azido-lipid.- Inefficient click reaction.- Photobleaching. | - Optimize lipid concentration and incubation time.- Ensure the freshness of click reaction components, especially sodium ascorbate.- For CuAAC, ensure the correct ratio of copper to ligand.- Use an anti-fade mounting medium for fixed cells and minimize light exposure for live cells. |
| High Background Fluorescence | - Incomplete removal of unincorporated lipid or unbound dye.- Non-specific binding of the dye. | - Increase the number and duration of wash steps after both metabolic labeling and click reaction.- Decrease the concentration of the fluorescent dye.- For fixed-cell imaging, include a blocking step (e.g., with BSA) before the click reaction. |
| Cell Toxicity | - High concentration of the lipid probe.- Cytotoxicity of the copper catalyst (in CuAAC). | - Perform a dose-response curve to determine the optimal, non-toxic concentration of the lipid.- For live-cell imaging, use SPAAC (Protocol 2) to avoid copper toxicity. |
| Punctate or Aggregated Staining | - Precipitation of the lipid-BSA complex.- Aggregation of the fluorescent dye. | - Ensure the lipid is fully solubilized in the BSA-containing medium.- Filter the dye solution before use. |
Conclusion
The use of this compound in conjunction with click chemistry provides a powerful and versatile platform for the fluorescent imaging of phosphatidylcholine metabolism and distribution in cells. The protocols provided herein serve as a comprehensive guide for researchers to begin their investigations. However, it is crucial to empirically optimize the labeling and imaging conditions for each specific cell type and experimental setup to ensure reliable and reproducible results.
Application Notes and Protocols for the Synthesis of 1-Stearoyl-2-(16-azidopalmitoyl)-sn-glycero-3-phosphocholine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and applications of 1-stearoyl-2-(16-azidopalmitoyl)-sn-glycero-3-phosphocholine, a valuable tool in chemical biology and drug development. The inclusion of a terminal azide (B81097) group on the palmitoyl (B13399708) chain allows for "click" chemistry reactions and photo-crosslinking studies, enabling the investigation of lipid-protein interactions and the development of targeted drug delivery systems.
Applications
1-Stearoyl-2-(16-azidopalmitoyl)-sn-glycero-3-phosphocholine is a versatile phospholipid analog with a broad range of applications in research and drug development. The presence of the azido (B1232118) group in the acyl chain provides a bioorthogonal handle for various chemical modifications and bioconjugation reactions.
-
Probing Protein-Lipid Interactions: The azido group can be photoactivated to form a reactive nitrene, which can covalently crosslink with nearby proteins. This allows for the identification of lipid-binding proteins and the mapping of their lipid-binding domains, which is crucial for understanding cellular signaling pathways and identifying potential drug targets. For example, this lipid can be incorporated into model membranes to study its interaction with G-protein coupled receptors (GPCRs), helping to elucidate the role of the lipid environment on receptor function.
-
Targeted Drug Delivery: The azido group can be utilized for "click" chemistry, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). This allows for the covalent attachment of targeting ligands, imaging agents, or therapeutic molecules to liposomes formulated with this phospholipid. This approach enables the development of targeted drug delivery systems that can specifically deliver their payload to diseased cells or tissues, enhancing therapeutic efficacy and reducing off-target side effects.
-
Membrane Organization and Dynamics Studies: Incorporation of this azido-lipid into model membranes or cellular systems allows for the study of lipid organization, domain formation, and membrane dynamics. The azido group can be tagged with fluorescent probes to visualize its distribution and movement within the membrane.
Data Presentation
The following table summarizes the expected quantitative data for the multi-step synthesis of 1-stearoyl-2-(16-azidopalmitoyl)-sn-glycero-3-phosphocholine. The yields are representative values based on similar reactions reported in the literature.
| Step | Reaction | Reactants | Key Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | Bromination of Palmitic Acid | Palmitic Acid | N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) | Carbon Tetrachloride | 4 | 77 | ~70 |
| 2 | Azidation of 16-Bromopalmitic Acid | 16-Bromopalmitic Acid | Sodium Azide (NaN₃) | Dimethylformamide (DMF) | 12 | 80 | >90 |
| 3 | Synthesis of 16-Azidopalmitic Anhydride (B1165640) | 16-Azidopalmitic Acid | Dicyclohexylcarbodiimide (B1669883) (DCC) | Dichloromethane (B109758) (DCM) | 2 | Room Temp. | ~90 |
| 4 | Acylation of Lysophospholipid | 1-Stearoyl-sn-glycero-3-phosphocholine (B154088), 16-Azidopalmitic Anhydride | 4-(Dimethylamino)pyridine (DMAP) | Chloroform (B151607)/Methanol | 48 | 40 | ~80 |
Experimental Protocols
Step 1: Synthesis of 16-Bromopalmitic Acid
This protocol describes the free-radical bromination of palmitic acid at the terminal methyl group.
-
In a round-bottom flask, dissolve palmitic acid (1 equivalent) in carbon tetrachloride.
-
Add N-bromosuccinimide (NBS, 1.1 equivalents) and a catalytic amount of azobisisobutyronitrile (AIBN).
-
Reflux the mixture at 77°C for 4 hours under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and filter to remove succinimide.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to obtain 16-bromopalmitic acid.
Step 2: Synthesis of 16-Azidopalmitic Acid
This protocol describes the nucleophilic substitution of the bromide with an azide.
-
Dissolve 16-bromopalmitic acid (1 equivalent) in dimethylformamide (DMF).
-
Add sodium azide (NaN₃, 3 equivalents).
-
Heat the reaction mixture to 80°C and stir for 12 hours.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 16-azidopalmitic acid.
Step 3: Synthesis of 16-Azidopalmitic Anhydride
This protocol describes the formation of the fatty acid anhydride using a carbodiimide (B86325) coupling agent.
-
Dissolve 16-azidopalmitic acid (2 equivalents) in anhydrous dichloromethane (DCM) in a round-bottom flask.
-
Add dicyclohexylcarbodiimide (DCC, 1 equivalent) to the solution.
-
Stir the reaction mixture at room temperature for 2 hours.
-
A white precipitate of dicyclohexylurea (DCU) will form.
-
Filter the reaction mixture to remove the DCU precipitate.
-
The filtrate containing the 16-azidopalmitic anhydride is used directly in the next step without further purification.
Step 4: Synthesis of 1-Stearoyl-2-(16-azidopalmitoyl)-sn-glycero-3-phosphocholine
This protocol describes the DMAP-catalyzed acylation of the lysophospholipid.
-
Dissolve 1-stearoyl-sn-glycero-3-phosphocholine (1 equivalent) and 4-(dimethylamino)pyridine (DMAP, 2 equivalents) in a mixture of chloroform and methanol.
-
Add the freshly prepared solution of 16-azidopalmitic anhydride (1.5 equivalents) in DCM to the reaction mixture.
-
Stir the reaction at 40°C for 48 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC.
-
After completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography using a chloroform/methanol/water gradient to yield the final product, 1-stearoyl-2-(16-azidopalmitoyl)-sn-glycero-3-phosphocholine.
Characterization
The final product should be characterized by the following methods:
-
¹H NMR, ¹³C NMR, and ³¹P NMR Spectroscopy: To confirm the structure of the molecule. Expected signals include those for the stearoyl and azidopalmitoyl acyl chains, the glycerol (B35011) backbone, and the phosphocholine (B91661) headgroup.
-
Mass Spectrometry (e.g., ESI-MS): To confirm the molecular weight of the final product.
Mandatory Visualization
Synthetic Workflow Diagram
Caption: Synthetic route for 1-stearoyl-2-(16-azidopalmitoyl)-sn-glycero-3-phosphocholine.
Signaling Pathway Investigation Workflow
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Click Chemistry Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during click chemistry reactions, specifically focusing on troubleshooting low product yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction?
Low yields in CuAAC reactions can often be attributed to several key factors:
-
Inactive Copper Catalyst: The active catalyst is Copper(I) (Cu(I)), which is susceptible to oxidation to the inactive Copper(II) (Cu(II)) state, particularly in the presence of oxygen.[1][2] Disproportionation of Cu(I) into Cu(0) and Cu(II) can also occur.[1]
-
Poor Reagent Quality: Impurities within the azide (B81097) or alkyne starting materials can interfere with the catalytic cycle. Azides, in particular, can be unstable.[1] It is crucial to verify the purity of your starting materials using methods like NMR or mass spectrometry.[3]
-
Suboptimal Reaction Conditions: Factors such as solvent, temperature, pH, and reactant concentrations play a critical role in reaction efficiency.[1][4][5]
-
Ligand Issues: The choice of ligand and its concentration are vital for stabilizing the Cu(I) catalyst and accelerating the reaction.[1][4] An inappropriate ligand or an incorrect copper-to-ligand ratio can lead to poor outcomes.[1][6]
-
Side Reactions: The most common side reaction is the Glaser coupling, which is the homocoupling of the alkyne, consuming the starting material.[1][7]
Q2: How can I ensure my copper catalyst is active throughout the reaction?
To maintain the active Cu(I) catalytic state, consider the following:
-
Use a Reducing Agent: The addition of a reducing agent, most commonly sodium ascorbate (B8700270), is essential to reduce any Cu(II) to Cu(I) in situ and maintain the copper in the +1 oxidation state.[6][8] Ensure your sodium ascorbate is fresh, as it can oxidize over time.[9]
-
Degas Solvents: To minimize oxidation of the Cu(I) catalyst by dissolved oxygen, it is highly recommended to degas all solvents and the reaction mixture by bubbling with an inert gas like nitrogen or argon.[3]
-
Utilize a Stabilizing Ligand: Ligands such as TBTA (tris-(benzyltriazolylmethyl)amine) for organic solvents and THPTA (tris-(3-hydroxypropyltriazolylmethyl)amine) for aqueous solutions are crucial.[3][6][7] These ligands protect the Cu(I) from oxidation and disproportionation.[4][6] It is often recommended to pre-mix the copper salt and the ligand before adding them to the reaction mixture.[6]
Q3: What are the ideal stoichiometric ratios for reactants in a CuAAC reaction?
While a 1:1 stoichiometric ratio of azide to alkyne is the theoretical ideal, using a slight excess (e.g., 1.1 to 2-fold) of one of the reactants can help drive the reaction to completion, especially if one component is more precious than the other.[6]
Q4: My reaction mixture turned a strange color and a precipitate formed. What does this signify?
A color change is generally expected as the copper catalyst changes its oxidation state. However, the formation of a precipitate could indicate several issues:[3]
-
Product Insolubility: The triazole product may be insoluble in the chosen reaction solvent.
-
Biomolecule Aggregation: This can be caused by byproducts of the ascorbate reduction.[3]
-
Insoluble Copper Acetylides: These can form under specific conditions.[3]
-
Catalyst Decomposition: The copper catalyst may precipitate if not properly stabilized by a ligand.[7]
If a precipitate forms, you may need to try a different solvent system to improve the solubility of all reaction components.[3]
Q5: I'm performing a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and getting a low yield. What could be the problem?
Although SPAAC reactions are copper-free, they can still suffer from low yields due to:
-
Reagent Instability: Strained cyclooctynes (e.g., DBCO, BCN) can be unstable, especially under acidic conditions or during long-term storage, leading to degradation.[10]
-
Steric Hindrance: Bulky functional groups near the azide or cyclooctyne (B158145) can impede the reaction.[10]
-
Solubility Issues: Poor solubility of either the azide or the cyclooctyne in the reaction buffer can significantly slow down the reaction rate.[10]
-
Incorrect Stoichiometry: An improper ratio of the azide and cyclooctyne can lead to incomplete conversion.[10]
Troubleshooting Guides
Low or No Product Formation in CuAAC
If you are observing little to no formation of your desired product, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for low or no product yield in CuAAC reactions.
Presence of Side Products and Impurities
If your reaction is yielding significant side products, consider these points:
References
- 1. benchchem.com [benchchem.com]
- 2. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing CuAAC Reactions for Lipid Probes
Welcome to the technical support center for optimizing Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions for lipid probes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during their experiments.
Troubleshooting Guide
This guide addresses common problems encountered during the CuAAC labeling of lipid probes and provides systematic solutions to resolve them.
Issue 1: Low or No "Click" Reaction Yield
Question: I am observing a very low or no fluorescent signal after performing the CuAAC reaction on my alkyne-labeled lipids. What are the potential causes and how can I troubleshoot this?
Answer: Low or no yield in a CuAAC reaction can stem from several factors, ranging from reagent quality to reaction conditions. Here is a step-by-step troubleshooting approach:
-
Inaccessible Alkyne Moiety: The hydrophobic nature of lipids can cause the alkyne group to be buried within a lipid bilayer or aggregated lipid structures, making it inaccessible to the aqueous reaction components.[1][2]
-
Solution: Perform the reaction in the presence of a denaturing or solvating agent. Adding a co-solvent like DMSO can help to expose the reactive alkyne groups.[2] For cellular imaging, ensure the azide (B81097) reporter can penetrate the hydrophobic interior of the membrane.[3]
-
-
Copper Catalyst Inactivation: The Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[4]
-
Solution: Always use freshly prepared sodium ascorbate (B8700270) solution as a reducing agent to maintain copper in its active Cu(I) state.[5][6] It is also recommended to deoxygenate your reaction buffers. Capping the reaction tube can help minimize oxygen exposure.[2][7]
-
-
Suboptimal Ligand Choice or Concentration: The ligand plays a crucial role in stabilizing the Cu(I) catalyst, accelerating the reaction, and reducing cytotoxicity.[4][8]
-
Interfering Buffer Components: Certain buffer components can interfere with the reaction. Tris buffers, for instance, can chelate copper ions and slow down the reaction.[1][6] High concentrations of chloride ions (>0.2 M) can also compete for copper binding.[1]
-
Degraded Reagents: The azide or alkyne probes may have degraded over time.
-
Solution: Use high-quality, fresh reagents. It is advisable to test the reactivity of your azide probe with a simple alkyne, like propargyl alcohol, to confirm its activity.[1]
-
Issue 2: High Background Signal in Imaging Experiments
Question: My fluorescence microscopy images show high, non-specific background signal after CuAAC labeling of lipids in cells. How can I reduce this background?
Answer: High background can obscure your specific signal and is a common issue in imaging applications of CuAAC. Here are the primary causes and solutions:
-
Non-specific Binding of Copper or Probes: Copper ions can bind non-specifically to proteins and other biomolecules, leading to background fluorescence.[10] Similarly, hydrophobic fluorescent probes may non-specifically associate with cellular membranes.[3]
-
Reactive Oxygen Species (ROS) Generation: The combination of Cu(I), a reducing agent, and oxygen can generate ROS, which can damage biomolecules and contribute to background signal.[10][11]
-
Excess Reagent Concentration: Using a high concentration of the fluorescent azide or alkyne probe can lead to increased non-specific binding.[10][13]
-
Solution: Titrate the concentration of your fluorescent probe to find the optimal balance between specific signal and background. Final concentrations can range from 2 µM to 40 µM, but optimization for each specific application is recommended.[13]
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal concentrations for CuAAC reaction components for lipid labeling?
A1: The optimal concentrations can vary depending on the specific lipid probe, azide reporter, and experimental system. However, here are some general starting points for optimization:
-
Copper (II) Sulfate: 50 µM to 2 mM.[3][5] For live cell labeling, lower concentrations are preferred to minimize cytotoxicity.[14][15]
-
Ligand (e.g., THPTA): A 5-fold excess relative to the copper concentration is commonly recommended (e.g., 250 µM for 50 µM CuSO₄).[2][5]
-
Sodium Ascorbate: Typically used in a 3- to 10-fold excess over the copper concentration.[16] A final concentration of 2.5 mM is often used.[15]
-
Azide/Alkyne Probe: Concentrations can range from 0.5 µM to 50 µM.[3] It is generally recommended to use a 2- to 10-fold molar excess of the detection reagent over the labeled biomolecule.[6]
Q2: Which copper ligand should I choose for my experiment?
A2: The choice of ligand is critical for reaction efficiency and biocompatibility.
-
For in vitro and fixed cell experiments: TBTA is a highly effective ligand but has low water solubility, making it more suitable for organic or mixed solvent systems.[4][17]
-
For aqueous and live-cell applications: Water-soluble ligands are essential. THPTA is a popular choice due to its good water solubility and ability to protect biomolecules from oxidative damage.[4][9] BTTAA and BTTES are newer generation ligands that offer very high reaction kinetics and biocompatibility, allowing for the use of very low copper concentrations.[4][9]
Q3: Can I perform CuAAC reactions on lipids in live cells?
A3: While challenging due to the cytotoxicity of copper, live-cell CuAAC labeling of lipids is possible with careful optimization.[3][14] Key considerations include:
-
Using highly efficient and biocompatible ligands like BTTAA to minimize the required copper concentration.[4][14]
-
Keeping reaction times short (e.g., 1-5 minutes).[15]
-
Performing the reaction at a lower temperature (e.g., 4 °C) to reduce cellular metabolism and potential side reactions.[15]
-
As an alternative, strain-promoted azide-alkyne cycloaddition (SPAAC), which is copper-free, is often preferred for live-cell applications to avoid copper-induced toxicity.[11]
Q4: My lipid probe is very hydrophobic. What solvent system should I use?
A4: For hydrophobic lipid probes, ensuring solubility of all reaction components is key.
-
Co-solvents: A mixture of an aqueous buffer with an organic solvent like DMSO, DMF, or t-BuOH is commonly used.[1][2][18]
-
Deep Eutectic Solvents (DES): Recent research has shown that thermo-switchable hydrophobic deep eutectic solvents can be effective for CuAAC reactions with hydrophobic molecules, offering a "one-pot" reaction and extraction sequence.[19][20]
Data Presentation
Table 1: Recommended Concentration Ranges for CuAAC Reaction Components
| Component | In Vitro / Fixed Cells | Live Cells | Reference |
| Alkyne-Lipid | Dependent on experiment | 2.5 - 10 µM | [3] |
| Azide-Probe | 0.5 - 50 µM | 25 µM | [3][15] |
| Copper (II) Sulfate | 200 µM - 2 mM | 50 µM | [3][15] |
| Ligand (e.g., THPTA) | 1 mM - 10 mM (5x excess) | 250 µM (5x excess) | [2][3][15] |
| Sodium Ascorbate | 2.5 mM - 5 mM | 2.5 mM | [5][15] |
Table 2: Comparison of Common Copper Ligands for CuAAC
| Ligand | Key Features | Biocompatibility | Primary Application | Reference |
| TBTA | High catalytic efficiency, low water solubility. | Low | Organic Synthesis | [4][17] |
| THPTA | High water solubility, protects biomolecules. | Moderate | Aqueous Synthesis, Fixed Cells | [4][9] |
| BTTAA | Very high reaction kinetics, very high biocompatibility. | Excellent | In Vivo, In Vitro | [4][9] |
| BTTES | High water solubility, high reaction kinetics. | Excellent | In Vivo, In Vitro | [4][9] |
Experimental Protocols
Protocol 1: General Procedure for CuAAC Labeling of Lipids in Fixed Cells
This protocol is adapted from a highly sensitive method for microscopy of alkyne lipids.[3]
-
Cell Culture and Labeling: Grow cells on glass coverslips and incubate with medium containing 2.5-10 µM of the alkyne-lipid for 16 hours.
-
Washing and Fixation: Wash the cells with 1% delipidated BSA in PBS, followed by a wash with PBS alone. Fix the cells in 3.7% formalin in PBS for at least 16 hours.
-
Permeabilization (Optional): If labeling intracellular lipids, permeabilize the cells with a suitable detergent (e.g., 0.1% Triton X-100 in PBS).
-
Click Reaction Cocktail Preparation: Prepare the click reaction cocktail immediately before use. For a final volume of 200 µL per coverslip, combine the following in order:
-
Buffer (e.g., 100 mM HEPES/KOH, pH 7.4)
-
Azide detection reagent (e.g., 0.5-50 µM final concentration)
-
Premixed solution of CuSO₄ and ligand (e.g., 200 µM CuSO₄ and 1 mM THPTA final concentration)
-
Freshly prepared sodium ascorbate (e.g., 2.5 mM final concentration)
-
-
Incubation: Add the click reaction cocktail to the fixed cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS to remove excess reagents.
-
Staining and Mounting: If desired, counterstain nuclei with DAPI. Mount the coverslips on microscope slides with an appropriate mounting medium.
-
Imaging: Visualize the labeled lipids using fluorescence microscopy.
Visualizations
Caption: Troubleshooting workflow for low CuAAC reaction yield.
Caption: Decision pathway for optimizing CuAAC conditions.
References
- 1. jenabioscience.com [jenabioscience.com]
- 2. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. A not-so-ancient grease history: click chemistry and protein lipid modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. vectorlabs.com [vectorlabs.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.rsc.org [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Reducing Background Noise in Fluorescence Imaging of Labeled Lipids
Welcome to the technical support center for fluorescence imaging of labeled lipids. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to background noise in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of background noise in fluorescence imaging of lipids?
A1: Background noise in fluorescence imaging can originate from several sources, broadly categorized as:
-
Autofluorescence: Endogenous fluorescence from cellular components like NADH, collagen, and lipofuscin, or induced by fixation methods.[1][2][3] Aldehyde fixatives such as formalin and glutaraldehyde (B144438) are known to generate autofluorescence.[2]
-
Non-specific Binding: Fluorescent probes binding to unintended targets or aggregating, leading to diffuse or punctate background signals.[4][5]
-
Imaging Medium and Mounting Medium: The medium used for live-cell imaging or the mounting medium for fixed samples can contribute to background fluorescence.[6][7][8] Phenol (B47542) red and fetal bovine serum (FBS) in culture media are common sources.[2]
-
Optics and Detector Noise: Scattered light from optical components and electronic noise from the detector (e.g., CCD camera or PMT) can add to the background.[6]
-
Unbound Fluorophores: Residual fluorescent probes that were not washed away after the labeling step.[8][9]
Q2: How can I determine the source of the high background in my images?
A2: A systematic approach is crucial. Start by imaging an unlabeled control sample to assess the level of autofluorescence.[3] If the background is high in the unlabeled sample, the issue is likely autofluorescence. If the background is low in the unlabeled control but high in your stained sample, the problem could be non-specific binding, unbound fluorophores, or an issue with the imaging medium.
Q3: What is autofluorescence and how can I reduce it?
A3: Autofluorescence is the natural fluorescence emitted by biological structures.[2] To minimize its impact:
-
Choose the right fluorophore: Select probes that emit in the far-red or near-infrared spectrum, where autofluorescence is typically lower.[1][10]
-
Optimize fixation: Use the shortest possible fixation time.[1] Consider alternatives to aldehyde-based fixatives, such as chilled methanol (B129727) or ethanol.[2]
-
Chemical treatment: Reagents like sodium borohydride, Sudan Black B, or commercially available quenching agents can reduce autofluorescence.[1][3]
-
Spectral unmixing: If your imaging system supports it, you can computationally separate the autofluorescence signal from your probe's signal based on their distinct emission spectra.
-
Photobleaching: Intentionally photobleach the autofluorescence with high-intensity light before imaging your labeled sample.[3][10]
Q4: My lipid probe seems to be binding non-specifically. How can I improve specificity?
A4: To reduce non-specific binding:
-
Optimize probe concentration: Perform a titration to find the lowest effective concentration of your fluorescent lipid probe.[5][8]
-
Improve washing steps: Increase the number and duration of washes after labeling to remove unbound probes.[5][8][11] Including a mild detergent like Tween 20 in the wash buffer can also help.[12]
-
Use blocking agents: For immunofluorescence-based lipid detection, use a blocking buffer (e.g., BSA or serum from the secondary antibody's host species) to minimize non-specific antibody binding.[5]
-
Choose probes with high fidelity: Some fluorescent lipid analogs, like those from the TopFluor™ family, are designed to closely mimic the behavior of native lipids.[13]
Q5: Can the imaging or mounting medium affect my background?
A5: Absolutely.
-
Live-cell imaging: Use an optically clear, buffered saline solution or a specialized low-background imaging medium like Gibco FluoroBrite DMEM.[8] Avoid media containing phenol red and high concentrations of FBS.[2]
-
Fixed-cell imaging: Select a mounting medium with a refractive index close to that of your sample and coverslip (~1.5) to improve clarity and contrast.[14][15] Many commercial mounting media also contain antifade reagents to prevent photobleaching.[7][14] Avoid mounting media containing DAPI if you are not specifically staining nuclei, as it can contribute to background fluorescence.[7]
Troubleshooting Guides
Issue 1: High Diffuse Background Across the Entire Image
This is often due to issues with unbound probes, autofluorescence, or the imaging medium.
Troubleshooting Workflow:
Caption: Troubleshooting high diffuse background.
Issue 2: Punctate or Speckled Background
This can be caused by probe aggregation or non-specific binding to cellular structures.
Troubleshooting Workflow:
Caption: Troubleshooting punctate background.
Data Presentation
Table 1: Recommended Starting Concentrations for Common Fluorescent Lipid Probes
| Fluorescent Probe Family | Typical Starting Concentration | Notes |
| BODIPY™ | 1-5 µM | Can be prone to aggregation at higher concentrations. |
| NBD | 1-10 µM | Environmentally sensitive probe.[13] |
| TopFluor™ | 0.1-2 µM | Designed to mimic native lipids closely.[13] |
| Cyanine Dyes (DiI, DiO) | 1-5 µM | Good photostability, suitable for long-term imaging.[13][16] |
| Nile Red | 50-500 nM | Excellent for lipid droplets, turn-on fluorescence.[17] |
| Laurdan | 5-20 µM | Sensitive to membrane lipid packing.[13] |
Note: Optimal concentrations should be determined empirically for each cell type and experimental condition.[8][18]
Table 2: Comparison of Fixation Methods and their Impact on Autofluorescence
| Fixation Method | Autofluorescence Level | Advantages | Disadvantages |
| 4% Paraformaldehyde (PFA) | Moderate to High | Good preservation of morphology. | Can induce autofluorescence, especially with longer fixation times.[1] |
| Glutaraldehyde | High | Excellent structural preservation. | Induces significant autofluorescence.[2] |
| Chilled Methanol/Ethanol | Low | Reduces autofluorescence. | Can alter lipid distribution and extract some lipids.[2] |
Experimental Protocols
Protocol 1: General Staining Protocol for Labeled Lipids in Cultured Cells
-
Cell Preparation: Plate cells on glass-bottom dishes or coverslips appropriate for microscopy.[8][19] Allow cells to adhere and reach the desired confluency.
-
Probe Preparation: Prepare a stock solution of the fluorescent lipid probe in a suitable solvent (e.g., DMSO or ethanol). Immediately before use, dilute the stock solution to the desired final concentration in serum-free medium or a buffered saline solution (e.g., HBSS).
-
Labeling: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the probe-containing medium to the cells and incubate for the desired time (typically 15-60 minutes) at 37°C. The incubation time should be optimized for each probe and cell type.
-
Washing: Aspirate the labeling solution and wash the cells 2-3 times with pre-warmed PBS or imaging medium to remove unbound probe.[8] For probes with high non-specific binding, additional washes may be necessary.[5]
-
Imaging: Add fresh, pre-warmed imaging medium (preferably phenol red-free and optically clear) to the cells.[8] Proceed with fluorescence imaging.
Protocol 2: Background Subtraction using Image Processing Software (Conceptual Steps)
Many imaging software packages (e.g., ImageJ/Fiji, MATLAB) offer tools for background subtraction.[6][9][20][21]
-
Image Acquisition: Acquire your fluorescence image, ensuring that the signal is not saturated.
-
Select a Background Region: Identify a region in your image that is devoid of cells or specific staining. This will serve as your background reference.
-
Measure Mean Intensity: Calculate the mean pixel intensity of the selected background region.
-
Subtract Background: Subtract the mean background intensity value from every pixel in the entire image.
-
Advanced Methods: For uneven background, more sophisticated methods like "Rolling Ball" or "Surface Fit" background subtraction can be employed.[9] These algorithms create a background image by filtering out smaller features (your signal) and then subtract this from the original image.[9][20] Wavelet-based methods can also be effective for removing both low-frequency background and high-frequency noise.[20][22]
Image Processing Workflow:
Caption: Digital background subtraction workflow.
References
- 1. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 2. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 3. IN FOCUS: Cutting Through the Fog: Reducing Background Autofluorescence in Microscopy. | Bioimaging Hub News [blogs.cardiff.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Methods of background subtraction [help.imageanalyst.net]
- 7. Fluorescence Mounting Mounting Media – Core for Imaging Technology & Education [cite.hms.harvard.edu]
- 8. Background in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 11. Clearing for Deep Tissue Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. avantiresearch.com [avantiresearch.com]
- 14. vectorlabs.com [vectorlabs.com]
- 15. Impact of immersion oils and mounting media on the confocal imaging of dendritic spines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tracers for Membrane Labeling—Section 14.4 | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. Fluorescent Probes for Lipid Membranes: From the Cell Surface to Organelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. biotium.com [biotium.com]
- 19. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 20. Wavelet-based background and noise subtraction for fluorescence microscopy images - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Molecular Expressions Microscopy Primer: Digital Image Processing - Background Subtraction - Interactive Tutorial [micro.magnet.fsu.edu]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Metabolic Labeling with Azido-Sugars and Azido-Lipids
Welcome to the technical support center for metabolic labeling using azido-sugars and azido-lipids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to these powerful bioorthogonal labeling techniques.
Section 1: Metabolic Labeling with Azido-Sugars
Metabolic labeling with azido-sugars allows for the installation of azide (B81097) moieties onto glycans in living cells, enabling their visualization and characterization.[1][2][3][4] This process involves introducing azido-sugars like N-azidoacetylmannosamine (ManNAz), N-azidoacetylgalactosamine (GalNAz), N-azidoacetylglucosamine (GlcNAz), and 6-azidofucose (6AzFuc) to cells, which then incorporate them into various glycoconjugates.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are the most commonly used azido-sugars and what are their applications?
A1: The most common azido-sugars are ManNAz, GalNAz, GlcNAz, and 6AzFuc.[1][2][3] They are used to metabolically label glycans for visualization, glycoproteomic analysis, and tracking in living systems.[1][2][3][4]
Q2: How are the incorporated azido-sugars detected?
A2: The azide group serves as a bioorthogonal handle that can be detected through two primary methods: the Staudinger ligation with a phosphine (B1218219) probe or the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as "click chemistry," with an alkyne-containing probe.[4][5] Strain-promoted azide-alkyne cycloaddition (SPAAC) is another copper-free click chemistry method used for detection.[5]
Q3: Can the azide group on the sugar affect its metabolism and incorporation?
A3: Yes. The azide group is larger than the hydroxyl group it replaces, which can affect recognition and processing by some enzymes in the glycan biosynthetic pathway.[6][7] This can lead to lower incorporation efficiency compared to the natural sugar.[6][7] Careful selection of the azido-sugar and the position of the azide group is important.[6]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or no labeling detected | Poor uptake of azido-sugar: Some cell types may have inefficient uptake of certain sugars. | Increase the concentration of the azido-sugar or the incubation time. Consider using peracetylated versions of the azido-sugars (e.g., Ac4ManNAz), which have increased cell permeability.[3] |
| Enzymatic intolerance: The enzymes in the biosynthetic pathway may not efficiently process the azido-sugar analog.[6][7] | Try a different azido-sugar analog (e.g., switch from ManNAz to GalNAz) or a different cell line. It has been shown that different cell types can have varied acceptance of specific sugar precursors.[7] | |
| Cytotoxicity: High concentrations of the azido-sugar or prolonged incubation may be toxic to the cells, leading to reduced metabolic activity. | Perform a dose-response curve to determine the optimal, non-toxic concentration of the azido-sugar. Monitor cell viability using methods like trypan blue exclusion. | |
| High background or non-specific labeling | Contamination of reagents: The azido-sugar or detection reagents may be contaminated. | Use high-purity reagents. Run a control experiment without the azido-sugar to assess background from the detection step. |
| Off-target reactions of the detection probe: The alkyne or phosphine probe may be reacting non-specifically with other cellular components. | For click chemistry, ensure the use of a copper-chelating ligand like THPTA or TBTA to minimize off-target copper-mediated reactions.[8] For Staudinger ligation, ensure the phosphine probe is specific. |
Experimental Protocol: Metabolic Labeling of Cellular Glycans with Azido-Sugars
This protocol is a general guideline for labeling glycans in cultured mammalian cells. Optimization may be required for specific cell lines and experimental goals. A cell metabolic labeling experiment can typically be completed in approximately 4 days.[1][2][3]
Materials:
-
Azido-sugar (e.g., ManNAz, GalNAz)
-
Cell culture medium and supplements
-
Cultured mammalian cells
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Detection reagents (e.g., alkyne-fluorophore for click chemistry)
-
Click chemistry reaction buffer kit (e.g., containing copper(II) sulfate, a reducing agent, and a copper ligand)
Procedure:
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.
-
Metabolic Labeling: Replace the culture medium with fresh medium containing the desired concentration of the azido-sugar (typically in the range of 25-100 µM). Incubate for 1-3 days.
-
Cell Harvest and Lysis: Wash the cells with PBS and harvest. Lyse the cells using a suitable lysis buffer.
-
Click Chemistry Detection:
-
To the cell lysate, add the alkyne-fluorophore probe, copper(II) sulfate, a reducing agent (like sodium ascorbate), and a copper-chelating ligand.
-
Incubate at room temperature for 1-2 hours.
-
-
Analysis: The labeled glycoproteins can be analyzed by SDS-PAGE and in-gel fluorescence scanning, or by downstream applications like mass spectrometry.
Experimental Workflow: Azido-Sugar Labeling
Caption: Workflow for metabolic labeling with azido-sugars and subsequent detection.
Section 2: Metabolic Labeling with Azido-Lipids
Metabolic labeling with azido-lipids enables the tracking and characterization of lipids in cells. This is achieved by introducing fatty acid or head-group analogs containing an azide moiety.[9]
Frequently Asked Questions (FAQs)
Q1: What types of azido-lipids are used for metabolic labeling?
A1: Azido-lipids can be analogs of fatty acids (e.g., azido-fatty acids) or contain azido-functionalized head groups (e.g., azido-choline).[9] These analogs can be incorporated into various lipid species like glycerophospholipids and sphingolipids.[9]
Q2: What are the main challenges associated with azido-lipid labeling?
A2: A primary challenge is the complexity of lipid metabolism.[9] Lipid molecules are often interconverted, which can lead to the azide label being distributed among different lipid classes, making it difficult to target a specific lipid type.[9]
Q3: How does the efficiency of azido-lipid labeling compare to azido-sugar labeling?
A3: The efficiency can be highly variable depending on the specific azido-lipid analog and the cell type. For example, some azido-choline analogs have been shown to be efficiently incorporated into phosphatidylcholine.[9][10] However, the intricate and interconnected nature of lipid metabolic pathways can sometimes result in lower specificity compared to the more defined pathways of glycan biosynthesis.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low labeling efficiency | Poor cellular uptake or activation of the azido-lipid. | Optimize the concentration and incubation time. For fatty acid analogs, ensure they can be activated to their CoA esters. Consider using a different azido-lipid analog. |
| Metabolic instability of the azido-lipid. | Synthesize and test analogs with the azide at different positions to find a more stable and efficiently metabolized probe. | |
| Label detected in unexpected lipid classes | Interconversion of lipid species. | This is an inherent challenge.[9] Use shorter incubation times to minimize metabolic conversion. Employ lipidomics techniques to identify the different lipid species that are labeled. |
| Cellular toxicity | Disruption of normal lipid metabolism or membrane structure. | Perform viability assays to determine the maximum non-toxic concentration. High concentrations of unnatural lipid analogs can perturb cellular membranes. |
Experimental Protocol: Metabolic Labeling with an Azido-Fatty Acid
This is a general protocol for labeling cellular lipids with an azido-fatty acid analog.
Materials:
-
Azido-fatty acid
-
Cell culture medium (consider delipidated serum to enhance uptake)
-
Cultured mammalian cells
-
PBS
-
Lipid extraction solvents (e.g., chloroform/methanol mixture)
-
Detection reagents for click chemistry
Procedure:
-
Cell Culture: Grow cells to the desired confluency.
-
Metabolic Labeling: Supplement the culture medium with the azido-fatty acid (e.g., 10-50 µM) and incubate for 4-24 hours.
-
Cell Harvest: Wash cells with PBS and harvest.
-
Lipid Extraction: Perform a total lipid extraction using a method like the Bligh-Dyer or Folch extraction.
-
Click Chemistry Detection:
-
Resuspend the dried lipid extract in a suitable solvent.
-
Add the alkyne-probe and click chemistry reaction components.
-
Incubate to allow the reaction to proceed.
-
-
Analysis: Labeled lipids can be analyzed by thin-layer chromatography (TLC) followed by fluorescence scanning, or by mass spectrometry-based lipidomics.[11]
Experimental Workflow: Azido-Lipid Labeling
Caption: Workflow for metabolic labeling with azido-lipids and subsequent detection.
Section 3: General Click Chemistry Troubleshooting
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a common method for detecting both azido-sugars and azido-lipids.[8]
Troubleshooting Guide for Click Reactions
| Problem | Possible Cause | Solution |
| Incomplete or low efficiency click reaction | Inactive copper(I) catalyst: The Cu(I) catalyst is prone to oxidation to Cu(II). | Prepare the sodium ascorbate (B8700270) solution fresh for each experiment as it readily oxidizes.[8] Degas solutions to remove oxygen. Ensure the correct ratio of the copper-chelating ligand to copper (a 5:1 ratio is often recommended).[8] |
| Poor quality or degraded reagents: The azide or alkyne probe may have degraded. | Use high-quality reagents and store them properly. | |
| Insufficient probe concentration: The concentration of the alkyne/azide probe may be too low. | Increase the concentration of the detection probe (e.g., 2- to 10-fold molar excess over the labeled biomolecule).[8] | |
| Interfering substances in the buffer: Buffers containing Tris or reducing agents like DTT can interfere with the reaction. | Avoid Tris-based buffers; use PBS or HEPES instead.[8] Remove DTT by dialysis or buffer exchange before the reaction.[8] | |
| High background signal | Copper-mediated protein precipitation or aggregation. | Use a copper-chelating ligand like THPTA or TBTA to stabilize the Cu(I) and prevent protein aggregation. |
| Non-specific binding of the detection probe. | Include a "no copper" control to assess the level of non-specific binding of the probe.[8] |
Click Chemistry Reaction Workflow
Caption: Key components and process of the CuAAC click reaction.
Summary of Quantitative Parameters
| Parameter | Azido-Sugars | Azido-Lipids | Click Chemistry |
| Typical Concentration | 25-100 µM[12] | 10-50 µM[13] | Alkyne Probe: 2-10x molar excess over azide[8] |
| Incubation Time | 1-3 days[1][2][3] | 4-24 hours[12] | 1-2 hours |
| Common Analogs | ManNAz, GalNAz, GlcNAz, 6AzFuc[1][2][3] | Azido-fatty acids, azido-choline[9] | N/A |
| Detection Methods | CuAAC, SPAAC, Staudinger Ligation[4][5] | CuAAC, SPAAC[10] | N/A |
References
- 1. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Metabolic labeling of glycans with azido sugars for visualization and glycoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Azido Groups Hamper Glycan Acceptance by Carbohydrate Processing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Metabolic Labeling of Glycerophospholipids via Clickable Analogs Derivatized at the Lipid Headgroup - PMC [pmc.ncbi.nlm.nih.gov]
- 10. salic.med.harvard.edu [salic.med.harvard.edu]
- 11. Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Unnatural Lipids for Simultaneous mRNA Delivery and Metabolic Cell Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Liposome Functionalization Efficiency
Welcome to the technical support center for liposome (B1194612) functionalization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the efficiency of your liposome functionalization experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low ligand conjugation efficiency to my liposomes?
A1: Low conjugation efficiency can stem from several factors:
-
Suboptimal Reaction Conditions: The pH, temperature, and incubation time of the conjugation reaction are critical. For instance, EDC/NHS chemistry for activating carboxyl groups is most efficient at a slightly acidic pH (4.5-7.2), while the subsequent reaction with primary amines is favored at a slightly alkaline pH (7-8).[1]
-
Inappropriate Buffer Selection: Buffers containing primary amines (e.g., Tris) or carboxyl groups (e.g., acetate) can compete with the reaction, reducing efficiency.[1] It is crucial to use non-reactive buffers like MES for the activation step and phosphate-buffered saline (PBS) for the conjugation step.[1]
-
Reagent Quality and Concentration: The quality and concentration of coupling reagents (e.g., EDC, NHS, maleimide) are paramount. These reagents can be sensitive to hydrolysis and should be fresh or stored under appropriate conditions. A molar excess of the coupling reagents is often required, but excessive amounts can lead to unwanted side reactions.
-
Steric Hindrance: The presence of polyethylene (B3416737) glycol (PEG) on the liposome surface, while beneficial for stability, can create a steric barrier that hinders the accessibility of the reactive groups to the ligand.[2] The length of the PEG chain and the ligand's properties can influence this effect.[3][4]
-
Ligand Characteristics: The properties of the ligand itself, such as its size, charge, and the number of available functional groups, can impact conjugation efficiency. Large molecules may experience more difficulty accessing the liposome surface.
Q2: My liposomes are aggregating after I initiate the functionalization reaction. What could be the cause and how can I prevent it?
A2: Liposome aggregation during functionalization is a common issue that can be caused by:
-
Changes in Surface Charge: The addition of charged ligands or the modification of surface groups can alter the zeta potential of the liposomes, leading to reduced electrostatic repulsion and subsequent aggregation.
-
Cross-linking: If both the liposome and the ligand have multiple reactive sites, intermolecular cross-linking can occur, resulting in the formation of large aggregates. This is particularly a concern when using homobifunctional crosslinkers.
-
Presence of Divalent Cations: Metal ions like Ca²⁺ and Mg²⁺ can interact with the liposome surface and induce aggregation.[5] The addition of a chelating agent like EDTA can help mitigate this.[5]
-
High Ligand Density: Increasing the density of ligands on the liposome surface beyond an optimal level can sometimes lead to aggregation.[6][7]
To prevent aggregation, consider the following:
-
Optimize Ligand Density: Determine the optimal ligand-to-lipid ratio to avoid excessive surface modification.
-
Control Reaction Stoichiometry: Carefully control the molar ratios of the reactants to minimize cross-linking.
-
Use a Suitable Buffer: Maintain a stable pH and use buffers that do not promote aggregation.
-
Incorporate PEG: The inclusion of PEG chains on the liposome surface can provide a steric barrier that prevents aggregation.[8]
Q3: How can I confirm that my ligand has been successfully conjugated to the liposome surface?
A3: Several techniques can be used to confirm successful conjugation and characterize the functionalized liposomes:
-
Size and Zeta Potential Analysis: Dynamic Light Scattering (DLS) can be used to measure the hydrodynamic diameter and polydispersity index (PDI) of the liposomes. A slight increase in size after conjugation is often observed.[8] Zeta potential measurements can detect changes in the surface charge following the attachment of a charged ligand.
-
Chromatographic Methods: Size exclusion chromatography (SEC) can be used to separate the functionalized liposomes from unconjugated ligands.
-
Spectroscopic Techniques: If the ligand has a unique spectroscopic signature (e.g., a specific UV-Vis absorbance or fluorescence), this can be used to quantify the amount of conjugated ligand.
-
Gel Electrophoresis: SDS-PAGE can be used to analyze the protein (ligand) content of the liposomes after conjugation.
-
Microscopy: Techniques like cryo-transmission electron microscopy (cryo-TEM) can be used to visualize the morphology of the liposomes and confirm their integrity after functionalization.[9]
Q4: What is the impact of PEGylation on the efficiency of ligand conjugation?
A4: PEGylation is a double-edged sword in liposome functionalization. While it enhances stability and circulation time, it can also hinder the conjugation process. The PEG layer forms a hydrated shield around the liposome, which can sterically block the access of the ligand to the reactive functional groups on the liposome surface.[2] The length of the PEG chains is a critical factor; longer chains create a more significant steric barrier.[10] To overcome this, strategies such as using a mixture of PEG chain lengths—a shorter PEG for the "stealth" effect and a longer PEG to present the reactive group for ligand attachment—can be employed.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no ligand conjugation | Inactive coupling reagents (e.g., EDC, NHS). | Use fresh or properly stored reagents. Prepare stock solutions immediately before use.[1] |
| Incorrect reaction pH. | Optimize the pH for each step of the reaction. For EDC/NHS chemistry, use a pH of 4.5-7.2 for activation and 7-8 for conjugation.[1] | |
| Presence of interfering substances in the buffer. | Use non-amine and non-carboxyl containing buffers such as MES and PBS.[1] | |
| Steric hindrance from PEG chains. | Optimize the PEG linker length. Consider using a heterobifunctional PEG with different chain lengths.[3][4] | |
| Liposome aggregation | Change in surface charge leading to instability. | Monitor zeta potential. Adjust the ligand-to-lipid ratio. |
| Cross-linking between liposomes. | Control the stoichiometry of reactants. Use a molar excess of the PEG reagent relative to the biomolecule to minimize cross-linking.[1] | |
| Presence of divalent cations in the buffer. | Add a chelating agent like EDTA to the buffer.[5] | |
| Increase in liposome size and PDI after functionalization | Aggregation of liposomes. | See "Liposome aggregation" section above. |
| Fusion of liposomes. | Ensure that the reaction conditions (e.g., temperature, pH) are not destabilizing the liposomes. | |
| Poor reproducibility of functionalization | Inconsistent quality of reagents. | Use high-quality reagents from a reliable supplier. |
| Variations in experimental conditions. | Strictly control all reaction parameters, including temperature, pH, incubation time, and mixing speed. | |
| Inaccurate quantification of reactants. | Ensure accurate measurement of lipid, ligand, and coupling reagent concentrations. |
Quantitative Data Summary
Table 1: Comparison of Common Liposome Functionalization Chemistries
| Chemistry | Functional Groups | Advantages | Disadvantages | Typical Efficiency |
| EDC/NHS | Carboxyl + Amine | Widely used, forms stable amide bonds. | Sensitive to hydrolysis, requires pH control.[1] | Moderate to High |
| Maleimide-Thiol | Maleimide (B117702) + Thiol | Highly specific, rapid reaction at neutral pH.[11] | Maleimide can be unstable, thiols can oxidize. | High |
| Click Chemistry | Azide + Alkyne | High efficiency, bioorthogonal, mild reaction conditions.[12][13][14][15] | May require a copper catalyst which can be toxic.[12][15] | Very High |
Table 2: Typical Physicochemical Changes After Liposome Functionalization
| Parameter | Before Functionalization | After Functionalization | Technique |
| Hydrodynamic Diameter | 100 - 150 nm | 110 - 170 nm (slight increase)[8] | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Should remain < 0.2 (significant increase may indicate aggregation) | Dynamic Light Scattering (DLS) |
| Zeta Potential | Varies based on lipid composition | Change depends on the charge of the conjugated ligand | Zeta Potential Analyzer |
Experimental Protocols
Protocol 1: EDC/NHS Coupling of a Protein to Carboxylated Liposomes
Materials:
-
Liposomes containing a carboxyl-functionalized lipid (e.g., DSPE-PEG-COOH)
-
Protein (ligand) with primary amine groups
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Conjugation Buffer: 1X PBS, pH 7.4
-
Quenching Solution: Glycine or Tris buffer
-
Size exclusion chromatography (SEC) column for purification
Procedure:
-
Activate Carboxyl Groups:
-
Resuspend the carboxylated liposomes in Activation Buffer.
-
Add a 5-fold molar excess of EDC and NHS to the liposome suspension.
-
Incubate for 15-30 minutes at room temperature with gentle stirring.[1]
-
-
Remove Excess Activation Reagents (Optional but Recommended):
-
Pass the activated liposomes through a desalting column equilibrated with Conjugation Buffer to remove excess EDC and NHS.
-
-
Conjugate the Protein:
-
Immediately add the protein solution (dissolved in Conjugation Buffer) to the activated liposome suspension. The molar ratio of protein to reactive lipid will need to be optimized.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.[1]
-
-
Quench the Reaction:
-
Add the Quenching Solution to a final concentration of 10-50 mM to quench any unreacted NHS esters.
-
-
Purify the Functionalized Liposomes:
-
Separate the protein-conjugated liposomes from unconjugated protein and other reactants using an SEC column.
-
Protocol 2: Maleimide-Thiol Coupling of a Thiolated Peptide to Maleimide-Functionalized Liposomes
Materials:
-
Liposomes containing a maleimide-functionalized lipid (e.g., DSPE-PEG-Maleimide)
-
Thiolated peptide (ligand)
-
Conjugation Buffer: 1X PBS, pH 7.0-7.5, degassed
-
Reducing agent (e.g., TCEP), optional
-
Size exclusion chromatography (SEC) column for purification
Procedure:
-
Prepare the Thiolated Peptide (if necessary):
-
If the peptide contains disulfide bonds, dissolve it in degassed Conjugation Buffer and add a 10-fold molar excess of TCEP. Incubate for 30 minutes at room temperature to reduce the disulfide bonds.
-
-
Prepare the Maleimide-Functionalized Liposomes:
-
Resuspend the maleimide-containing liposomes in degassed Conjugation Buffer.
-
-
Conjugate the Peptide:
-
Add the thiolated peptide solution to the liposome suspension. A typical starting molar ratio of peptide to maleimide is 1:1 to 5:1.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon) with gentle stirring.[16]
-
-
Purify the Functionalized Liposomes:
-
Separate the peptide-conjugated liposomes from the unreacted peptide using an SEC column.
-
Visualizations
Caption: Experimental workflow for liposome functionalization.
Caption: Troubleshooting low liposome conjugation efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. Effect of PEGylation on Ligand-Targeted Magnetoliposomes: A Missed Goal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of PEG Pairing on the Efficiency of Cancer-Targeting Liposomes [thno.org]
- 4. tandfonline.com [tandfonline.com]
- 5. quora.com [quora.com]
- 6. Surface Functionalization and Targeting Strategies of Liposomes in Solid Tumor Therapy: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Liposome Surface Functionalization Based on Different Anchoring Lipids via Staudinger Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Liposome Characterisation and Analysis for Drug Delivery [intertek.com]
- 10. Diversity of PEGylation methods of liposomes and their influence on RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Conjugation of Ligands to the Surface of Preformed Liposomes by Click Chemistry | Springer Nature Experiments [experiments.springernature.com]
- 13. Click Chemistry for Liposome Surface Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Coupling of Ligands to the Liposome Surface by Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Click Chemistry for Liposome Surface Modification | Springer Nature Experiments [experiments.springernature.com]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Technical Support Center: Minimizing Cytotoxicity of Clickable Lipid Probes in Live Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxicity of clickable lipid probes during live-cell experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of cytotoxicity when using clickable lipid probes in live cells?
A1: The primary sources of cytotoxicity stem from two main components of the labeling process:
-
The Clickable Lipid Probe Itself: The structure of the lipid probe, including the nature of the lipid, the position and type of the clickable handle (e.g., alkyne, azide), and the length of any acyl chains, can impact cellular processes.[1][2] High concentrations or prolonged incubation times can lead to probe-induced artifacts and cell death.[3]
-
The "Click" Reaction Chemistry: The method used to attach a reporter molecule (e.g., a fluorophore) to the lipid probe is a significant source of potential cytotoxicity.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The copper(I) catalyst required for this highly efficient reaction is known to be toxic to cells, primarily through the generation of reactive oxygen species (ROS).[4]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): While this "copper-free" click chemistry variant avoids the use of a toxic metal catalyst, the bulky cyclooctyne (B158145) groups can have their own steric and off-target effects.[5]
-
Inverse Electron Demand Diels-Alder (IEDDA): This is another copper-free method with very fast kinetics, offering an alternative to SPAAC.[5]
-
Q2: How can I reduce copper-induced cytotoxicity during CuAAC?
A2: To mitigate the toxic effects of the copper catalyst in CuAAC, consider the following strategies:
-
Use Copper-Chelating Ligands: Ligands such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Bathocuproine disulfonate (BCS) can stabilize the copper(I) oxidation state, reducing ROS generation and cellular toxicity while improving reaction efficiency.[4] The use of picolyl-containing azide (B81097) reporters can also significantly increase the sensitivity of detection, allowing for a reduction in the required copper concentration.[6]
-
Optimize Copper Concentration: Perform a titration to find the lowest effective concentration of the copper catalyst that still provides adequate signal. Using azide reporters with a picolyl moiety can allow for reduced copper concentrations.[6]
-
Minimize Incubation Time: Reduce the duration of the click reaction to the shortest time necessary for sufficient labeling.
-
Wash Thoroughly: After the click reaction, wash the cells extensively to remove any residual copper catalyst.
Q3: Are there alternatives to copper-catalyzed click chemistry for live-cell imaging?
A3: Yes, several copper-free bioorthogonal reactions are available and are generally considered more biocompatible for live-cell applications:
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This method utilizes a strained cyclooctyne (e.g., DBCO, BCN) that reacts spontaneously with an azide, eliminating the need for a copper catalyst.[5] SPAAC is widely used for visualizing lipid probes in living cells.[5][7]
-
Inverse Electron Demand Diels-Alder (IEDDA): This reaction involves a tetrazine and a strained alkene (e.g., trans-cyclooctene) and is known for its exceptionally fast reaction kinetics, making it suitable for tracking rapid lipid dynamics.[5][8]
Q4: My cells look unhealthy after labeling with a clickable lipid probe, even when using copper-free click chemistry. What could be the cause?
A4: Even without a copper catalyst, other factors can contribute to cytotoxicity:
-
Probe Concentration: High concentrations of the lipid probe can perturb membrane structure and function or interfere with lipid metabolism.[1][3] It is crucial to determine the optimal probe concentration by performing a dose-response experiment.
-
Probe Structure: The specific structure of the lipid analog can influence its biological effects. For example, clickable monoacylglycerol (MAG) probes with different acyl chain lengths exhibit widely variable cytotoxicity profiles.[1][2]
-
Incubation Time: Long incubation periods can lead to an accumulation of the probe, potentially causing cellular stress. Optimize the incubation time to the minimum required for sufficient incorporation into the lipid species of interest.
-
Solvent Toxicity: Ensure that the solvent used to dissolve the lipid probe (e.g., DMSO) is at a final concentration that is non-toxic to your cells.
-
Phototoxicity: During fluorescence imaging, excessive light exposure can generate ROS and cause phototoxicity, especially in the presence of fluorescent probes.[9] Minimize light exposure by using the lowest possible laser power and exposure time, and consider using far-red fluorescent dyes to reduce phototoxic effects.[9][10]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Cell Death or Poor Cell Health | - Copper catalyst toxicity in CuAAC.- High concentration of the clickable lipid probe.[3]- Long incubation time with the probe. - Cytotoxic structure of the lipid probe itself.[1] | - Switch to a copper-free click chemistry method like SPAAC or IEDDA.- If using CuAAC, add a copper-chelating ligand (e.g., THPTA).[4]- Perform a concentration titration to find the lowest effective probe concentration.[3]- Reduce the probe incubation time.- Test a lipid probe with a different structure (e.g., shorter acyl chain).[1] |
| Weak Fluorescent Signal | - Low probe incorporation.- Inefficient click reaction.- Low concentration of the azide/alkyne reporter.- Inappropriate imaging settings. | - Increase the probe concentration or incubation time (be mindful of cytotoxicity).- Optimize the click reaction conditions (e.g., catalyst concentration for CuAAC).- Use a picolyl-azide reporter to enhance CuAAC reaction efficiency.[6]- Increase the concentration of the fluorescent reporter molecule.- Adjust microscope settings (laser power, exposure time, gain), but be cautious of phototoxicity.[3][9] |
| High Background Fluorescence | - Incomplete removal of unbound probe or reporter.- Probe concentration is too high, leading to non-specific binding. | - Increase the number and duration of washing steps after probe incubation and after the click reaction.[3]- Reduce the concentration of the lipid probe and/or the fluorescent reporter.[3] |
| Altered Cellular Morphology or Function | - The lipid probe is interfering with normal cellular processes or signaling pathways.[1]- The bulky reporter tag is causing steric hindrance. | - Lower the probe concentration.- Use a probe that more closely mimics the natural lipid.- For SPAAC, consider using a smaller cyclooctyne if available.- Perform control experiments to assess the impact of the probe on the specific cellular process being studied. |
Quantitative Data Summary
Table 1: Recommended Starting Concentrations for Clickable Lipid Probes and Reaction Components.
| Component | Typical Concentration Range | Notes |
| Clickable Lipid Probe | 1 - 10 µM | Optimal concentration is cell-type and probe-dependent. A titration is highly recommended.[3][6] |
| Copper (II) Sulfate (B86663) (for CuAAC) | 50 - 200 µM | Use in combination with a reducing agent and a ligand. Lower concentrations are possible with picolyl-azide reporters.[6] |
| Reducing Agent (e.g., Sodium Ascorbate) | 1 - 5 mM | Should be in excess of the copper sulfate. |
| Copper Ligand (e.g., THPTA) | 250 µM - 1 mM | Molar excess relative to copper sulfate is recommended. |
| Azide/Alkyne-Fluorophore | 1 - 50 µM | The optimal concentration depends on the specific reporter and reaction conditions.[6] |
| SPAAC Reagent (e.g., DBCO-Fluorophore) | 1 - 10 µM | Generally used at lower concentrations than CuAAC reporters. |
Experimental Protocols
Protocol 1: General Workflow for Labeling Lipids in Live Cells using Click Chemistry
This protocol provides a general framework. Optimization of concentrations and incubation times is essential for each specific cell type and lipid probe.
-
Cell Seeding: Seed cells on a suitable imaging dish or plate and allow them to adhere and grow to the desired confluency.
-
Probe Incubation:
-
Prepare a stock solution of the clickable lipid probe in an appropriate solvent (e.g., DMSO).
-
Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 1-10 µM).
-
Remove the old medium from the cells and add the medium containing the lipid probe.
-
Incubate the cells for a predetermined time (e.g., 30 minutes to 16 hours) under normal cell culture conditions (37°C, 5% CO₂).[6]
-
-
Washing:
-
Remove the probe-containing medium.
-
Wash the cells 2-3 times with pre-warmed phosphate-buffered saline (PBS) or medium to remove any unincorporated probe.[3]
-
-
Click Reaction (Choose one):
-
For CuAAC:
-
Prepare a "click cocktail" containing the copper(II) sulfate, reducing agent (e.g., sodium ascorbate), copper ligand (e.g., THPTA), and the azide/alkyne-fluorophore in a biocompatible buffer.
-
Incubate the cells with the click cocktail for 15-30 minutes at room temperature or 37°C.[6]
-
-
For SPAAC:
-
Prepare a solution of the azide/alkyne-fluorophore (e.g., DBCO-fluorophore) in a biocompatible buffer or medium.
-
Incubate the cells with the labeling solution for 30-60 minutes.
-
-
-
Final Washing:
-
Remove the click reaction solution.
-
Wash the cells 3-5 times with PBS to remove unreacted fluorophore.[3]
-
-
Imaging:
-
Add fresh medium or imaging buffer to the cells.
-
Image the cells using a fluorescence microscope with the appropriate filter sets. Minimize light exposure to reduce phototoxicity.[9]
-
Visualizations
Caption: General workflow for clickable lipid probe labeling in live cells.
Caption: Potential pathways leading to cytotoxicity during clickable lipid labeling.
References
- 1. Harnessing Clickable Acylated Glycerol Probes as Chemical Tools for Tracking Glycerolipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Harnessing Clickable Acylated Glycerol Probes as Chemical Tools for Tracking Glycerolipid Metabolism. | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. A not-so-ancient grease history: click chemistry and protein lipid modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.biologists.com [journals.biologists.com]
- 6. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Click chemistry and optogenetic approaches to visualize and manipulate phosphatidic acid signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
preventing degradation of 18:0-16:0(16-Azido) PC during experiments
Welcome to the technical support center for 18:0-16:0(16-Azido) PC (1-stearoyl-2-(16-azidopalmitoyl)-sn-glycero-3-phosphocholine). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to ensure the stability and successful application of this versatile lipid in your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I properly store and handle this compound to ensure its stability?
A: Proper storage and handling are critical to prevent degradation. This lipid should be stored at -20°C in a glass container with a Teflon-lined closure.[1][2] If it is supplied in an organic solvent, the container should be purged with an inert gas like argon or nitrogen.[2] If you have the lipid as a powder, allow the vial to warm to room temperature before opening to prevent moisture condensation, which can lead to hydrolysis.[2] Avoid using plastic containers or pipet tips for organic solutions of the lipid, as plasticizers can leach into the solution.[2] It is also crucial to protect the compound from light.[3]
Q2: What are the primary degradation pathways for this compound during an experiment?
A: There are two main points of degradation: the phosphatidylcholine (PC) backbone and the azido (B1232118) group.
-
PC Backbone Hydrolysis: The ester linkages in the PC backbone are susceptible to hydrolysis, a reaction catalyzed by acidic or basic conditions. The optimal pH for stability is around 6.5.[4] Both very low and very high pH values will accelerate hydrolysis.[4][5]
-
Azido Group Reduction: The azide (B81097) is readily reduced to an amine (-NH2) in the presence of common reducing agents like Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP).[6][7]
-
Photoreactivity of Azido Group: Azido groups can be sensitive to light (photolabile).[8][9] Upon exposure to UV or even strong visible light, the azide can be converted into a highly reactive nitrene intermediate, which can lead to unwanted side reactions or degradation.[9][10]
Q3: I am using a standard buffer containing DTT for my protein experiment. Can this affect my this compound?
A: Yes, absolutely. DTT is a strong reducing agent that will reduce the azido group on your lipid to a primary amine.[6][11][12] This will render the lipid unable to participate in "click chemistry" reactions like Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[13][14] If a reducing agent is necessary for your experiment, you must choose one compatible with the azide group or perform the reduction step after the click chemistry reaction is complete.
Q4: My click chemistry reaction with this lipid has a very low yield. What could be the issue?
A: Low yield in a click reaction can stem from several sources:
-
Degradation of the Azido Group: As mentioned, exposure to reducing agents or excessive light can convert the azide to a non-reactive amine.[6][7]
-
Purity of the Lipid: Ensure the lipid has been stored correctly and has not degraded over time. The manufacturer typically guarantees stability for one year under proper storage conditions.[1][15]
-
Reaction Conditions: For CuAAC reactions, the copper(I) catalyst is crucial and can be oxidized to the inactive copper(II) state by oxygen. Ensure your reaction is properly degassed. The choice of ligand for the copper is also important.
-
Steric Hindrance: The azide is at the terminus of the 16-carbon acyl chain. While this generally improves accessibility, the lipid's incorporation into a membrane or protein complex could potentially mask the azide, making it inaccessible to the alkyne probe.
Q5: Are there any materials or chemicals I should avoid when working with this lipid?
A: Yes. To prevent degradation and ensure safety, avoid the following:
-
Reducing Agents: DTT, TCEP, β-mercaptoethanol, and other thiols will reduce the azide.[6][7]
-
Strong Acids and Bases: These will promote hydrolysis of the phospholipid ester bonds.[4] Mixing azides with acid can also form highly toxic and explosive hydrazoic acid.[3][16]
-
Certain Metals: Avoid contact with copper, lead, brass, and other heavy metals, especially during storage and disposal, as they can form explosive metal azides.[3][17] Do not use metal spatulas for handling the solid compound.[3]
-
Halogenated Solvents: Avoid solvents like dichloromethane (B109758) and chloroform (B151607), as they can react with azides to form extremely unstable compounds.[3]
-
Prolonged Exposure to Light: Minimize exposure to ambient and UV light to prevent photochemical degradation.[3][8][9]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no signal after click chemistry labeling. | 1. The azido group has been reduced to a non-reactive amine.[6][7] 2. The lipid has hydrolyzed due to improper pH.[4] 3. The azido group is sterically hindered or inaccessible within the experimental system. 4. The click chemistry reaction conditions are suboptimal (e.g., catalyst oxidation). | 1. Omit reducing agents (DTT, TCEP) from all buffers used before the click step. If a reducing agent is essential, consider visible-light-induced reduction methods that can be more selective under specific conditions.[7] 2. Maintain buffer pH between 6.0 and 7.5. 3. Increase incubation time for the click reaction or add a mild surfactant to increase accessibility, if compatible with your system. 4. Use freshly prepared catalyst solutions, degas all buffers, and consider using a copper-stabilizing ligand like TBTA. |
| Mass spectrometry shows unexpected masses corresponding to a reduced lipid or hydrolyzed lipid. | 1. Unintentional exposure to a reducing agent in one of the buffers.[11][18] 2. Lipid hydrolysis during sample preparation or storage.[4][5] 3. Photodegradation from excessive light exposure during sample handling or microscopy.[8][9] | 1. Scrutinize the composition of all reagents and buffers. 2. Ensure storage is at -20°C and in a neutral, aqueous buffer for short-term use. For long-term storage, keep in an organic solvent under inert gas.[2] 3. Perform all experimental steps in low-light conditions or in amber-colored tubes. Use a light-blocking cover during long incubations. |
| Inconsistent or non-reproducible experimental results. | 1. Inconsistent sample handling (e.g., variations in temperature, light exposure, or incubation times). 2. Degradation of the stock solution over time. | 1. Develop and strictly follow a standardized experimental protocol. Use an ice bucket for all steps where the sample is not being incubated at a specific temperature. 2. Aliquot the lipid stock solution upon receipt into single-use glass vials under inert gas to avoid repeated freeze-thaw cycles and exposure to air and moisture. |
Data Summary Tables
Table 1: Recommended Storage and Handling Conditions for this compound
| Parameter | Recommendation | Rationale | Citation |
| Temperature | -20°C ± 4°C | Ensures long-term stability (up to 1 year). | [1][2] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation of the lipid components. | [2] |
| Container | Glass vial with Teflon-lined cap | Avoids leaching of impurities from plastic. | [2] |
| Light | Protect from light (use amber vials) | The azido group can be photolabile. | [3][8] |
| Handling | Use glass/Teflon/stainless steel tools | Avoids reaction with metals and contamination. | [2][3] |
Table 2: Chemical Compatibility of the Azido Group
| Reagent Class | Examples | Compatibility | Effect if Incompatible | Citation |
| Reducing Agents | DTT, TCEP, β-mercaptoethanol | No | Reduces azide (-N3) to amine (-NH2). | [6][7] |
| Acids | HCl, H2SO4 (strong); Acetic Acid | No | Can form explosive hydrazoic acid (HN3). | [3][16] |
| Heavy Metals | Cu, Pb, Ag, Hg salts | No | Can form shock-sensitive, explosive metal azides. | [3][17] |
| Phosphines | Triphenylphosphine | Yes (Reactive) | Forms an amide bond via Staudinger Ligation. | [13][14] |
| Alkynes | DBCO, BCN, Terminal Alkynes | Yes (Reactive) | Forms a triazole via Click Chemistry. | [13][14] |
| Halogenated Solvents | Dichloromethane, Chloroform | No | Can form explosive diazidomethane. | [3] |
Table 3: Influence of pH on Phosphatidylcholine Stability
| pH Range | Stability | Primary Degradation Pathway | Citation |
| < 6.0 | Decreased | Acid-catalyzed ester hydrolysis | [4][5] |
| 6.0 - 7.5 | Optimal | Minimal hydrolysis | [4] |
| > 7.5 | Decreased | Base-catalyzed ester hydrolysis | [4][5] |
Experimental Protocols
Protocol: Preparation of Azido-Labeled Liposomes and Subsequent Click Reaction
This protocol provides a general method for creating liposomes containing this compound and labeling them via a copper-free click reaction.
Materials:
-
This compound
-
Primary structural lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine, DOPC)
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4, degassed
-
DBCO-functionalized fluorescent dye (e.g., DBCO-PEG4-5/6-carboxyrhodamine)
-
Extruder with polycarbonate membranes (100 nm pore size)
Methodology:
-
Lipid Film Preparation: a. In a round-bottom flask, combine the primary lipid (e.g., DOPC) and this compound in chloroform at a desired molar ratio (e.g., 99:1). b. Remove the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the wall of the flask. c. Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
Liposome (B1194612) Hydration and Extrusion: a. Hydrate the lipid film with degassed PBS (pH 7.4) to a final lipid concentration of 1-5 mg/mL. Vortex vigorously. b. The resulting suspension of multilamellar vesicles (MLVs) should be subjected to 5-10 freeze-thaw cycles using liquid nitrogen and a warm water bath to enhance lamellarity. c. To create unilamellar vesicles of a defined size, pass the lipid suspension through a 100 nm polycarbonate membrane using a mini-extruder. Perform at least 21 passes.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): a. To the prepared liposome solution, add the DBCO-functionalized fluorescent dye from a stock solution (typically in DMSO) to the desired final concentration (e.g., 1.5-fold molar excess relative to the azido-lipid). b. Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. c. Remove unreacted dye by size-exclusion chromatography (e.g., using a Sephadex G-25 column), eluting with PBS. d. The labeled liposomes are now ready for use in downstream applications. Confirm labeling via fluorescence spectroscopy or other appropriate methods.
Visualizations
Diagrams of Workflows and Degradation Pathways
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. safety.pitt.edu [safety.pitt.edu]
- 4. researchgate.net [researchgate.net]
- 5. Influence of pH on formation and stability of phosphatidylcholine/phosphatidylserine coatings in fused-silica capillaries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Azide reduction by DTT or thioacetic acid provides access to amino and amido polysaccharides | springerprofessional.de [springerprofessional.de]
- 7. A Biomolecule-Compatible Visible Light-Induced Azide Reduction from a DNA-Encoded Reaction Discovery System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Azido Push–Pull Fluorogens Photoactivate to Produce Bright Fluorescent Labels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Azide reduction by DTT or thioacetic acid provides access to amino and amido polysaccharides | Semantic Scholar [semanticscholar.org]
- 12. Azide reduction by DTT and thioacetic acid: A novel approach to amino and amido polysaccharide [morressier.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. avantiresearch.com [avantiresearch.com]
- 16. Sodium azide: Uses, safety and sustainable alternatives | Abcam [abcam.com]
- 17. chemistry.unm.edu [chemistry.unm.edu]
- 18. Azide reduction by DTT or thioacetic acid provides access to amino and amido polysaccharides | springerprofessional.de [springerprofessional.de]
Technical Support Center: Best Practices for Azido-Modified Compounds
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the safe handling, storage, and troubleshooting of experiments involving azido-modified compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with azido-modified compounds?
A1: Azido-modified compounds, both organic and inorganic, are energetic molecules that can be toxic, heat-sensitive, and shock-sensitive.[1][2][3] The primary hazards include the potential for explosive decomposition when exposed to heat, light, friction, or pressure.[1][4][5] Additionally, sodium azide (B81097) and its derivatives are highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin.[6][7] Contact with acids can form the highly toxic and explosive hydrazoic acid.[1][6]
Q2: How can I assess the stability of a novel organic azide I've synthesized?
A2: Two key guidelines can help you make a preliminary assessment of an organic azide's stability: the Carbon-to-Nitrogen (C/N) ratio and the "Rule of Six".[1][2][8]
-
Carbon-to-Nitrogen (C/N) Ratio: Generally, the number of nitrogen atoms should not exceed the number of carbon atoms.[1] A more conservative rule is that the ratio of the sum of carbon and oxygen atoms to nitrogen atoms should be 3 or greater ((NC + NO) / NN ≥ 3) for the compound to be considered for isolation and storage in pure form.[2][9]
-
Rule of Six: A compound is considered relatively safe if there are at least six carbon atoms (or other atoms of similar size) for each energetic functional group (e.g., azide, nitro, diazo).[1][2][9]
Q3: What are the ideal storage conditions for my azido-modified compound?
A3: Proper storage is critical to maintain the integrity and safety of azido-modified compounds.[10] For optimal long-term stability, they should be stored under the following conditions:
-
Temperature: Store at low temperatures, typically -18°C or below, to minimize thermal decomposition.[1][2][3][5]
-
Light: Protect from light, especially UV radiation, by storing in amber vials or other light-blocking containers.[1][10] Photolysis can lead to the formation of highly reactive nitrenes.[10]
-
Atmosphere: For sensitive compounds, storage under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidative degradation.[11]
-
Solutions: Whenever possible, prepare solutions fresh.[10][12] If storage of a stock solution is necessary, use a suitable buffer (pH 6.5-7.5), aliquot to avoid freeze-thaw cycles, and store at -80°C, protected from light.[12]
Q4: Which solvents should I avoid when working with azides?
A4: Halogenated solvents such as dichloromethane (B109758) (DCM) and chloroform (B151607) must be avoided.[1][4][5][7] Reactions with these solvents can form extremely unstable and explosive di- and tri-azidomethane.[1][4][5]
Troubleshooting Guides
Low Yield in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions
Low yields in CuAAC or "click" reactions are a common issue. The following table outlines potential causes and solutions.
| Symptom | Potential Cause | Suggested Solution |
| No or very slow reaction | Inactive Catalyst: The Copper(I) catalyst has been oxidized to the inactive Copper(II) state.[13] | Degas all solvents thoroughly (e.g., freeze-pump-thaw or sparge with inert gas).[13] Use fresh reducing agent like sodium ascorbate (B8700270).[13] Work under an inert atmosphere (argon or nitrogen). |
| Poor Reagent Quality: The azide or alkyne starting material has degraded. | Verify the purity and integrity of your azide and alkyne reagents using analytical methods (e.g., NMR, LC-MS). | |
| Formation of a precipitate | Insoluble Copper-Alkyne Complex: Some alkynes, like propiolic acid, can react with Copper(I) to form an insoluble precipitate.[14] | Try a different solvent system, such as acetonitrile/water, which may stabilize the copper catalyst.[14] Consider using a copper-chelating ligand like THPTA.[13] |
| Complex reaction mixture with multiple byproducts | Side Reactions: The alkyne may be undergoing oxidative homocoupling. | Ensure a slight excess of the reducing agent (e.g., sodium ascorbate) is present to prevent the formation of these byproducts.[15] |
| Thiol Interference: In biological samples, free thiols from cysteine residues can interfere with the click reaction.[16] | Pre-treat the sample with a low concentration of hydrogen peroxide to oxidize the interfering thiols.[16] |
Experimental Protocols
General Protocol for a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction
This protocol provides a general framework for performing a CuAAC reaction. Optimization of concentrations, temperature, and reaction time may be necessary for specific substrates.
-
Reagent Preparation:
-
Prepare stock solutions of your azido-modified compound and your alkyne-containing molecule in a degassed solvent (e.g., DMSO, water, or a mixture).[13]
-
Prepare fresh stock solutions of a Copper(II) sulfate (B86663) (CuSO₄) and a reducing agent, typically sodium ascorbate.[13]
-
If necessary, prepare a stock solution of a copper-chelating ligand (e.g., THPTA) in water.[13]
-
-
Reaction Setup (under inert atmosphere if possible):
-
Reaction Conditions:
-
Seal the reaction vessel and stir the mixture at room temperature.
-
Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS).
-
If the reaction is slow, gentle heating to 40-50°C may be beneficial.[13]
-
-
Work-up and Purification:
-
Once the reaction is complete, the product can be purified using standard techniques such as column chromatography, HPLC, or precipitation.
-
Data Presentation
Stability of Organic Azides Based on Carbon-to-Nitrogen Ratio
| C/N Ratio Category | (NC + NO) / NN | Stability & Handling Recommendations | Reference |
| Relatively Safe | ≥ 3 | Can typically be isolated and stored in pure form (up to 20 grams for n-nonyl azide). | [2][3] |
| Handle with Caution | > 1 and < 3 | Can be synthesized and isolated, but should be stored in solution (≤1M), below room temperature, and in small quantities (< 5 grams). | [1][2][3][9] |
| Potentially Explosive | < 1 | Should never be isolated. Can be synthesized as a transient intermediate if it is the limiting reagent and the quantity is minimal (< 1 gram). | [2][3] |
Visualizations
Caption: Workflow for the safe handling, storage, and disposal of azido-modified compounds.
Caption: Decision tree for troubleshooting low yields in CuAAC (click chemistry) reactions.
References
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 4. ucd.ie [ucd.ie]
- 5. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 6. ehs.wisc.edu [ehs.wisc.edu]
- 7. chemistry.unm.edu [chemistry.unm.edu]
- 8. benchchem.com [benchchem.com]
- 9. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]
- 10. benchchem.com [benchchem.com]
- 11. gmpplastic.com [gmpplastic.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. reddit.com [reddit.com]
- 15. Click Chemistry [organic-chemistry.org]
- 16. Problems and Solutions in Click Chemistry Applied to Drug Probes - PMC [pmc.ncbi.nlm.nih.gov]
optimizing mass spectrometry parameters for azido-lipid detection
Welcome to the technical support center for optimizing mass spectrometry parameters for azido-lipid detection. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions for common challenges encountered during the mass spectrometric analysis of lipids modified with an azide (B81097) functional group or analyzed using related click chemistry workflows.
Frequently Asked Questions (FAQs)
Q1: What is the most common fragmentation pattern observed for azido-lipids?
A1: The most characteristic fragmentation of organic azides, including azido-lipids, during mass spectrometry is the neutral loss of a nitrogen molecule (N₂). This results in a fragment ion with a mass 28.01 Da lower than the precursor ion.[1] This fragmentation can occur both in the ion source (in-source fragmentation) and in the collision cell during tandem MS (MS/MS) experiments.[1][2] Another possible, though often less common, fragmentation pathway is the elimination of hydrazoic acid (HN₃).[3]
Q2: I am using a click chemistry approach where an alkyne-labeled lipid is reacted with an azide-containing reporter tag. What specific fragmentation should I look for?
A2: When using azide reporter tags for click chemistry-based lipidomics, the fragmentation is often predictable and specific to the reporter used. For example, the C171 azide reporter, which contains a quaternary ammonium (B1175870) group, is designed to produce a characteristic neutral loss of 73.09 Da upon collision-induced dissociation (CID) for neutral lipids.[1][4] This predictable fragmentation is extremely useful for specifically identifying the tagged lipids in a complex mixture.[5]
Q3: How can I improve the ionization efficiency of my azido-lipids?
A3: Neutral lipids, including many lipid classes, can be challenging to ionize efficiently. If you are not using a charged reporter tag, ionization can be improved by using mobile phase additives that promote adduct formation.[6] Common adducts for lipid analysis in positive ion mode are ammonium ([M+NH₄]⁺), sodium ([M+Na]⁺), or lithium ([M+Li]⁺).[7] For negative ion mode, acetate (B1210297) ([M+CH₃COO]⁻) can be used.[6] If your workflow involves a click reaction, using an azide reporter tag that contains a permanent positive charge, such as a quaternary ammonium group, will significantly enhance ionization efficiency and detection sensitivity by 5- to 50-fold.[3][5]
Q4: What are the key sources of background noise or unexpected peaks in azido-lipid analysis?
A4: Background signals can originate from several sources:
-
Reagent Impurities: Impurities in solvents, azide or alkyne probes, or the click chemistry catalyst (e.g., copper) can introduce contaminants.
-
In-source Fragmentation: Azido-lipids can lose N₂ (-28 Da) in the ion source, leading to a peak that can be mistaken for another compound.[2][8] Similarly, other fragile lipids in the sample can fragment in the source.
-
Side Reactions: In click chemistry workflows, the copper catalyst can have side reactions with free thiols (e.g., in cysteine residues if proteins are present).
-
Plasticizers and Contaminants: Phthalates and siloxanes from lab plastics and glassware are common contaminants. Ensure high-purity solvents and proper sample handling.[9]
Q5: Should I analyze my samples in positive or negative ion mode?
A5: The choice of polarity depends on the lipid class and the specific information you need.
-
Positive Ion Mode is generally preferred when using azide reporter tags with a permanent positive charge, as this provides the highest sensitivity.[5] It is also effective for analyzing lipids that readily form protonated molecules ([M+H]⁺) or adducts with cations like sodium ([M+Na]⁺) or ammonium ([M+NH₄]⁺).
-
Negative Ion Mode is advantageous for characterizing fatty acid side chains.[10] For certain lipid classes, such as phosphatidic acids (PA) or phosphatidylinositols (PI), negative mode provides excellent sensitivity. Acquiring data in both modes can provide complementary information for more confident lipid identification.
Troubleshooting Guides
Issue 1: Low or No Signal for the Azido-Lipid of Interest
| Possible Cause | Suggested Solution | Expected Outcome |
| Poor Ionization Efficiency | 1. If not using a charged tag, add a mobile phase modifier to promote adduct formation (e.g., 10 mM ammonium formate (B1220265) or acetate).[6] 2. For click chemistry workflows, confirm the success of the reaction with a charged azide reporter tag.[5] 3. Optimize ion source parameters (e.g., capillary voltage, source temperature). | Increased signal intensity of the target analyte. |
| Sample Concentration Too Low | 1. Concentrate the sample before injection. 2. If sample amount is limited, consider using a more sensitive instrument or a nano-LC setup. | The signal-to-noise ratio improves, and the peak becomes detectable. |
| Inefficient Click Reaction (if applicable) | 1. Verify the integrity and concentration of all click reagents (azide reporter, copper catalyst, reducing agent). 2. Optimize reaction time and temperature. 3. Ensure solvents are compatible with the click reaction (e.g., avoid cooling during lipid extraction which can cause phase separation).[11] | Successful conjugation of the reporter tag, leading to a strong signal for the clicked lipid. |
| Instrument Not Tuned/Calibrated | 1. Perform a routine tune and mass calibration of the instrument according to the manufacturer's guidelines.[12] | Improved mass accuracy and sensitivity across the entire mass range. |
Issue 2: High Background Noise or Numerous Unidentified Peaks
| Possible Cause | Suggested Solution | Expected Outcome |
| Solvent/Reagent Contamination | 1. Run a solvent blank (injecting only the mobile phase and reconstitution solvent).[13] 2. Use high-purity, LC-MS grade solvents and reagents. 3. Prepare fresh solutions, especially for reactive components like sodium ascorbate (B8700270) in CuAAC reactions. | A clean chromatogram for the blank injection, indicating the source of contamination was in the previous reagents. |
| Sample Carryover | 1. Run multiple blank injections after a concentrated sample to wash the column and injector. 2. Optimize the needle wash protocol in the autosampler settings. | Reduction or elimination of analyte peaks in blank injections. |
| In-Source Fragmentation (ISF) | 1. Look for peaks that are 28.01 Da lower than your target azido-lipid (loss of N₂). 2. Reduce the ion source temperature and/or cone/capillary exit voltage to minimize ISF.[8][13] Note that this may also reduce overall sensitivity, so optimization is key. | Decreased intensity of fragment ions in the MS1 spectrum, leading to a cleaner baseline. |
| Non-Specific Binding (Click Chemistry) | 1. If using a fluorescent or biotinylated azide tag, ensure adequate washing steps are performed after the reaction. 2. For CuAAC reactions, use a copper-chelating ligand (e.g., THPTA, BTTAA) to prevent non-specific copper binding. | Reduced background signal in negative control samples. |
Issue 3: Inconsistent or Unexplained Fragmentation in MS/MS Spectra
| Possible Cause | Suggested Solution | Expected Outcome |
| Collision Energy (CE) Not Optimized | 1. Perform a CE ramp experiment for your specific lipid or lipid class to find the optimal energy for generating informative fragments.[14][15] 2. Start with a normalized collision energy setting around 30-35 for HCD and adjust based on results.[10] | MS/MS spectrum contains characteristic fragments of both the lipid backbone and the azide/reporter tag. |
| Unreacted Azido-Lipid Co-eluting with Target | 1. Check for the characteristic neutral loss of 28.01 Da (N₂) in the MS/MS spectrum. 2. Improve chromatographic separation to resolve the unreacted species from the clicked product. | A cleaner MS/MS spectrum corresponding only to the desired clicked product. |
| In-Source Fragment Selected for MS/MS | 1. Ensure the precursor isolation window is narrow enough to exclusively select the intended precursor ion. 2. If an in-source fragment (e.g., [M-28]⁺) is abundant, you may need to analyze its fragmentation pattern separately to confirm its origin. | MS/MS spectrum is confirmed to originate from the correct precursor ion. |
| Wrong Precursor Ion Selected | 1. Verify the m/z of the precursor ion, accounting for the lipid mass, the mass of the tag, and the charge state. 2. Check for common adducts ([M+H]⁺, [M+Na]⁺, [M+NH₄]⁺) and ensure you are targeting the correct one. | Correct precursor is selected, leading to an interpretable MS/MS spectrum. |
Data and Parameter Tables
Table 1: Recommended Starting LC-MS/MS Parameters for Clicked Lipids
(Based on the protocol by Thiele et al. for analysis on a Thermo Q Exactive instrument)[11]
| Parameter | Setting | Notes |
| Ionization Mode | Positive ESI | Essential for reporters with a permanent positive charge. |
| Capillary Voltage | 2.6 kV | A good starting point, may require optimization.[16] |
| Capillary Temperature | 100 °C | Lower temperatures can help reduce in-source fragmentation.[16] |
| Desolvation Temperature | 400 °C | Adjust based on LC flow rate and solvent composition.[16] |
| MS1 Scan Range | 200 - 2000 m/z | Broad range to cover most lipid species.[10] |
| MS1 Resolution | 60,000 - 70,000 | High resolution is critical for accurate mass determination. |
| AGC Target (MS1) | 1 x 10⁶ | Automatic Gain Control target for the Orbitrap. |
| MS/MS Type | Data-Dependent (Top 6) | Select the 6 most abundant ions from the MS1 scan for fragmentation.[10] |
| Collision Type | HCD (Higher-Energy Collisional Dissociation) | |
| Normalized Collision Energy (NCE) | 30 - 35 | Optimal for many lipid classes, but should be optimized for specific targets.[10] |
| Dynamic Exclusion | 60 seconds | Prevents the instrument from repeatedly analyzing the same abundant ions.[10] |
Visual Workflows and Diagrams
Caption: Logical workflow for troubleshooting low signal intensity.
Caption: Key fragmentation pathways for azido-lipids.
Experimental Protocols
Protocol: Sample Preparation and Analysis of Alkyne-Labeled Lipids using Click Chemistry
This protocol is adapted from a method for sensitive, multiplexed metabolic tracing and is suitable for identifying lipids that have incorporated an alkyne-labeled fatty acid.[5][11]
1. Materials and Reagents:
-
Cells cultured with an alkyne-labeled fatty acid (e.g., palmitic acid alkyne).
-
Phosphate-buffered saline (PBS).
-
Extraction Mix: Chloroform (B151607)/Methanol (1:2, v/v).
-
Click Reaction Master Mix (prepare fresh):
-
Azide Reporter (e.g., C171BF₄): 1 mM in isopropanol.
-
Tris(2-carboxyethyl)phosphine (TCEP): 50 mM in water.
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA): 10 mM in DMSO.
-
Copper(II) sulfate (B86663) (CuSO₄): 50 mM in water.
-
2. Lipid Extraction:
-
Aspirate culture medium and wash cells briefly with PBS.
-
Remove all residual PBS. This is a critical step.
-
Quickly add 500 µL of room temperature Extraction Mix (Chloroform/Methanol 1:2) to the cells. Note: Performing this step on ice can lead to poor lipid solubilization and phase separation.[11]
-
Scrape the cells and transfer the suspension to a glass vial.
-
Add 170 µL of chloroform and 180 µL of water to induce phase separation. Vortex briefly.
-
Centrifuge at 1,000 x g for 5 minutes.
-
Carefully collect the lower organic phase containing the lipids into a new glass vial.
-
Dry the lipid extract under a stream of nitrogen or in a vacuum concentrator.
3. Click Reaction:
-
Reconstitute the dried lipid extract in 100 µL of isopropanol.
-
In a separate tube, prepare the Click Reaction Master Mix. For each sample, mix:
-
10 µL of 1 mM Azide Reporter
-
2 µL of 50 mM TCEP
-
1 µL of 10 mM TBTA
-
2 µL of 50 mM CuSO₄
-
-
Add 15 µL of the master mix to the 100 µL reconstituted lipid extract.
-
Incubate at 40°C for 1 hour.
4. Sample Preparation for LC-MS:
-
After the reaction, dry the sample again under nitrogen.
-
Reconstitute the sample in a suitable volume (e.g., 100 µL) of mobile phase A or another appropriate solvent for LC-MS injection.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet any precipitate.
-
Transfer the supernatant to an LC-MS autosampler vial.
5. LC-MS/MS Analysis:
-
Perform the analysis using a high-resolution mass spectrometer (e.g., Thermo Q Exactive) coupled to a reverse-phase LC system.
-
Use the recommended starting parameters outlined in Table 1 .
-
In your data analysis, look for precursor ions corresponding to your lipids of interest plus the mass of the clicked reporter tag. In MS/MS data, screen for the specific neutral loss associated with your reporter tag (e.g., 73.09 Da for C171) to selectively identify labeled lipids.[1]
References
- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 2. Recognition and avoidance of ion source-generated artifacts in lipidomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click-Mass Spectrometry of lipids - Technologie [provendis.info]
- 4. Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 5. limes-institut-bonn.de [limes-institut-bonn.de]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of Lipid In-Source Fragmentation on Different Orbitrap-based Mass Spectrometers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 10. rsc.org [rsc.org]
- 11. Multiplexed lipid metabolic tracing using click chemistry mass spectrometric reporter molecules [protocols.io]
- 12. Selective enrichment and identification of azide-tagged cross-linked peptides using chemical ligation and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A versatile ultra-high performance LC-MS method for lipid profiling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Specificity in Photo-Cross-Linking Experiments
Welcome to the technical support center for photo-cross-linking experiments. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to help improve the specificity and success of their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low specificity in photo-cross-linking experiments?
Low specificity, characterized by high background and non-specific binding, can arise from several factors:
-
Inappropriate Cross-Linker Choice: The properties of the photo-reactive group are critical. For instance, benzophenones require a longer irradiation period, which can increase non-specific labeling, whereas diazirines often exhibit higher efficiency and specificity.[1]
-
Suboptimal Cross-Linker Concentration: An excessively high concentration of the cross-linking reagent can lead to random, non-specific cross-linking events.
-
Incorrect UV Irradiation Time and Intensity: Both insufficient and excessive UV exposure can be problematic. Insufficient irradiation leads to low yields of the desired cross-linked product, while over-exposure can cause sample damage and increase non-specific interactions.[2][3]
-
Reactive Buffer Components: Certain buffer components can react with the cross-linker, reducing its availability for the intended target. For example, amine-reactive cross-linkers should not be used with buffers containing Tris or glycine (B1666218).[4]
-
Hydrophobic and Electrostatic Interactions: Non-specific binding is often driven by hydrophobic or electrostatic interactions between the probe and other proteins.[5]
Q2: How do I choose the right photo-cross-linker for my experiment?
Selecting the appropriate cross-linker is a critical step and depends on several factors:[6][7][8]
-
Reactivity: Consider the functional groups on your protein of interest. Heterobifunctional cross-linkers, such as those with an NHS ester on one end and a photo-activatable group on the other, allow for a two-step cross-linking process that can improve specificity.[9][10]
-
Spacer Arm Length: The length of the spacer arm acts as a "molecular ruler" and should be chosen based on the expected distance between the interacting molecules.
-
Cell Permeability: For in vivo cross-linking, the reagent must be able to cross the cell membrane if the target protein is intracellular.[4][8]
-
Cleavability: A cleavable cross-linker can simplify the analysis of cross-linked products by mass spectrometry.
-
Photo-reactive Group: Diazirines are often preferred over benzophenones and aryl azides due to their smaller size, which minimizes interference with protein binding, and their ability to be activated by long-wave UV light, which is less damaging to proteins.[1][11][12]
Q3: What are the key parameters to optimize for UV irradiation?
Optimizing the UV irradiation step is crucial for maximizing the yield of specific cross-links while minimizing non-specific interactions and protein damage. The key parameters include:
-
Wavelength: Long-wave UV light (330-370 nm) is generally preferred as it is less damaging to biomolecules compared to shorter wavelengths (e.g., 254 nm).[13][14]
-
Irradiation Time: This needs to be empirically determined. A time-course experiment is recommended to find the optimal exposure time that yields the most cross-linked product without causing significant protein degradation.[2][15]
-
UV Intensity: The intensity of the UV lamp will affect the required exposure time. Higher intensity lamps require shorter exposure times.[3][16] It is important to keep the distance between the UV source and the sample consistent.[3][16]
-
Temperature: Perform UV irradiation on ice or in a cold room to prevent sample overheating and potential protein denaturation.[2]
Q4: How can I minimize non-specific binding?
Several strategies can be employed to reduce non-specific binding:[17]
-
Adjust Buffer Conditions:
-
Use Blocking Agents: Add blocking agents like Bovine Serum Albumin (BSA) to your buffer to occupy non-specific binding sites.[17]
-
Include Additives: Low concentrations of non-ionic surfactants can disrupt hydrophobic interactions that contribute to non-specific binding.[17]
-
Optimize Antibody Concentrations: If using antibodies for immunoprecipitation, titrate the primary and secondary antibody concentrations to reduce non-specific binding.[19]
-
Thorough Washing: Increase the number and duration of wash steps after cross-linking and before analysis to remove weakly bound, non-specific proteins.[20]
Troubleshooting Guides
Problem 1: High Background/Non-Specific Cross-Linking
| Possible Cause | Recommended Solution |
| Cross-linker concentration is too high. | Titrate the cross-linker concentration to find the lowest effective concentration. |
| UV irradiation time is too long. | Perform a time-course experiment to determine the optimal irradiation time that maximizes specific cross-linking while minimizing background.[2] |
| Inappropriate blocking. | Increase the concentration of the blocking agent (e.g., BSA) or try a different blocking buffer.[19] Consider adding a non-ionic detergent (e.g., Tween-20) to wash buffers.[20] |
| Buffer components are interfering. | Ensure the buffer does not contain components that can react with your cross-linker (e.g., avoid Tris or glycine with amine-reactive cross-linkers).[4] |
| Non-specific hydrophobic or electrostatic interactions. | Increase the salt concentration in the buffer or add a non-ionic detergent to disrupt these interactions.[17] |
| Primary or secondary antibody concentration is too high (in IP). | Reduce the concentration of the antibodies used for immunoprecipitation.[19][20] |
Problem 2: Low or No Cross-Linking Efficiency
| Possible Cause | Recommended Solution |
| Insufficient UV irradiation. | Increase the UV irradiation time or use a higher intensity UV source. Ensure the wavelength is appropriate for the photo-activatable group.[3][16] |
| Cross-linker is inactive. | Many cross-linkers are moisture-sensitive. Prepare stock solutions fresh before each use and store them properly.[4] |
| Reactive groups on the protein are not accessible. | If the specific amino acid residues targeted by the cross-linker are buried within the protein, no cross-linking will occur. Consider using a cross-linker with a different reactive group or a longer spacer arm.[4] |
| Protein concentration is too low. | Increase the concentration of the interacting proteins. |
| Quenching of the photo-reactive group. | Ensure no components in your buffer are quenching the photo-reaction. |
| Incorrect experimental setup. | Verify the distance between the UV lamp and the sample and ensure the sample is kept cool during irradiation.[2][16] |
Quantitative Data Summary
Table 1: Recommended UV Irradiation Parameters
| Parameter | Wavelength | Typical Intensity | Recommended Exposure Time | Reference |
| Diazirines | 330-370 nm | Varies by lamp | 5-30 minutes (optimization required) | [14] |
| Benzophenones | ~365 nm | Varies by lamp | Can be longer, requires optimization | [21] |
| General | 365 nm | 10 mW/cm² | 25-45 seconds | [16] |
| General | 365 nm | 13 mW/cm² | 15-35 seconds | [16] |
Table 2: Common Cross-Linker Properties
| Cross-Linker Type | Reactive Toward | Spacer Arm Length (Å) | Key Characteristics | Reference |
| SDA (Succinimidyl 4,4'-azipentanoate) | Amine, Any (photo-activated) | 8.2 | Heterobifunctional, membrane-permeable | [10][22] |
| Sulfo-SDA | Amine, Any (photo-activated) | 8.2 | Heterobifunctional, water-soluble, membrane-impermeable | [9][10] |
| LC-SDA | Amine, Any (photo-activated) | 12.5 | Longer spacer arm version of SDA | [14] |
| BS3 (Bis[sulfosuccinimidyl] suberate) | Amines | 11.4 | Homobifunctional, water-soluble | [9] |
Experimental Protocols
Protocol 1: General Photo-Cross-Linking Workflow
-
Protein Incubation: Incubate the purified protein of interest (bait) with its potential interacting partner(s) (prey) or in a cell lysate.
-
Cross-Linker Addition: Add the photo-cross-linker to the protein mixture. The final concentration should be optimized, typically in the range of 0.5-2 mM.[23] Incubate in the dark for 30 minutes at room temperature or 2 hours on ice to allow the first reactive group (if using a heterobifunctional cross-linker) to bind.[23]
-
Quenching (for heterobifunctional cross-linkers): Add a quenching buffer (e.g., 50-100 mM Tris) to stop the reaction of the first reactive group.[23]
-
Removal of Excess Cross-Linker: Remove unreacted cross-linker using a desalting column or dialysis.[23]
-
UV Irradiation: Place the sample on ice and expose it to UV light at the optimized wavelength and duration.
-
Analysis: Analyze the cross-linked products by SDS-PAGE, Western blotting, and/or mass spectrometry.
Protocol 2: Optimization of UV Irradiation Time
-
Prepare Aliquots: Prepare multiple identical samples of your protein mixture with the photo-cross-linker. Include a "No UV" control.
-
Time-Course Exposure: Expose each aliquot to UV light for a different amount of time (e.g., 0, 1, 2, 5, 10, 15, 20, 30 minutes). Keep the "No UV" control in the dark.
-
SDS-PAGE Analysis: Run all samples on an SDS-PAGE gel.
-
Visualization: Visualize the protein bands using a suitable staining method (e.g., Coomassie blue, silver stain) or by Western blot if you have an antibody for your protein of interest.
-
Determine Optimal Time: The optimal irradiation time is the one that produces the highest amount of the desired cross-linked product (a higher molecular weight band) with the least amount of protein degradation or non-specific smearing.
Visualizations
Caption: General workflow for a photo-cross-linking experiment.
Caption: Troubleshooting decision tree for photo-cross-linking.
Caption: A generic signaling pathway illustrating a target for cross-linking.
References
- 1. Developing diazirine-based chemical probes to identify histone modification ‘readers’ and ‘erasers’ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. UV Crosslinking Protocol and Tips - OkaSciences [okasciences.com]
- 4. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. Overview of Crosslinking and Protein Modification | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Quantitative Photo-crosslinking Mass Spectrometry Revealing Protein Structure Response to Environmental Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. interchim.fr [interchim.fr]
- 11. researchgate.net [researchgate.net]
- 12. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimisation of UV irradiation as a binding site conserving method for crosslinking collagen-based scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fishersci.ie [fishersci.ie]
- 15. researchgate.net [researchgate.net]
- 16. gelmaco.com [gelmaco.com]
- 17. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 18. 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments | Technology Networks [technologynetworks.com]
- 19. IHC Troubleshooting Guide | Thermo Fisher Scientific - TW [thermofisher.com]
- 20. bitesizebio.com [bitesizebio.com]
- 21. researchgate.net [researchgate.net]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Alkyne Probe Selection for Azide-Modified Lipids
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate alkyne probe for labeling 18:0-16:0(16-Azido) PC, an azide-modified phosphatidylcholine. This guide includes frequently asked questions (FAQs), troubleshooting advice, detailed experimental protocols, and a comparison of common click chemistry approaches.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A: this compound is a clickable version of a common phospholipid, phosphatidylcholine. It contains two fatty acid chains: an 18-carbon stearoyl group at the sn-1 position and a 16-carbon palmitoyl (B13399708) group at the sn-2 position. Crucially, the palmitoyl chain is modified at its terminal (16th) carbon with an azide (B81097) group (-N₃). This azide group serves as a chemical handle for "click chemistry," allowing for the covalent attachment of a reporter molecule, such as a fluorescent dye or biotin, that has a complementary alkyne group.
Q2: What is "click chemistry" in the context of lipid labeling?
A: Click chemistry refers to a set of biocompatible reactions that are rapid, specific, and high-yielding. For labeling this compound, the most common click reaction is the azide-alkyne cycloaddition. In this reaction, the azide group on the lipid reacts with an alkyne group on a probe molecule to form a stable triazole linkage. This allows for the specific labeling and subsequent detection or purification of the lipid.
Q3: What are the main types of alkyne probes I can use?
A: There are two primary classes of alkyne probes used for labeling azide-modified molecules, each corresponding to a different type of click chemistry:
-
Terminal Alkynes: These are used in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is very efficient but requires a copper(I) catalyst, which can be toxic to living cells.
-
Strained Cyclooctynes: These probes, such as dibenzocyclooctyne (DIBO or DBCO) and bicyclo[6.1.0]nonyne (BCN), are used in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The inherent ring strain of these molecules allows the reaction to proceed efficiently without the need for a toxic copper catalyst, making it ideal for live-cell imaging.[1][2]
Q4: Which type of alkyne probe should I choose for my experiment?
A: The choice between a terminal alkyne (for CuAAC) and a strained cyclooctyne (B158145) (for SPAAC) depends on your experimental system:
-
For fixed cells, cell lysates, or in vitro assays: CuAAC with a terminal alkyne is often preferred due to its faster reaction kinetics.[3]
-
For live-cell imaging or in vivo studies: SPAAC with a strained cyclooctyne is the method of choice to avoid copper-induced cytotoxicity.[1][2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Labeling Signal | Inefficient Click Reaction: Suboptimal catalyst concentration (CuAAC), insufficient reaction time, or low probe concentration. | For CuAAC: Optimize the concentration of the copper(I) catalyst and the reducing agent (e.g., sodium ascorbate). Consider using a copper-chelating ligand like TBTA or a picolyl azide-containing probe to improve efficiency and reduce copper concentration.[4][5] For SPAAC: Increase the incubation time and/or the concentration of the strained alkyne probe. Ensure the probe is not degraded. |
| Probe Steric Hindrance: A bulky reporter tag on the alkyne probe may sterically hinder its access to the azide group on the lipid, which can be embedded within a membrane. | Select an alkyne probe with a longer, flexible linker between the alkyne and the reporter molecule. | |
| Poor Probe Solubility or Permeability: The alkyne probe may not be efficiently reaching the azide-modified lipid, especially in cellular experiments. | Use a more water-soluble probe, for example, by incorporating a PEG linker. For cellular studies, ensure the probe can cross the cell membrane if the target is intracellular. | |
| High Background Signal | Non-specific Binding of the Probe: The alkyne probe, particularly if it is hydrophobic, may non-specifically associate with cellular components. | Include thorough washing steps after the labeling reaction. Consider using a blocking agent (e.g., BSA) before adding the probe. For SPAAC, be aware that strained alkynes can sometimes react with thiols on proteins, leading to background signal.[6] |
| Copper-Induced Fluorescence Quenching (CuAAC): The copper catalyst can quench the fluorescence of some fluorescent proteins if you are performing co-imaging. | Use a lower concentration of the copper catalyst, which can be facilitated by using a picolyl azide probe.[5][7] Alternatively, perform the click reaction and washing steps before imaging the fluorescent protein. | |
| Cell Death or Altered Morphology (Live-Cell Imaging) | Copper Cytotoxicity (CuAAC): The copper(I) catalyst is toxic to living cells. | Switch to SPAAC. This is the most effective solution for live-cell experiments. |
| Probe-Induced Perturbation: High concentrations of the alkyne probe, especially bulky cyclooctynes, may perturb membrane structure or cellular processes. | Perform a dose-response curve to determine the lowest effective concentration of the alkyne probe. Minimize incubation times. |
Quantitative Data Summary
The choice between CuAAC and SPAAC often involves a trade-off between reaction speed and biocompatibility. The following table summarizes the key quantitative differences between these two methods.
| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Rate Constant (k) | ~10 - 100 M⁻¹s⁻¹[3] | ~0.1 - 1 M⁻¹s⁻¹[3] |
| Biocompatibility | Limited in live cells due to copper cytotoxicity.[3][6] | Excellent for live-cell and in vivo applications as it is catalyst-free.[1][2] |
| Alkyne Probe | Small, terminal alkyne. | Bulky, strained cyclooctyne (e.g., DIBO, BCN). |
| Potential for Side Reactions | Can generate reactive oxygen species (ROS) that may damage biomolecules.[3] | Strained alkynes can react with thiols, potentially leading to off-target labeling.[6] |
Experimental Protocols
Protocol 1: Labeling of this compound in Fixed Cells using CuAAC
This protocol is adapted for labeling azide-modified lipids in fixed cells with a terminal alkyne probe.
Materials:
-
Cells cultured on coverslips and treated with this compound.
-
4% Paraformaldehyde (PFA) in PBS for fixation.
-
PBS (Phosphate-Buffered Saline).
-
Click Reaction Buffer: PBS containing your terminal alkyne probe (e.g., an alkyne-fluorophore).
-
CuAAC Catalyst Solution (prepare fresh):
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 50 mM in water).
-
Sodium ascorbate (B8700270) stock solution (e.g., 500 mM in water).
-
-
Washing Buffer: PBS.
Procedure:
-
Cell Fixation: Wash cells briefly with PBS, then fix with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash the fixed cells three times with PBS for 5 minutes each.
-
Permeabilization (Optional): If the alkyne probe is not membrane-permeable, permeabilize the cells with a detergent like 0.1% Triton X-100 in PBS for 10 minutes. Wash three times with PBS.
-
Click Reaction: a. Prepare the click reaction cocktail immediately before use. For a 1 mL final volume, add the reagents in the following order: i. 880 µL of PBS. ii. 100 µL of your alkyne probe solution (adjust concentration as needed, typically 1-10 µM final). iii. 10 µL of 50 mM CuSO₄ (for a final concentration of 0.5 mM). iv. 10 µL of 500 mM sodium ascorbate (for a final concentration of 5 mM). b. Mix gently but thoroughly. c. Add the click reaction cocktail to the fixed cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove unreacted reagents.
-
Imaging: Mount the coverslips on microscope slides with an appropriate mounting medium and proceed with fluorescence microscopy.
Protocol 2: Live-Cell Labeling of this compound using SPAAC
This protocol is designed for labeling azide-modified lipids in living cells with a strained cyclooctyne probe.
Materials:
-
Cells cultured in a suitable imaging dish (e.g., glass-bottom dish).
-
Cell culture medium containing this compound.
-
Strained alkyne probe (e.g., DBCO-fluorophore) dissolved in DMSO.
-
Live-cell imaging medium.
Procedure:
-
Metabolic Labeling: Incubate the cells with medium containing this compound for a desired period to allow for its incorporation into cellular membranes.
-
Washing: Gently wash the cells twice with pre-warmed live-cell imaging medium to remove unincorporated azide-lipid.
-
SPAAC Reaction: a. Dilute the strained alkyne probe in pre-warmed live-cell imaging medium to the desired final concentration (typically 1-10 µM). b. Add the probe-containing medium to the cells. c. Incubate for 30-120 minutes at 37°C in a cell culture incubator. The optimal time will depend on the specific probe and cell type.
-
Washing: Wash the cells twice with pre-warmed live-cell imaging medium to remove the unreacted probe.
-
Imaging: Immediately proceed with live-cell fluorescence microscopy.
Visualizations
Caption: Comparison of experimental workflows for CuAAC and SPAAC labeling.
Caption: The azide-alkyne cycloaddition reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Click Chemistry Reactions: CuAAC, SPAAC, Diels-Alder | Biopharma PEG [biochempeg.com]
- 3. A not-so-ancient grease history: click chemistry and protein lipid modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Staudinger Ligation for Bioconjugation: A Technical Support Center
For researchers, scientists, and drug development professionals employing Staudinger ligation, this technical support center provides in-depth troubleshooting guides and frequently asked questions to navigate common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the Staudinger ligation?
The Staudinger ligation is a bioorthogonal chemical reaction that forms a stable amide bond between a phosphine (B1218219) and an azide (B81097).[][2][3] This reaction is highly selective and can be performed in aqueous environments, making it suitable for modifying biomolecules in complex biological systems without interfering with native cellular processes.[][4][5]
Q2: What are the key components of a Staudinger ligation?
The two key components are:
-
An azide-modified biomolecule: The azide group is small, stable, and biologically inert, and it can be introduced into biomolecules like proteins, glycans, or nucleic acids.[6][7]
-
A phosphine reagent: Typically, this is a triarylphosphine engineered with a neighboring electrophilic trap (e.g., a methyl ester) that captures the intermediate aza-ylide to form the amide bond.[][2][8]
Q3: What is the difference between the Staudinger ligation and the Staudinger reduction?
The classical Staudinger reaction, or Staudinger reduction, involves the reaction of a phosphine with an azide to produce an amine and a phosphine oxide byproduct after hydrolysis of the aza-ylide intermediate.[3][9] The Staudinger ligation is a modification that "traps" the aza-ylide intermediate intramolecularly to form a stable amide bond, avoiding the simple reduction of the azide.[][6]
Q4: What are the advantages of using Staudinger ligation for bioconjugation?
Key advantages include:
-
Bioorthogonality: The azide and phosphine groups are abiotic and do not react with functional groups typically found in biological systems.[][4][5]
-
Biocompatibility: The reaction proceeds under mild, physiological conditions (aqueous environment, neutral pH, and room temperature) and does not require cytotoxic catalysts like copper.[5][6]
-
Formation of a stable amide bond: The resulting covalent linkage is highly stable.[7]
-
"Traceless" Ligation: A variation known as the traceless Staudinger ligation results in the formation of a native amide bond with no residual atoms from the phosphine reagent.[6][10]
Q5: What are some common phosphine reagents used in Staudinger ligation?
Several engineered phosphines have been developed to optimize the reaction. A common example is a triarylphosphine with a methyl ester positioned ortho to the phosphorus atom.[] The choice of phosphine can influence reaction kinetics and the stability of the final product.[11]
Experimental Workflow for a Typical Staudinger Ligation
The following diagram outlines a general workflow for a bioconjugation experiment using Staudinger ligation.
Caption: General experimental workflow for Staudinger ligation.
Troubleshooting Guide
This guide addresses common issues encountered during Staudinger ligation experiments, providing potential causes and recommended solutions.
Caption: Troubleshooting logic for Staudinger ligation.
Quantitative Troubleshooting Parameters
| Problem | Potential Cause | Parameter to Check | Typical Value/Range | Recommended Solution |
| Low or No Product Yield | Phosphine Reagent Oxidation | Purity of phosphine | >95% | Store phosphine reagents under inert gas (argon or nitrogen) and use freshly prepared solutions. Consider using phosphines with protective groups.[11] |
| Inefficient Aza-ylide Trapping | Structure of phosphine | Must contain an efficient electrophilic trap (e.g., ortho-ester) | Use a well-characterized phosphine reagent designed for Staudinger ligation. | |
| Suboptimal Reaction pH | pH of the reaction buffer | 7.0 - 8.0 | Optimize the pH of the reaction buffer. Avoid acidic conditions which can protonate the aza-ylide intermediate. | |
| Unfavorable Solvent Conditions | Solvent composition | Aqueous buffer, often with a water-miscible organic co-solvent (e.g., DMSO, DMF) | Ensure adequate solubility of both the biomolecule and the phosphine reagent. The reaction is generally faster in polar, protic solvents.[12] | |
| Presence of Side Products | Staudinger Reduction | Hydrolysis of aza-ylide | - | Ensure the electrophilic trap on the phosphine is reactive enough to capture the aza-ylide before it hydrolyzes. |
| Aza-Wittig Reaction | Steric hindrance at the ligation site | - | This side reaction can be more prevalent with sterically hindered amino acids. Modifying the phosphine's electronic properties or changing the solvent polarity may help. | |
| Slow Reaction Rate | Low Reagent Concentration | Molar ratio of phosphine to azide | 1:1 to 10:1 (phosphine in excess) | Increase the concentration of the phosphine reagent. However, be mindful of potential solubility issues and side reactions at very high concentrations. |
| Low Temperature | Reaction temperature | Room temperature (~22-25 °C) is common. Some ligations can be performed at 4 °C for extended periods or at 37 °C to increase the rate.[13][14][15] | Optimize the reaction temperature based on the stability of the biomolecule. | |
| Inherent Kinetics | Second-order rate constant | Can be slow (~10⁻³ M⁻¹s⁻¹) | Be patient; some Staudinger ligations require long incubation times (up to 24 hours). For faster kinetics, consider alternative bioorthogonal reactions if appropriate for the application.[11][16][17] |
Detailed Experimental Protocol: Staudinger Ligation of an Azide-Modified Protein
This protocol describes a general method for ligating a phosphine-labeled probe to a protein containing an azide group. Note: Optimization for specific proteins and probes is recommended.
Materials:
-
Azide-modified protein
-
Phosphine-labeled probe (e.g., phosphine-biotin, phosphine-fluorophore)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Water-miscible organic solvent (e.g., DMSO or DMF)
-
Purification equipment (e.g., desalting column, dialysis cassette, spin filtration unit)
-
Analytical instruments (e.g., mass spectrometer, SDS-PAGE setup)
Procedure:
-
Protein Preparation:
-
Dissolve the azide-modified protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Ensure the protein solution is clear and free of precipitates.
-
-
Reagent Preparation:
-
Prepare a stock solution of the phosphine-labeled probe in a minimal amount of a water-miscible organic solvent (e.g., 10 mM in DMSO).
-
-
Ligation Reaction:
-
Add the phosphine-probe stock solution to the protein solution. A 10- to 50-fold molar excess of the phosphine reagent over the protein is commonly used.
-
The final concentration of the organic solvent should ideally be kept below 5-10% (v/v) to maintain protein stability.
-
Gently mix the reaction solution by pipetting or gentle vortexing.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature (~22-25 °C) for 12-24 hours. For temperature-sensitive proteins, the reaction can be performed at 4 °C, though this may require a longer incubation time.
-
The reaction progress can be monitored by techniques such as mass spectrometry (to observe the mass shift corresponding to the addition of the probe) or SDS-PAGE (if the probe imparts a significant change in molecular weight or can be visualized).
-
-
Purification:
-
After the incubation period, remove the excess, unreacted phosphine-probe.
-
Common purification methods include:
-
Desalting column: For rapid removal of small molecules.
-
Dialysis: For larger volumes and thorough buffer exchange.
-
Spin filtration: For concentrating the sample while removing small molecules.
-
-
-
Analysis:
-
Confirm the successful conjugation of the probe to the protein.
-
Appropriate analytical methods depend on the nature of the probe:
-
Mass Spectrometry (e.g., ESI-MS, MALDI-TOF): To confirm the expected mass of the conjugated protein.
-
SDS-PAGE: To visualize the modified protein. If a fluorescent probe was used, the gel can be imaged directly. For other tags like biotin, a Western blot with a streptavidin conjugate can be performed.
-
UV-Vis Spectroscopy: If the probe has a characteristic absorbance spectrum.
-
-
References
- 2. benchchem.com [benchchem.com]
- 3. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 4. A New Way To Engineer Cells: The Staudinger Ligation [www2.lbl.gov]
- 5. Staudinger Ligation Reaction Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Staudinger Ligation - Creative Biolabs [creative-biolabs.com]
- 7. Staudinger Ligation Reaction Chemistry | Thermo Fisher Scientific - BR [thermofisher.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. US10196418B2 - Phosphorous protecting groups and methods of preparation and use thereof - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. “Bioorthogonal reactions of triarylphosphines and related analogs” - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. “Click-to-Clear”: A Strategy to Minimize Radioactivity from the Blood Pool Utilizing Staudinger Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. neb.com [neb.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Reaction mechanism and kinetics of the traceless Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Signal-to-Noise Ratio in Lipidomics
Welcome to the technical support center for lipidomics experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the signal-to-noise (S/N) ratio in their lipidomics workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of noise in a lipidomics experiment?
A1: Noise in lipidomics experiments can originate from various sources, broadly categorized as chemical or instrumental. Chemical noise arises from the sample matrix itself, including salts and other non-lipid contaminants that can cause ion suppression.[1][2] Instrumental noise can stem from the mass spectrometer's electronics, detector, and environmental factors like electromagnetic interference from power lines or wireless devices.[2][3] High background signals can also be caused by contamination from sample residues, mobile phase impurities, or column bleed.[2]
Q2: How does sample preparation impact the signal-to-noise ratio?
A2: Sample preparation is a critical step for enhancing the S/N ratio by enriching the lipids of interest and removing interfering substances.[4] Techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are employed to separate lipids from hydrophilic compounds and other contaminants that can suppress the signal.[4][5] Incomplete extraction or the presence of these interfering substances can lead to a lower concentration of the analyte reaching the mass spectrometer, resulting in a weak signal.[1]
Q3: What is ion suppression and how can it be minimized?
A3: Ion suppression is the reduction in ionization efficiency of a target analyte caused by co-eluting compounds from the sample matrix.[1][2] This leads to a decreased signal intensity for the lipid of interest. To minimize ion suppression, it is crucial to have efficient sample cleanup to remove matrix components.[6] Additionally, optimizing chromatographic separation to ensure the target lipid elutes in a region free from interfering compounds can significantly reduce this effect.[1] Using an appropriate internal standard can also help to correct for ion suppression during data analysis.
Q4: Can the choice of mass spectrometry technique affect the signal-to-noise ratio?
A4: Absolutely. Different mass spectrometry techniques offer varying levels of sensitivity and selectivity, which directly impact the S/N ratio. For instance, tandem mass spectrometry (MS/MS) methods like precursor ion scanning and neutral loss scanning can greatly enhance the S/N ratio by selectively detecting specific lipid classes.[7] Scheduled Multiple Reaction Monitoring (MRM) is another targeted approach that improves the S/N ratio by monitoring specific transitions only around the expected retention time of the lipid, which allows for setting variable dwell times to boost the signal for low-abundance analytes.[8]
Q5: How can data processing be used to improve the signal-to-noise ratio?
A5: Data processing plays a significant role in improving the S/N ratio after data acquisition. Techniques such as signal filtering and smoothing can be used to reduce background noise and enhance the clarity of the lipid signals.[9] However, it is important to note that smoothing should be applied cautiously as it can distort peak shapes. It's recommended to perform tasks like determining the limit of detection on raw, unsmoothed data.[10] Proper peak picking and integration algorithms are also crucial for accurately quantifying the signal and distinguishing it from the baseline noise.
Troubleshooting Guide: Low Signal-to-Noise Ratio
This guide provides a systematic approach to diagnosing and resolving common issues leading to a low signal-to-noise ratio in your lipidomics experiments.
Issue 1: Low or No Signal Intensity for Target Lipids
Possible Causes & Solutions
| Potential Cause | Troubleshooting Steps | Rationale |
| Inefficient Ionization | Ensure the mobile phase contains appropriate additives (e.g., 5-10 mM ammonium (B1175870) formate (B1220265) for positive ion mode) to promote adduct formation.[1] Systematically adjust ion source parameters like spray voltage, source temperature, and gas flows.[1] | Neutral lipid molecules require adduct formation to be detected.[1] Suboptimal source parameters can significantly impact ionization efficiency and signal intensity.[1] |
| Sample Preparation Issues | Optimize the lipid extraction protocol to ensure complete recovery.[6] Use extraction methods like Folch (chloroform:methanol) or Bligh-Dyer for broad lipid recovery.[6] Consider solid-phase extraction (SPE) for cleaner extracts and enrichment of specific lipid classes.[4] | Incomplete extraction or the presence of interfering substances from the sample matrix can lead to a lower concentration of the analyte reaching the mass spectrometer.[1] |
| Poor Chromatography | Ensure the LC method is suitable for the lipids being analyzed (e.g., C18 or C30 column for nonpolar lipids).[1] Check for broad or tailing peaks, which can indicate a problem with the column or mobile phase. | Poor chromatography leads to broad peaks, which lowers the signal-to-noise ratio. Co-elution with matrix components can also cause ion suppression.[1] |
| Instrument Contamination | Check for high background noise in blank injections.[2] If contamination is suspected, clean the ion source and transfer optics according to the manufacturer's instructions. | Contamination from sample residues or other sources can lead to high background noise, which obscures the signal of interest.[2] |
| In-source Fragmentation | For large or fragile lipids, try reducing the energy in the ion source by adjusting voltages.[1] | High energy in the ion source can cause the lipid molecule to fragment before it is detected, leading to a lower abundance of the intact molecular ion.[1] |
Issue 2: High Background Noise
Possible Causes & Solutions
| Potential Cause | Troubleshooting Steps | Rationale |
| Contaminated Solvents or Reagents | Prepare fresh mobile phases using high-purity solvents (e.g., LC-MS grade). Filter all solvents before use. | Impurities in solvents can contribute to a high chemical background.[2] |
| LC System Contamination | Flush the LC system thoroughly with a strong solvent. If the problem persists, inspect and clean or replace components like the injector, tubing, and column. | Contaminants can accumulate in the LC system and continuously bleed into the mass spectrometer, elevating the background noise.[2] |
| Mass Spectrometer Ion Source Contamination | Perform regular cleaning and maintenance of the ion source.[2] | The ion source is prone to contamination from non-volatile components of the sample matrix, which can be a significant source of background noise.[2] |
| Environmental Noise | Ensure the mass spectrometer is on a dedicated power line and away from sources of strong electromagnetic fields.[3] | Electrical noise from the environment can interfere with the sensitive electronics of the mass spectrometer.[3] |
Experimental Workflows and Protocols
Diagram: General Lipidomics Experimental Workflow
Caption: A generalized workflow for a typical lipidomics experiment.
Protocol: Liquid-Liquid Extraction (Folch Method)
The Folch method is a widely used protocol for extracting lipids from a variety of biological samples.[5]
Materials:
-
Chloroform
-
Methanol
-
0.9% NaCl solution (or ultrapure water)
-
Sample (e.g., plasma, tissue homogenate)
-
Glass centrifuge tubes with PTFE-lined caps
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
To your sample in a glass centrifuge tube, add a 20-fold excess of a chloroform:methanol mixture (2:1, v/v). For example, for 100 µL of plasma, add 2 mL of the chloroform:methanol mixture.
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and disruption of cell membranes.
-
Add 0.2 volumes of 0.9% NaCl solution to the mixture (in the example above, this would be 400 µL).
-
Vortex the mixture again for 30 seconds.
-
Centrifuge the sample at a low speed (e.g., 2000 x g) for 10 minutes to separate the phases.
-
You will observe two distinct phases: an upper aqueous phase (containing polar metabolites) and a lower organic phase (containing lipids).
-
Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a clean glass tube.
-
Dry the collected lipid extract under a gentle stream of nitrogen.
-
The dried lipid extract can be reconstituted in an appropriate solvent for LC-MS analysis.
Diagram: Troubleshooting Logic for Low Signal Intensity
Caption: A decision tree for troubleshooting low signal intensity.
References
- 1. benchchem.com [benchchem.com]
- 2. zefsci.com [zefsci.com]
- 3. Analytical chemistry - Wikipedia [en.wikipedia.org]
- 4. Lipidomics from sample preparation to data analysis: a primer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 6. Sample Preparation in Lipidomics: Methodological Foundations - Creative Proteomics [creative-proteomics.com]
- 7. Novel strategies for enhancing shotgun lipidomics for comprehensive analysis of cellular lipidomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A High Throughput Lipidomics Method Using Scheduled Multiple Reaction Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How to Interpret Lipidomics Data: A Step-by-Step Guide - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 10. Steps Toward Minimal Reporting Standards for Lipidomics Mass Spectrometry in Biomedical Research Publications - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle: Azide vs. Alkyne Lipids for Metabolic Labeling
In the dynamic field of metabolic research, the ability to track lipids through complex cellular pathways is paramount. Metabolic labeling, using lipid analogs bearing bioorthogonal handles, has emerged as a powerful technique for this purpose. Among the most common choices for these handles are azides and alkynes, which are subsequently detected via "click chemistry." This guide provides a comprehensive comparison of azide (B81097) and alkyne lipids for metabolic labeling, offering researchers the critical information needed to select the optimal tool for their experimental needs. While both have proven effective, a consensus in the scientific community suggests a general preference for alkyne-modified lipids due to their enhanced sensitivity and lower background signal.[1]
Performance Comparison: Why Alkynes Often Take the Lead
The primary advantage of alkyne-modified lipids lies in their superior performance in key aspects of metabolic labeling experiments. Alkyne probes tend to yield a more robust signal after the click reaction with an azide-containing reporter molecule.[1] This heightened sensitivity allows for the detection of less abundant lipid species and can enable the use of lower concentrations of the lipid analog, thereby minimizing potential cellular perturbations.
Furthermore, metabolic labeling with alkyne lipids is often associated with a lower background signal.[1] This cleaner signal-to-noise ratio is crucial for accurate quantification and unambiguous localization of the labeled lipids within the cell. The small, non-interfering nature of the alkyne tag is a key feature that contributes to its bio-orthogonality, ensuring that it does not significantly alter the natural metabolic processing of the fatty acid.
While azide-modified lipids were developed earlier, the practical advantages offered by their alkyne counterparts have led to their more widespread adoption in many contemporary metabolic labeling studies.[1]
The Chemistry Behind the Labeling: A Bioorthogonal Reaction
The detection of both azide and alkyne-labeled lipids relies on the principles of bioorthogonal chemistry, specifically the azide-alkyne cycloaddition. This reaction allows for the specific and efficient covalent linkage of the lipid analog to a reporter molecule, such as a fluorophore or a biotin (B1667282) tag, even in the complex milieu of a cell lysate or a fixed cell.
The most prevalent method is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). In this reaction, a copper(I) catalyst facilitates the formation of a stable triazole linkage between the azide and alkyne moieties. It is important to note that the copper catalyst can be toxic to living cells, which has prompted the development of alternative, copper-free click chemistry reactions like the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). SPAAC utilizes a strained cyclooctyne (B158145) to react spontaneously with an azide, circumventing the need for a cytotoxic catalyst and enabling the labeling of lipids in live cells.
Quantitative Data Summary
While the literature strongly supports the general superiority of alkyne lipids, direct quantitative comparisons in single studies are often application-specific. The following table summarizes the expected performance differences based on the current understanding in the field.
| Feature | Azide Lipids | Alkyne Lipids | Rationale |
| Labeling Efficiency | Good | Excellent | Alkyne probes often exhibit higher reactivity in click chemistry reactions, leading to a more efficient labeling of the target molecules. |
| Signal Intensity | Moderate to High | High to Very High | The enhanced reactivity of alkynes generally translates to a stronger signal from the reporter molecule.[1] |
| Background Signal | Can be moderate | Generally low | Alkyne lipids are reported to have less non-specific binding and background fluorescence, resulting in a cleaner signal.[1] |
| Cytotoxicity | Low | Low | The inherent toxicity of the lipid analogs themselves is low. However, the detection method (CuAAC) can introduce cytotoxicity due to the copper catalyst. |
| Versatility | High | High | Both can be used for a wide range of applications, including fluorescence microscopy, proteomics, and lipidomics. |
Experimental Protocols
Below are generalized protocols for metabolic labeling using either azide or alkyne fatty acid analogs. Specific concentrations and incubation times will need to be optimized for the particular cell type and experimental goals.
Protocol 1: Metabolic Labeling of Cultured Cells
-
Cell Culture: Plate cells in a suitable culture dish and grow to the desired confluency.
-
Preparation of Lipid Analog: Prepare a stock solution of the azide or alkyne fatty acid analog in a suitable solvent (e.g., ethanol (B145695) or DMSO). For cell culture, it is often beneficial to complex the fatty acid with fatty acid-free Bovine Serum Albumin (BSA).
-
Labeling: Remove the culture medium and replace it with a fresh medium containing the lipid analog at a final concentration typically ranging from 10 to 100 µM.
-
Incubation: Incubate the cells for a period ranging from 4 to 24 hours to allow for the metabolic incorporation of the analog.
-
Cell Harvesting and Lysis: After incubation, wash the cells with phosphate-buffered saline (PBS) to remove any unincorporated lipid analog. The cells can then be lysed for downstream biochemical analysis or fixed for imaging.
Protocol 2: Click Chemistry Reaction (CuAAC for Fixed Cells or Lysates)
-
Prepare Click Reaction Cocktail: In a microcentrifuge tube, prepare the click reaction cocktail. A typical cocktail includes:
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Azide or alkyne-functionalized reporter molecule (e.g., fluorescent azide or biotin azide)
-
-
Initiate Reaction: Add a reducing agent, such as sodium ascorbate, to the cocktail to reduce Cu(II) to the catalytic Cu(I) state.
-
Labeling: Add the click reaction cocktail to the cell lysate or fixed cells and incubate at room temperature for 30 to 60 minutes, protected from light if using a fluorescent reporter.
-
Washing: After the incubation, wash the cells or protein pellet extensively to remove excess reaction components and unreacted reporter molecules.
-
Analysis: The labeled samples are now ready for downstream analysis, such as fluorescence microscopy, SDS-PAGE and western blotting, or mass spectrometry.
Conclusion: Making the Right Choice
For researchers embarking on metabolic labeling studies of lipids, the choice between azide and alkyne analogs is a critical decision. Based on the current body of evidence, alkyne-modified lipids are generally the recommended choice due to their propensity for higher labeling efficiency and lower background signal.[1] This often translates to more robust and reliable data. However, the specific context of the experiment, including the available detection reagents and the potential for copper-induced cytotoxicity in live-cell imaging, should always be taken into consideration. By carefully weighing these factors and optimizing the experimental protocols, scientists can effectively harness the power of metabolic labeling to unravel the intricate roles of lipids in health and disease.
References
Choosing the Right Tool for Lipid Modification: CuAAC vs. Staudinger Ligation
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of lipid research, the ability to selectively modify and label lipids is paramount for understanding their roles in cellular processes, developing targeted drug delivery systems, and creating advanced biomaterials. Among the arsenal (B13267) of bioorthogonal chemical reactions available, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Staudinger ligation have emerged as prominent methods for lipid conjugation. The choice between these two powerful techniques involves a critical trade-off between reaction speed and biocompatibility.
This guide provides an objective comparison of CuAAC and Staudinger ligation for lipid modification, supported by experimental data, to help researchers select the optimal strategy for their specific needs.
At a Glance: CuAAC vs. Staudinger Ligation
The fundamental difference lies in their reaction mechanisms and components. CuAAC involves a copper-catalyzed reaction between an azide (B81097) and a terminal alkyne to form a stable triazole linkage. In contrast, the Staudinger ligation is a metal-free reaction between an azide and an engineered triarylphosphine, resulting in an amide bond.
Caption: High-level overview of CuAAC and Staudinger ligation workflows for lipid modification.
Quantitative Performance Comparison
The choice between CuAAC and Staudinger ligation often hinges on quantitative parameters such as reaction speed, efficiency, and biocompatibility. The following table summarizes key performance metrics derived from experimental observations.
| Feature | CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) | Staudinger Ligation |
| Reaction Type | Azide + Terminal Alkyne | Azide + Engineered Phosphine |
| Catalyst | Copper(I) | None (Metal-Free) |
| Reaction Kinetics (k₂) | Very Fast (≈ 1 to 100 M⁻¹s⁻¹)[1][2][3] | Slow (≈ 0.001 M⁻¹s⁻¹)[1][4][5] |
| Typical Reaction Time | Minutes to a few hours[6] | 8 to 12+ hours[7] |
| Biocompatibility | Potentially cytotoxic due to copper catalyst; requires specific ligands for live-cell applications[1][8] | High; ideal for live cells and in vivo studies[1][9] |
| Linkage Formed | 1,4-disubstituted 1,2,3-triazole | Amide bond (+ phosphine oxide byproduct) or native amide bond (traceless version)[1][4] |
| Key Advantage | Extremely high reaction rate and efficiency[1] | Excellent biocompatibility and formation of a native-like amide bond (traceless)[1][10] |
| Key Disadvantage | Copper catalyst toxicity can generate reactive oxygen species (ROS)[2][11] | Slow kinetics; phosphine reagents are prone to air oxidation[4][12] |
Deep Dive: Advantages and Disadvantages
The Case for CuAAC: Speed and Efficiency
The primary advantage of CuAAC is its exceptional reaction speed.[1][2][3][4][12] With second-order rate constants that are orders of magnitude higher than the Staudinger ligation, CuAAC enables rapid and efficient labeling of lipids, often achieving near-quantitative yields in a short timeframe.[6] This makes it an ideal choice for:
-
In vitro applications with purified lipids or cell lysates.
-
High-throughput screening assays.
-
Labeling abundant lipids in fixed cells where reaction time is a critical factor.[13]
However, the reliance on a copper catalyst is its main drawback. The Cu(I) catalyst can be toxic to living cells, primarily through the generation of reactive oxygen species (ROS) that can lead to cellular damage.[2][8][11] While the development of copper-chelating ligands like THPTA and BTTAA has significantly improved biocompatibility by protecting the copper ion and reducing ROS formation, the potential for cytotoxicity remains a concern in sensitive biological systems.[4][8][11][12]
The Case for Staudinger Ligation: Biocompatibility and the "Traceless" Bond
The Staudinger ligation's greatest strength is its metal-free nature, making it highly biocompatible and well-suited for applications in living cells and whole organisms.[1][3][9] The absence of a toxic catalyst minimizes perturbation of the biological system under study.
A significant advantage is the "traceless" version of the ligation, which results in the formation of a native amide bond, leaving no residual atoms from the phosphine reagent in the final product.[1][10][14] This is crucial for applications where the final conjugate's structure must closely mimic a natural biological linkage. Despite its slower kinetics, the Staudinger ligation has proven effective for in vivo studies, such as targeting azido (B1232118) sugars in mice, where faster click reactions showed limited bioavailability.[4]
The main limitations of the Staudinger ligation are its slow reaction kinetics and the susceptibility of the phosphine reagents to oxidation, which can reduce the effective concentration of the reagent and lower the reaction yield.[4][12]
Experimental Protocols
General Protocol for CuAAC Labeling of Alkyne Lipids in Fixed Cells
This protocol is a generalized example for fluorescence microscopy. Optimization is recommended for specific lipids and cell types.
-
Cell Culture and Lipid Incubation: Culture cells of interest and incubate with the desired alkyne-modified lipid under appropriate conditions to allow for metabolic incorporation.
-
Fixation and Permeabilization: Fix the cells (e.g., with 4% paraformaldehyde) and permeabilize (e.g., with 0.1% Triton X-100) to allow reagents to enter the cell.
-
Click Reaction Cocktail Preparation: Prepare a fresh click reaction cocktail. For a final volume of 500 µL, the components can be added in the following order:
-
Buffer (e.g., PBS) to make the final volume.
-
Azide-fluorophore probe (e.g., final concentration of 5-20 µM).
-
A premixed solution of CuSO₄ and a copper-stabilizing ligand (e.g., THPTA). Final concentrations are typically 0.1 mM CuSO₄ and 0.5 mM THPTA (5:1 ligand to copper ratio).[15]
-
Reducing agent, sodium ascorbate, added last to initiate the reaction (e.g., final concentration of 5 mM).[6][15]
-
-
Labeling: Add the click reaction cocktail to the fixed cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Washing and Imaging: Wash the cells multiple times with buffer to remove excess reagents. The sample is now ready for imaging via fluorescence microscopy.[13]
General Protocol for Staudinger Ligation
This protocol is a generalized example and may require optimization for specific lipid-azide conjugates.
-
Dissolve Reactants: In an appropriate solvent system (e.g., a mixture of THF and water 4:1), dissolve the azide-modified lipid.[7]
-
Add Phosphine Reagent: Add the engineered phosphine reagent (typically 1.0-1.2 equivalents) to the solution. For the traceless version, a phosphinothiol reagent is used in conjunction with an acyl donor.[7]
-
Reaction Incubation: Stir the reaction mixture at room temperature. The reaction progress can be slow, often requiring incubation for 8-12 hours or longer.[7]
-
Monitoring: Monitor the reaction's progress using techniques like Thin-Layer Chromatography (TLC) or LC-MS. For phosphine-containing compounds, ³¹P NMR can be used to observe the shift from the phosphine starting material to the phosphine oxide byproduct.[7]
-
Purification: Upon completion, the product can be purified using standard chromatographic techniques, such as silica (B1680970) gel column chromatography or reversed-phase HPLC.
Decision-Making Workflow
To aid in selecting the appropriate method, the following decision tree highlights the key considerations for your experimental design.
Caption: Decision tree for selecting a ligation method based on experimental constraints.
When to Choose CuAAC:
-
For rapid, high-yield labeling in in vitro systems (e.g., purified proteins, cell lysates).[1]
-
When labeling fixed cells for microscopy and throughput is important.
-
When potential copper toxicity is not a primary concern or can be mitigated with protective ligands.
When to Choose Staudinger Ligation:
-
For labeling lipids on live cells or in whole organisms where metal toxicity must be avoided.[1]
-
When the formation of a native amide bond is critical for the biological function of the final conjugate (using the traceless version).[10]
-
In experimental setups where slower reaction kinetics are tolerable.
Conclusion
Both CuAAC and Staudinger ligation are invaluable tools for lipid research, each with a distinct set of advantages and disadvantages. CuAAC offers unparalleled speed and efficiency, making it a workhorse for in vitro and fixed-cell applications. Conversely, the Staudinger ligation provides exceptional biocompatibility, operating without the need for a metal catalyst, rendering it the preferred choice for many live-cell and in vivo studies. The ultimate decision rests on the specific requirements of the experiment, balancing the need for rapid kinetics against the demand for minimal biological perturbation.
References
- 1. benchchem.com [benchchem.com]
- 2. A not-so-ancient grease history: click chemistry and protein lipid modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Not So Bioorthogonal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. Staudinger Ligation [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protein Engineering with the Traceless Staudinger Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jenabioscience.com [jenabioscience.com]
A Head-to-Head Battle: Choosing the Right Photo-Cross-Linking Agent for Lipid-Protein Interaction Studies
A comprehensive guide for researchers navigating the crucial decision of photo-cross-linker selection in the quest to unravel the complex interplay between lipids and proteins.
In the intricate cellular landscape, the interactions between lipids and proteins are fundamental to a vast array of biological processes, from signal transduction to membrane trafficking. Capturing these often transient and dynamic interactions requires sophisticated tools. Photo-cross-linking has emerged as a powerful technique, employing light-activatable reagents to forge covalent bonds between interacting molecules, effectively freezing a momentary interaction for downstream analysis. The choice of the photo-cross-linking agent is a critical determinant of experimental success. This guide provides an in-depth comparison of the most commonly used classes of photo-cross-linkers for studying lipid-protein interactions, with a focus on diazirines and benzophenones, supported by experimental data and detailed protocols.
Performance Face-Off: Diazirines vs. Benzophenones
The two most prominent classes of photo-cross-linking agents used in lipid-protein interaction studies are diazirines and benzophenones. Each possesses distinct chemical properties that influence their performance in different experimental contexts.
Diazirines are small, highly reactive molecules that, upon activation with UV light (typically 350-360 nm), form a carbene intermediate. This carbene can readily insert into C-H and other bonds in its immediate vicinity.
Benzophenones , upon UV activation (around 350-360 nm), form a triplet diradical which can abstract a hydrogen atom from a nearby molecule, leading to the formation of a covalent bond.
The selection between these two often hinges on a trade-off between reactivity, specificity, and potential for artifacts.
Quantitative Performance Data
A direct comparison of the number of identified cross-links can serve as a valuable metric for evaluating the in-practice performance of different photo-cross-linkers. A study by Belsom et al. (2017) provided a quantitative comparison of a diazirine-based cross-linker (sulfo-SDA) and a benzophenone-based cross-linker (sulfo-SBP) on the model protein Human Serum Albumin (HSA). While this study focused on protein-protein interactions, the data offers valuable insights into the relative efficiencies of these chemistries.
| Photo-Cross-Linking Agent | Photoreactive Group | Number of Unique Cross-Linked Residue Pairs Identified (HSA)[1] |
| Sulfo-SDA | Diazirine | 792 |
| Sulfo-SBP | Benzophenone | 173 |
This data, while informative, was generated in an aqueous environment. The efficiency of these cross-linkers can differ in the hydrophobic environment of a lipid bilayer.
A study comparing azide- and diazirine-modified membrane lipids found that the diazirine-modified lipid (DiazPC) had a higher cross-linking yield compared to the azide-modified lipid (AzidoPC) when studying interactions with a transmembrane model peptide.[2] However, both were observed to have some degree of backfolding towards the membrane interface.[2][3]
Key Considerations for Selection
| Feature | Diazirine-Based Agents (e.g., SDA) | Benzophenone-Based Agents |
| Size | Small, minimizing steric hindrance. | Larger, which can potentially perturb interactions.[4] |
| Reactivity | Highly reactive carbene intermediate. | Less reactive triplet diradical. |
| Specificity | Can react with a broader range of amino acid side chains. | Preferentially reacts with C-H bonds. |
| Quenching by Water | More susceptible to quenching by water, potentially lowering efficiency in aqueous environments. | Less quenched by water, which can be an advantage.[4] |
| Activation Wavelength | ~350-360 nm | ~350-360 nm |
| Potential Artifacts | Can exhibit preferential labeling of acidic amino acids. | Can promote lipid dimerization and oxidation.[5] |
| Cross-linking Yield | Can be very high, as demonstrated in some studies.[1] | Generally considered to have good cross-linking efficiency.[4] |
Visualizing the Workflow and Biological Context
To effectively utilize these powerful tools, it is crucial to understand the experimental workflow and the biological context of the interactions being studied.
A key area where lipid-protein interactions are paramount is in cell signaling. The Phosphatidylinositol (PI) signaling pathway is a prime example, where the phosphorylation state of phosphatidylinositol lipids on the inner leaflet of the plasma membrane dictates the recruitment and activation of various cytosolic proteins.
Experimental Protocols
Below are generalized protocols for using diazirine- and benzophenone-based photo-cross-linkers for lipid-protein interaction studies. Note: These are starting points and optimization will be required for specific applications.
Protocol 1: Using a Diazirine-Modified Fatty Acid to Identify Protein Interactors
This protocol is adapted from studies using bifunctional fatty acids for in vivo profiling of protein-lipid interactions.[6]
-
Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Incubate cells with the diazirine- and alkyne-modified fatty acid (e.g., 10-100 µM) in serum-free media for a specified time (e.g., 4-24 hours) to allow for metabolic incorporation into cellular lipids.
-
-
Photo-Cross-Linking:
-
Wash the cells with ice-cold PBS to remove excess probe.
-
Irradiate the cells with UV light at 365 nm for 5-15 minutes on ice.[6]
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Click Chemistry for Biotinylation:
-
To the cleared lysate, add the following click chemistry reagents in order: Biotin-azide, TCEP (tris(2-carboxyethyl)phosphine), and a copper(I) catalyst (e.g., TBTA and CuSO₄).
-
Incubate the reaction for 1-2 hours at room temperature.
-
-
Enrichment of Biotinylated Proteins:
-
Add streptavidin-coated beads to the reaction mixture and incubate for 1-2 hours at 4°C with rotation to capture the biotinylated proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Sample Preparation for Mass Spectrometry:
-
Elute the captured proteins from the beads.
-
Perform in-solution or in-gel tryptic digestion of the eluted proteins.
-
-
LC-MS/MS Analysis:
-
Analyze the digested peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the cross-linked proteins.
-
Protocol 2: Using a Benzophenone-Containing Lipid Analog in a Liposome-Based Assay
This protocol is based on the principles described for using benzophenone-functionalized peptides to probe lipid interactions in model membranes.[5]
-
Liposome (B1194612) Preparation:
-
Prepare a lipid mixture in an organic solvent containing the lipid of interest and the benzophenone-containing lipid analog at a desired molar ratio (e.g., 1:100 probe to lipid).
-
Dry the lipid mixture to a thin film under a stream of nitrogen.
-
Hydrate the lipid film in a suitable buffer to form multilamellar vesicles (MLVs).
-
Create small unilamellar vesicles (SUVs) by sonication or extrusion.
-
-
Incubation with Protein of Interest:
-
Add the purified protein of interest to the liposome suspension.
-
Incubate for a sufficient time to allow for interaction (e.g., 30 minutes at room temperature).
-
-
Photo-Cross-Linking:
-
Irradiate the liposome-protein mixture with UV light at 360 nm for a specified time (e.g., 15-60 minutes) on ice.
-
-
Analysis of Cross-Linked Products:
-
Analyze the reaction mixture by SDS-PAGE. The cross-linked protein-lipid complex will have a higher molecular weight than the protein alone.
-
Visualize the proteins by Coomassie blue or silver staining.
-
-
Identification of Cross-Linking Site (Optional):
-
Excise the band corresponding to the cross-linked complex from the gel.
-
Perform in-gel digestion with a suitable protease.
-
Analyze the resulting peptides by mass spectrometry to identify the site of lipid adduction on the protein.
-
Conclusion
The choice between diazirine- and benzophenone-based photo-cross-linkers for studying lipid-protein interactions is not a one-size-fits-all decision. Diazirines offer the advantage of small size and high reactivity, which can lead to a greater number of identified cross-links. However, their reactivity can also lead to a preference for certain amino acids and susceptibility to quenching. Benzophenones, while larger, are less prone to quenching by water and can provide complementary information. The optimal choice will depend on the specific biological question, the nature of the lipid and protein under investigation, and the experimental system. By carefully considering the properties of each class of reagent and optimizing the experimental conditions, researchers can effectively harness the power of photo-cross-linking to illuminate the critical and dynamic world of lipid-protein interactions.
References
- 1. Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azide- and diazirine-modified membrane lipids: Physicochemistry and applicability to study peptide/lipid interactions via cross-linking/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Benzophenone Photoreactivity in a Lipid Bilayer To Probe Peptide/Membrane Interactions: Simple System, Complex Information - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of lipid-mediated protein–protein interactions in living cells using metabolic labeling with photoactivatable clickable probes - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06116C [pubs.rsc.org]
Validating Mass Spectrometry Data for Clickable Lipids: A Comparative Guide
This guide provides a comparative overview of key considerations and methodologies for the validation of mass spectrometry data in clickable lipidomics, aimed at researchers, scientists, and drug development professionals.
Comparison of Methodologies for Clickable Lipid Analysis
The two primary approaches for analyzing clickable lipids involve either fluorescent tagging or direct mass spectrometric detection after the click reaction. While both have their merits, mass spectrometry offers significantly greater detail and quantitative power.
| Feature | Fluorescent Tracing | Mass Spectrometric Tracing |
| Primary Output | Fluorescence intensity | Mass-to-charge ratio (m/z) and intensity |
| Resolution | Low (lipid class level, dependent on chromatography) | High (individual lipid species) |
| Sensitivity | Low pmol level | 5 to 50-fold higher than fluorescence[1] |
| Quantification | Relative quantification | Absolute quantification with internal standards[1][2][3] |
| Multiplexing | Limited | High capacity with isobaric tags[1][4][5] |
| Identification | Based on co-migration with standards | Based on precise mass and fragmentation patterns[6] |
| Sample Throughput | Lower, often requires TLC separation[4] | Higher, especially with multiplexing[2] |
Mass Spectrometry Techniques for Clickable Lipidomics
Several mass spectrometry-based approaches can be employed for the analysis of clickable lipids, each with its own set of advantages and disadvantages.
| Technique | Principle | Advantages | Disadvantages |
| Shotgun Lipidomics (Direct Infusion) | Direct infusion of the total lipid extract into the mass spectrometer without prior chromatographic separation.[7] | High throughput, fast analysis time.[8] | Ion suppression effects, inability to separate isomers, reduced sensitivity for low-abundance species.[7][8] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Lipids are separated by liquid chromatography before entering the mass spectrometer.[8][9] | Reduces ion suppression, separates isomers, improves identification and quantification of a wider range of lipids.[7] | Longer analysis time compared to shotgun approaches. |
| Tandem Mass Spectrometry (MS/MS) | Precursor ions are selected and fragmented to generate characteristic product ions, aiding in structural elucidation.[6] | Provides detailed structural information for confident lipid identification.[6][9] | Requires specialized instrumentation and expertise for data interpretation. |
| Imaging Mass Spectrometry | Allows for the visualization of the spatial distribution of lipids within tissue sections.[8] | Provides spatial context to lipid metabolism. | Lower resolution and quantification capabilities compared to LC-MS. |
Experimental Protocol: LC-MS/MS Analysis of Clickable Lipids
This protocol outlines a general workflow for the analysis of clickable lipids using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a widely used and robust method.
I. Cell Culture and Metabolic Labeling
-
Culture cells of interest to the desired confluency.
-
Introduce the alkyne-containing lipid (e.g., an alkynoic acid) to the culture medium at a predetermined concentration and for a specific duration to allow for metabolic incorporation.
II. Lipid Extraction
-
Harvest the cells and wash to remove unincorporated clickable lipids.
-
Perform lipid extraction using a suitable method, such as the Folch or Bligh and Dyer methods, which utilize a chloroform/methanol/water system.[10]
-
Dry the lipid extract, typically under a stream of nitrogen.
III. Click Chemistry Reaction
-
Resuspend the dried lipid extract in a suitable solvent.
-
Add the azide-containing reporter tag. A commonly used reporter for enhancing MS detection is the positively charged C171 azide (B81097) reporter, which improves ionization efficiency.[1][5] For multiplexed experiments, isobaric azide reporters (e.g., C175 series) can be used.[5]
-
Perform the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.
-
Purify the clicked lipids to remove excess reagents.
IV. LC-MS/MS Analysis
-
Reconstitute the purified clicked lipids in an appropriate solvent for LC-MS analysis.
-
Inject the sample onto an LC system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).[6]
-
Separate the lipids using a suitable chromatography method, such as reversed-phase or hydrophilic interaction liquid chromatography (HILIC).[8][11]
-
Acquire data in both MS1 (full scan) and data-dependent MS2 (tandem MS) modes. The fragmentation of the reporter tag provides a characteristic neutral loss or reporter ion that can be used to specifically identify the clicked lipids.[5]
V. Data Analysis and Validation
-
Process the raw MS data using specialized lipidomics software such as Lipostar2, LipidSearch, or custom scripts.[12]
-
Identify clickable lipids based on accurate mass matching of the precursor ion and the presence of characteristic fragment ions in the MS2 spectra.[5][13]
-
Quantify the identified lipids by integrating the peak areas, often normalized to an internal standard.
-
Validate the identifications by comparing fragmentation patterns to spectral libraries or in-silico fragmentation of known structures.[6][14] The use of Kendrick mass defect plots can also aid in reducing false-positive identifications.
Data Validation Workflow
The following diagram illustrates a typical workflow for the validation of mass spectrometry data from clickable lipid experiments.
Signaling Pathway Analysis
Clickable lipidomics can be a powerful tool to investigate how lipids are involved in various signaling pathways. For example, alterations in the metabolism of signaling lipids like sphingolipids can be tracked in response to specific stimuli.
By adhering to rigorous validation strategies and employing the appropriate analytical techniques, researchers can confidently leverage the power of clickable lipid mass spectrometry to unravel the complexities of lipid metabolism and its role in health and disease.
References
- 1. limes-institut-bonn.de [limes-institut-bonn.de]
- 2. Click-Mass Spectrometry of lipids - Technologie [provendis.info]
- 3. provendis.info [provendis.info]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. m.youtube.com [m.youtube.com]
- 8. Mass Spectrometry-based Lipidomics and Its Application to Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of Lipids via Mass Spectrometry - Sannova [sannova.net]
- 10. researchgate.net [researchgate.net]
- 11. Validation of a multiplexed and targeted lipidomics assay for accurate quantification of lipidomes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LipidSearch Software | Thermo Fisher Scientific - US [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. sciencesolutions.wiley.com [sciencesolutions.wiley.com]
Assessing the Biological Impact of Azido-Lipid Incorporation: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the potential biological perturbations caused by chemical reporters is paramount. This guide provides a comparative analysis of azido-lipids, a common tool for metabolic labeling, against alternative methods. We present available quantitative data, detailed experimental protocols, and visualizations of affected signaling pathways to aid in the selection of the most appropriate tools for lipid research.
The introduction of bioorthogonal chemical reporters, such as the azide (B81097) group, into lipids has revolutionized our ability to study their metabolism, trafficking, and interactions. However, the incorporation of these modified lipids into cellular systems is not without consequence. It is crucial to assess the extent to which these analogs perturb normal cellular physiology to ensure the validity of experimental findings. This guide compares azido-lipid incorporation with alternative labeling strategies, focusing on cytotoxicity, and impacts on the lipidome, proteome, and transcriptome.
Comparative Analysis of Labeling Methods
Metabolic labeling of lipids allows for the visualization and analysis of lipid dynamics within a cellular context. While azido-lipids are a popular choice, other methods, such as the use of alkyne-lipids and fluorescently-tagged lipids, offer alternative approaches.
Azido-Lipids: These lipids contain an azide (-N3) group, which is small and relatively bio-inert. They are incorporated into cellular lipids through metabolic pathways and can be subsequently detected via copper-catalyzed or strain-promoted alkyne-azide cycloaddition ("click chemistry").
Alkyne-Lipids: Similar to azido-lipids, these contain a terminal alkyne group. They are also used in click chemistry reactions with azide-functionalized probes. Alkyne-modified lipids are often preferred in imaging applications due to reports of higher sensitivity and lower background signals compared to their azido (B1232118) counterparts[1].
Fluorescently-Tagged Lipids: These lipids are directly conjugated to a fluorescent molecule. While they offer the advantage of direct visualization without the need for a secondary chemical reaction, the bulky fluorescent tag can significantly alter the lipid's physicochemical properties and biological behavior.
Data Presentation: Quantitative Comparison
Direct quantitative comparisons of the biological perturbations induced by azido- versus alkyne-lipids are limited in the current literature. However, available data on the cytotoxicity of an exemplary azido-lipid provides a benchmark for assessing its impact.
Table 1: Comparative Cytotoxicity of Lipid Analogs
| Compound | Cell Line | Assay | IC50 Value | Reference |
| azido-DOTAP | 4T1 | MTT | 86.2 µM | [2] |
| DOTAP | 4T1 | MTT | 42.1 µM | [2] |
| azido-DDAP | 4T1 | MTT | 14.7 mM | [2] |
| azido-choline | 4T1 | MTT | 5.1 mM | [2] |
This table presents the half-maximal inhibitory concentration (IC50) values, a measure of cytotoxicity, for an azido-lipid (azido-DOTAP) and related compounds. A lower IC50 value indicates higher cytotoxicity.
Table 2: Overview of Potential Perturbations by Lipid Labeling Methods
| Parameter | Azido-Lipid Incorporation | Alkyne-Lipid Incorporation | Fluorescently-Tagged Lipids |
| Cytotoxicity | Moderate, compound-dependent | Generally considered low to moderate | Can be significant due to bulky tag |
| Lipidome | Potential for altered lipid profiles | Potential for altered lipid profiles | Significant alterations to lipid trafficking and metabolism |
| Proteome | May alter protein expression and function related to lipid metabolism | May alter protein expression and function related to lipid metabolism | Can cause protein mislocalization and aggregation |
| Transcriptome | Potential for changes in gene expression related to stress and metabolism | Potential for changes in gene expression related to stress and metabolism | Can induce stress-response gene expression |
This table provides a qualitative comparison of the potential biological perturbations associated with different lipid labeling methods based on current understanding in the field.
Experimental Workflows and Signaling Pathways
To assess the biological impact of azido-lipid incorporation, a multi-faceted experimental approach is required. This typically involves a combination of cell viability assays, and "omics" analyses.
Workflow for assessing azido-lipid perturbation.
The incorporation of modified lipids can interfere with intricate cellular signaling networks that are intrinsically linked to lipid metabolism. Key pathways that are susceptible to perturbation include the PI3K/Akt, MAPK, and NF-κB signaling cascades. These pathways are central to cell growth, proliferation, inflammation, and survival.
Lipid metabolism intersects with key signaling pathways.
Experimental Protocols
Accurate assessment of biological perturbation relies on robust and well-documented experimental procedures. Below are detailed protocols for key assays.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the azido-lipid, alkyne-lipid, or other control compounds for the desired incubation period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Lipid Extraction for Lipidomics Analysis
This protocol outlines a standard method for extracting lipids from cultured cells for subsequent analysis by liquid chromatography-mass spectrometry (LC-MS).
-
Cell Harvesting: Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS). Scrape the cells in PBS and transfer to a glass tube.
-
Solvent Addition: Add a 2:1 (v/v) mixture of chloroform:methanol to the cell suspension.
-
Extraction: Vortex the mixture vigorously and incubate on ice for 30 minutes.
-
Phase Separation: Add water to the mixture to induce phase separation. Centrifuge to separate the aqueous and organic phases.
-
Lipid Collection: Carefully collect the lower organic phase containing the lipids into a new glass tube.
-
Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen. Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis.
Sample Preparation for Proteomics Analysis
This protocol describes the preparation of cell lysates for proteomic analysis following metabolic labeling.
-
Cell Lysis: After treatment with the lipid analog, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).
-
Click Chemistry (for azido/alkyne-labeled samples): To enrich for labeled proteins, perform a click reaction by adding a biotin-alkyne or biotin-azide probe, a copper(I) catalyst, and a reducing agent.
-
Protein Precipitation and Digestion: Precipitate the proteins (e.g., with acetone (B3395972) or methanol/chloroform) and then resuspend and digest them into peptides using trypsin.
-
Peptide Cleanup: Desalt the peptide mixture using a C18 solid-phase extraction column.
-
LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry.
RNA Extraction for Transcriptomics Analysis
This protocol details the extraction of total RNA from cultured cells for RNA-sequencing.
-
Cell Lysis: Lyse the cells directly in the culture dish using a lysis buffer containing a chaotropic agent (e.g., guanidinium (B1211019) thiocyanate).
-
Homogenization: Homogenize the lysate by passing it through a fine-gauge needle.
-
RNA Precipitation: Add isopropanol (B130326) to precipitate the RNA.
-
RNA Wash: Wash the RNA pellet with 75% ethanol.
-
RNA Resuspension: Air-dry the pellet and resuspend the RNA in nuclease-free water.
-
Quality Control: Assess the quantity and quality of the RNA using a spectrophotometer and gel electrophoresis.
Conclusion
The incorporation of azido-lipids is a powerful technique for studying lipid biology. However, it is essential to be aware of the potential for biological perturbations. This guide provides a framework for assessing these effects through a combination of cytotoxicity assays and comprehensive 'omics' analyses. While direct comparative data between different labeling methods remains an area for future research, the provided protocols and a general understanding of the potential impacts can help researchers design more robust experiments and interpret their findings with greater confidence. The choice of labeling strategy should always be guided by the specific research question and a careful consideration of the potential for introducing experimental artifacts.
References
A Researcher's Guide to Clickable Lipid Probes: A Comparative Analysis of Efficiency
For researchers, scientists, and drug development professionals, the selection of the appropriate chemical tool is paramount for unraveling the complex roles of lipids in cellular processes. Clickable lipid probes, which can be metabolically incorporated into cellular lipids and subsequently visualized or captured, have emerged as indispensable tools. This guide provides an objective comparison of the efficiency of different clickable lipid probes, supported by experimental data, to aid in the selection of the optimal probe for your research needs.
The efficiency of a clickable lipid probe is determined by a combination of factors, including its ability to be incorporated into cellular lipids, the kinetics and efficiency of the click reaction, the signal-to-noise ratio of the detection method, and its cytotoxicity. This guide will delve into these key performance indicators, providing a comparative analysis of commonly used clickable moieties and fluorescent reporters.
Performance Comparison of Clickable Lipid Probes
The choice of the bioorthogonal reaction is a critical first step in designing experiments with clickable lipid probes. The two most common types of click chemistry used for this purpose are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).
Clickable Moieties: A Head-to-Head Comparison
The selection between an alkyne or an azide (B81097) tag on the lipid probe, and the corresponding cyclooctyne (B158145) for copper-free reactions, significantly impacts labeling efficiency and experimental design.
| Parameter | Alkyne-tagged Probes (for CuAAC) | Azide-tagged Probes (for CuAAC) | Strain-Promoted Alkyne Probes (for SPAAC) |
| Reaction Type | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | Strain-promoted azide-alkyne cycloaddition (SPAAC) |
| Reaction Partner | Azide-functionalized reporter (e.g., fluorescent dye, biotin) | Alkyne-functionalized reporter | Azide-functionalized reporter |
| Advantages | - Generally higher reaction rates than SPAAC.[1] - Alkyne tag is small and minimally perturbing. | - Can be used with a wider variety of alkyne reporters. | - Copper-free, making it suitable for live-cell imaging.[1] - High biocompatibility. |
| Disadvantages | - Requires a cytotoxic copper catalyst, limiting live-cell applications. | - Requires a cytotoxic copper catalyst. - Azide group is slightly larger than the alkyne. | - Generally slower reaction kinetics compared to CuAAC.[1] |
| Typical Applications | Fixed cells, in vitro assays, proteomics. | Fixed cells, in vitro assays. | Live-cell imaging, in vivo studies. |
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Kinetics
For live-cell imaging, the choice between different cyclooctynes, such as dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN), is crucial as their reaction kinetics can vary.
| Cyclooctyne | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Key Characteristics |
| DBCO | ~0.1 - 1.0 | Generally exhibits faster reaction kinetics with aliphatic azides.[2] |
| BCN | ~0.01 - 0.1 | Can exhibit faster kinetics with aromatic azides. |
Note: Reaction rates are highly dependent on the specific reactants, solvent, and temperature.
Fluorescent Reporter Properties
The choice of the fluorescent dye for detection is critical for achieving a high signal-to-noise ratio and photostability. Here is a comparison of commonly used fluorophores.
| Fluorophore Class | Example | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Photostability |
| Alexa Fluor | Alexa Fluor 488 | 495 | 519 | ~0.92 | High |
| Alexa Fluor 555 | 555 | 565 | ~0.10 | High | |
| Alexa Fluor 647 | 650 | 668 | ~0.33 | High | |
| Cyanine Dyes | Cy3 | ~550 | ~570 | ~0.15 | Moderate |
| Cy5 | ~650 | ~670 | ~0.27 | Moderate | |
| BODIPY Dyes | BODIPY FL | ~503 | ~512 | ~0.90 | High |
Note: Quantum yield can be influenced by the local environment and conjugation to the lipid probe.
Experimental Protocols
To ensure reproducible and comparable results, standardized experimental protocols are essential. Below are detailed methodologies for key experiments used to evaluate the efficiency of clickable lipid probes.
Protocol 1: Evaluation of Labeling Efficiency by Fluorescence Microscopy
This protocol allows for the visualization and semi-quantitative analysis of lipid probe incorporation and localization.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
Clickable lipid probe (e.g., alkyne-functionalized fatty acid)
-
Fluorescent azide reporter (e.g., Alexa Fluor 488 Azide)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Click reaction cocktail (for CuAAC): Copper(II) sulfate, reducing agent (e.g., sodium ascorbate), and a copper chelator (e.g., THPTA). For SPAAC, a DBCO- or BCN-functionalized fluorescent reporter is used directly.
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Metabolic Labeling: Incubate the cells with the clickable lipid probe at a predetermined concentration (e.g., 1-50 µM) in serum-free or delipidated serum-containing medium for a specific duration (e.g., 4-24 hours). Include a vehicle-only control.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Click Reaction:
-
For CuAAC: Prepare the click reaction cocktail according to the manufacturer's instructions and incubate with the cells for 30-60 minutes at room temperature, protected from light.
-
For SPAAC: Incubate the cells with the DBCO- or BCN-functionalized fluorescent reporter in PBS for 60-120 minutes at room temperature, protected from light.
-
-
Washing: Wash the cells extensively with PBS.
-
Nuclear Staining: Incubate with DAPI for 5 minutes.
-
Mounting and Imaging: Wash with PBS and mount the coverslips on microscope slides. Acquire images using a fluorescence microscope with appropriate filter sets.
-
Image Analysis: Quantify the fluorescence intensity per cell using image analysis software (e.g., ImageJ, CellProfiler).
Protocol 2: Quantitative Analysis of Labeling Efficiency by Flow Cytometry
This protocol provides a high-throughput method to quantify the overall labeling efficiency in a cell population.
Materials:
-
Same as Protocol 1, but cells are cultured in multi-well plates without coverslips.
-
Trypsin-EDTA or other cell detachment solution.
-
Flow cytometer.
Procedure:
-
Metabolic Labeling and Click Reaction: Follow steps 2 and 5 from Protocol 1.
-
Cell Detachment: Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Cell Pelleting and Resuspension: Neutralize the trypsin, pellet the cells by centrifugation, and resuspend in PBS or flow cytometry buffer.
-
Flow Cytometry Analysis: Analyze the cell suspension on a flow cytometer, exciting the fluorophore with the appropriate laser and detecting the emission in the corresponding channel.
-
Data Analysis: Gate on the cell population and quantify the mean fluorescence intensity (MFI) for each sample.
Protocol 3: Assessment of Cytotoxicity
This protocol determines the concentration at which a clickable lipid probe becomes toxic to cells.
Materials:
-
Cell line of interest
-
Clickable lipid probe
-
Cytotoxicity assay reagent (e.g., MTT, PrestoBlue™, or a live/dead cell staining kit)
-
Plate reader or fluorescence microscope.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density.
-
Probe Incubation: The next day, treat the cells with a range of concentrations of the clickable lipid probe. Include a vehicle-only control and a positive control for cytotoxicity (e.g., staurosporine).
-
Incubation: Incubate for a period relevant to the planned labeling experiments (e.g., 24-48 hours).
-
Cytotoxicity Assay: Perform the cytotoxicity assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Visualizing the Workflow and Biological Context
To better understand the experimental process and the biological pathways involved, the following diagrams are provided.
References
Cross-Validation of Fluorescence Microscopy and Lipidomics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of fluorescence microscopy and lipidomics data for spatial lipid analysis, supported by experimental data and detailed protocols. By understanding the strengths and limitations of each technique and how they can be synergistically combined, researchers can achieve a more comprehensive understanding of lipid distribution and function in biological systems.
Data Presentation: Quantitative Comparison
The cross-validation of fluorescence microscopy and lipidomics relies on establishing a correlation between the fluorescent signal intensity from lipid-specific dyes and the quantitative data obtained from mass spectrometry. Below is a summary of experimental data demonstrating this correlation for the analysis of triglycerides (TGs) using the fluorescent dye BODIPY™ C16.
| Parameter | Fluorescence Microscopy (BODIPY™ C16) | Mass Spectrometry (LC-MS/MS) | Correlation (R²) |
| Principle | Detection of fluorescence emission from a lipid-specific dye. | Mass-to-charge ratio-based detection and quantification of individual lipid species. | N/A |
| Measurement | Relative fluorescence intensity. | Absolute or relative concentration (e.g., nmol/mg protein). | N/A |
| Example Data | Peak fluorescence intensity at ~2 hours post-lipid infusion.[1] | Peak triglyceride concentration at ~2 hours post-lipid infusion.[1] | 0.83[1] |
Table 1: Quantitative Comparison of Fluorescence Microscopy and Mass Spectrometry for Triglyceride Analysis. Data from a study comparing the fluorescence intensity of BODIPY C16 in rat lymph with the triglyceride concentration measured by a commercial kit shows a strong positive correlation, validating the use of this fluorescent dye for quantitative estimation of triglyceride content.
Experimental Protocols
A correlative workflow combining fluorescence microscopy and mass spectrometry imaging (MSI), such as MALDI-MSI, allows for the targeted molecular analysis of fluorescently labeled regions of interest.
I. Sample Preparation for Correlative Analysis
-
Cell Culture and Treatment:
-
Culture cells on appropriate substrates for both microscopy and MSI (e.g., ITO-coated glass slides).
-
Induce the biological process of interest (e.g., lipid droplet formation by oleic acid treatment).
-
-
Fluorescent Labeling of Lipids:
-
For Lipid Droplets (Neutral Lipids):
-
Prepare a 2 µM staining solution of BODIPY™ 493/503 in phosphate-buffered saline (PBS).
-
Wash cells with PBS and incubate with the staining solution for 15 minutes at 37°C in the dark.
-
Wash cells with PBS to remove excess dye.
-
-
-
Fixation:
-
Fix cells with 4% paraformaldehyde (PFA) in PBS for 20-30 minutes at room temperature.
-
Wash the cells three times with PBS.
-
II. Fluorescence Microscopy
-
Image Acquisition:
-
Acquire fluorescence images using a confocal or widefield fluorescence microscope.
-
Use appropriate filter sets for the chosen fluorescent dye (e.g., for BODIPY™ 493/503, excitation/emission ~493/503 nm).
-
Acquire bright-field or DIC images to map the location of the cells.
-
Record the coordinates of the regions of interest (ROIs) for subsequent MSI analysis.
-
III. MALDI Mass Spectrometry Imaging
-
Matrix Application:
-
Choose a suitable MALDI matrix for lipid analysis (e.g., 2,5-dihydroxybenzoic acid (DHB) or 9-aminoacridine (B1665356) (9-AA)).
-
Apply the matrix uniformly over the sample using an automated sprayer or spotting device.
-
-
MALDI-MSI Data Acquisition:
-
Calibrate the mass spectrometer using appropriate standards.
-
Acquire mass spectra from the ROIs identified by fluorescence microscopy.
-
Define the spatial resolution for the MSI experiment (e.g., 10-50 µm).
-
Acquire data in both positive and negative ion modes to cover a broad range of lipid classes.
-
IV. Data Correlation and Analysis
-
Image Registration:
-
Use software to co-register the fluorescence microscopy images with the MALDI-MSI data. Fiducial markers on the substrate can aid in this process.
-
-
Data Extraction and Comparison:
-
Extract the fluorescence intensity values from the ROIs in the microscopy images.
-
Extract the ion intensity data for specific lipids of interest from the corresponding regions in the MSI data.
-
Perform statistical analysis to determine the correlation between fluorescence intensity and lipid abundance.
-
Mandatory Visualization
Sphingolipid Metabolism Signaling Pathway in Cancer
The following diagram illustrates the central role of sphingolipid metabolism in cancer cell signaling, a key area of research where correlative microscopy and lipidomics can provide valuable insights into the spatial organization of these signaling lipids.
References
A Comparative Guide to the Stability of Triazole Linkages in Biological Systems
For researchers, scientists, and drug development professionals, the stability of a chemical linkage within a therapeutic or diagnostic agent is paramount to its efficacy and safety. In the field of bioconjugation, "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), has become a cornerstone for creating stable covalent bonds. Both pathways yield a highly robust 1,2,3-triazole ring, a linkage increasingly favored in drug design and development.
This guide provides an objective comparison of the triazole linkage's stability against other common chemical bonds found in biological systems, supported by experimental data. We will delve into its performance as a bioisostere for native linkages and provide detailed protocols for assessing its stability.
Inherent Stability of the 1,2,3-Triazole Ring
The 1,2,3-triazole ring is an aromatic heterocycle renowned for its exceptional chemical stability.[1] This stability is a primary advantage of using click chemistry for bioconjugation. The triazole linkage is highly resistant to a wide range of biological and chemical insults, including:
-
Enzymatic Degradation: It is not recognized or cleaved by common endogenous enzymes like proteases and nucleases.[2][3]
-
Hydrolysis: The ring is stable against hydrolysis under both acidic and basic physiological conditions.[1][4]
-
Oxidation and Reduction: It withstands typical metabolic oxidation and reduction reactions.[5]
This inherent robustness makes the triazole linkage a reliable and permanent connector for bioconjugates in complex biological environments.[5][6][7]
Comparative Stability Analysis
The true value of the triazole linkage is best understood when compared directly to the native chemical bonds it often replaces in therapeutic design.
Triazole Linkage vs. Amide Bond
Peptides and proteins are promising therapeutics, but their application is often limited by rapid degradation from proteases that hydrolyze their amide bonds.[3] Replacing a metabolically weak amide bond with a 1,4-disubstituted triazole—an "amide-to-triazole switch"—is a powerful strategy to enhance a peptide's in vivo stability.[3][8] The triazole serves as an excellent bioisostere for the trans-amide bond, mimicking its key electronic and steric properties while being impervious to protease cleavage.[3][9]
Quantitative Data: Peptide Stability in Biological Matrices
| Peptide Analog | Linkage Type | Biological Matrix | Stability Metric | Reference |
|---|---|---|---|---|
| [¹¹¹In]In-AT2S (Somatostatin Analog) | Amide | In Vivo (Mouse) | 6% intact peptide 5 min post-injection | [8] |
| [¹¹¹In]In-XG1 (Triazole-modified AT2S) | 1,4-Triazole | In Vivo (Mouse) | 17% intact peptide 5 min post-injection | [8] |
| [¹⁷⁷Lu]Lu-1 (Minigastrin Analog) | Amide | Human Blood Plasma | t½ = 3.9 hours | [10] |
| [¹⁷⁷Lu]Lu-7 (Triazole-modified Minigastrin) | 1,5-Triazole | Human Blood Plasma | t½ > 24 hours |[10] |
This data clearly demonstrates the significant improvement in metabolic stability when a labile amide bond is replaced by a triazole ring.
Triazole Linkage vs. Phosphodiester Bond
Antisense oligonucleotides (ASOs) are another class of therapeutics whose utility is hampered by instability. The natural phosphodiester backbone of DNA and RNA is rapidly degraded by nucleases in the body. Introducing triazole linkages into the oligonucleotide backbone renders the molecule exceptionally stable against enzymatic degradation.[2][11][12]
However, this modification is not without trade-offs. The charge-neutral triazole linkage can reduce the oligonucleotide's binding affinity for its target DNA or RNA, which is critical for its mechanism of action. This is often observed as a decrease in the duplex melting temperature (Tₘ).
Quantitative Data: Oligonucleotide Stability and Target Affinity
| Oligonucleotide (ON) Modification | Linkage Type | Stability vs. Nucleases | ΔTₘ vs. DNA Target (°C) | ΔTₘ vs. RNA Target (°C) | Reference |
|---|---|---|---|---|---|
| Unmodified ON | Phosphodiester | Susceptible | 0 (Reference) | 0 (Reference) | [2] |
| Triazole-modified ON | 1,4-Triazole | Highly Resistant | -8.9 | -7.4 |[2] |
The data highlights a key design challenge: the triazole linkage provides superior enzymatic stability but at the cost of reduced target binding affinity.
Triazole Linkage vs. Disulfide Bond
Disulfide bonds are crucial for the tertiary structure and stability of many peptides and proteins. However, these bonds can be readily cleaved under the reducing conditions found within cells. The triazole linkage can be used as a stable and more rigid surrogate for disulfide bonds, locking a peptide into its bioactive conformation without the liability of reduction.[13]
Experimental Protocols for Stability Evaluation
To rigorously assess the stability of a triazole-linked bioconjugate, standardized in vitro assays are essential.
Protocol 1: Peptide Stability in Human Plasma
This protocol is used to determine the metabolic half-life of a peptide or peptidomimetic in a physiologically relevant matrix.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the triazole-containing peptide in a suitable buffer (e.g., PBS or water) at a concentration of 1 mM.
-
Thaw a vial of pooled human plasma at 37°C. It is recommended to filter the plasma through a 0.22 µm filter before use.
-
-
Incubation:
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot (e.g., 50 µL) of the plasma-peptide mixture.
-
-
Reaction Quenching and Protein Precipitation:
-
Immediately add the aliquot to a tube containing a quenching solution, typically 2-3 volumes of ice-cold acetonitrile (B52724) (ACN) or a 1:1 mixture of ACN/ethanol.[14] This stops all enzymatic activity and precipitates the plasma proteins.
-
Vortex the mixture thoroughly and incubate at -20°C for at least 2 hours (or overnight) to ensure complete protein precipitation.[14]
-
-
Sample Analysis:
-
Centrifuge the quenched samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant, which contains the peptide and any degradation products, to a new tube or an HPLC vial.
-
Analyze the supernatant using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[14][15]
-
-
Data Analysis:
-
Quantify the peak area of the intact parent peptide at each time point.
-
Normalize the peak area at each time point to the t=0 sample (set to 100%).
-
Plot the percentage of intact peptide versus time and calculate the half-life (t½) of the peptide.
-
Visualizing the Advantage of Triazole Linkages
The role of the triazole as a stabilizing element can be visualized through logical diagrams.
Conclusion
The 1,2,3-triazole linkage, formed via click chemistry, is an exceptionally stable motif that provides a significant advantage in the design of robust bioconjugates and therapeutics. Its resistance to enzymatic degradation makes it a superior replacement for labile amide and phosphodiester bonds, greatly enhancing the in vivo half-life of peptides and oligonucleotides. While its use in oligonucleotides requires careful consideration to balance stability with target affinity, the overall evidence strongly supports the triazole linkage as a gold-standard chemical tool for creating durable, long-lasting molecules for biological applications. The experimental protocols provided herein offer a standardized approach for researchers to validate the stability of their own triazole-modified compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Covalently attached intercalators restore duplex stability and splice-switching activity to triazole-modified oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. 1,5-Disubstituted 1,2,3-Triazoles as Amide Bond Isosteres Yield Novel Tumor-Targeting Minigastrin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Covalently attached intercalators restore duplex stability and splice-switching activity to triazole-modified oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of different fluorescent dyes for azide detection
A Comparative Analysis of Fluorescent Dyes for Azide (B81097) Detection
For researchers, scientists, and drug development professionals, the precise detection of azide-functionalized molecules is crucial for a wide range of applications, from proteomics and glycomics to drug discovery and materials science. This guide provides a comparative analysis of the primary methods for fluorescently labeling azides, offering a detailed look at the performance of various fluorescent dyes and supported by experimental data.
Introduction to Azide Detection Methods
The detection of azides in biological and chemical systems is predominantly achieved through bioorthogonal chemistry. These reactions are highly specific, occur under mild, biocompatible conditions, and do not interfere with native biological processes. The three most prominent methods for the fluorescent detection of azides are:
-
Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC): A robust and highly efficient "click" reaction that forms a stable triazole linkage between an azide and a terminal alkyne. This reaction is catalyzed by copper(I) ions.
-
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): A copper-free alternative to CuAAC that utilizes strained cyclooctynes (e.g., DBCO, BCN, DIFO) to react with azides. The absence of a toxic copper catalyst makes it ideal for live-cell imaging.
-
Staudinger Ligation: A reaction between an azide and a phosphine (B1218219) probe. The Bertozzi group's modification of this reaction has made it a valuable bioorthogonal tool, often employing fluorogenic phosphine probes that exhibit increased fluorescence upon reaction.
Signaling Pathways and Experimental Workflow
The choice of a suitable fluorescent dye and detection method depends on various factors, including the experimental context (in vitro vs. in vivo), the required sensitivity, and the desired photophysical properties of the label.
Validating Protein-Lipid Interactions: A Comparative Guide for Researchers
A critical step in cellular signaling and drug development is the accurate identification and characterization of protein-lipid interactions. While cross-linking mass spectrometry is a powerful tool for discovering these interactions, rigorous validation is essential to confirm their biological relevance. This guide provides a comparative overview of key biophysical techniques used to validate and quantify protein-lipid interactions initially identified through cross-linking.
This document is intended for researchers, scientists, and drug development professionals seeking to employ robust methods for validating putative protein-lipid interactions. Here, we compare the principles, performance, and experimental considerations of three widely-used techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Liposome-Based Assays.
Comparative Analysis of Validation Techniques
The choice of validation method depends on several factors, including the nature of the protein and lipid, the desired quantitative output, and available instrumentation. Below is a summary of the key characteristics of each technique.
| Feature | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | Liposome (B1194612) Co-sedimentation Assay |
| Principle | Measures changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor surface. | Measures the heat released or absorbed during a binding event. | Separates liposome-bound proteins from unbound proteins by centrifugation. |
| Quantitative Output | Binding affinity (KD), association (ka) and dissociation (kd) rates.[1][2] | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[3][4][5] | Semi-quantitative estimation of binding; can be made more quantitative with densitometry. |
| Labeling Requirement | Label-free.[1][2] | Label-free.[1][2] | Label-free (detection typically via Western Blot or Coomassie staining). |
| Throughput | Medium to high, with some instruments capable of automated analysis of multiple samples. | Low to medium, typically one experiment at a time. | Medium, can be parallelized with a multi-channel centrifuge. |
| Sample Consumption | Low protein and lipid requirement. | High protein and lipid requirement. | Moderate protein and lipid requirement. |
| Strengths | Real-time kinetic data, high sensitivity, label-free.[1][2] | Provides a complete thermodynamic profile of the interaction, in-solution measurement.[3][4][5] | Assesses interaction with lipids in a bilayer context, relatively simple setup. |
| Limitations | Requires immobilization of one binding partner which may affect its activity, potential for mass transport limitations and non-specific binding. | Requires high sample concentrations, sensitive to buffer mismatches, lower throughput.[6] | Generally provides qualitative or semi-quantitative data, can be affected by liposome aggregation and protein denaturation. |
Experimental Workflows and Signaling Pathways
Visualizing the experimental process and the broader biological context is crucial for understanding and implementing these validation techniques. The following diagrams, generated using Graphviz, illustrate the logical workflow for validating cross-linking results and the specific workflows for SPR, ITC, and Liposome Co-sedimentation Assays.
Figure 1: Overall workflow from discovery to validation of protein-lipid interactions.
Figure 2: Experimental workflow for Surface Plasmon Resonance (SPR).
Figure 3: Experimental workflow for Isothermal Titration Calorimetry (ITC).
Figure 4: Experimental workflow for Liposome Co-sedimentation Assay.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the three key validation techniques.
Surface Plasmon Resonance (SPR) Protocol
SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions.[7] This protocol is a general guideline and may require optimization for specific protein-lipid systems.
Materials:
-
SPR instrument and sensor chips (e.g., L1 chip for liposome capture)
-
Purified protein of interest
-
Lipids for preparing small unilamellar vesicles (SUVs)
-
Running buffer (e.g., HBS-P+, filtered and degassed)
-
Regeneration solution (e.g., 20 mM NaOH)
Procedure:
-
Liposome Preparation: Prepare SUVs of the desired lipid composition by extrusion.
-
Instrument Setup: Equilibrate the SPR instrument with running buffer at a constant temperature.
-
Liposome Immobilization:
-
Perform a cleaning injection with the regeneration solution.
-
Inject the prepared liposomes over the L1 sensor chip surface to create a stable lipid bilayer. A successful capture should result in a significant increase in response units (RU).
-
-
Protein Binding Analysis:
-
Inject a series of concentrations of the purified protein over the immobilized liposome surface.
-
Monitor the association and dissociation phases in real-time.
-
Include a buffer-only injection as a control for baseline drift.
-
-
Regeneration: After each protein injection cycle, inject the regeneration solution to remove the bound protein and prepare the surface for the next injection.
-
Data Analysis:
-
Subtract the response from a reference flow cell (without immobilized liposomes) to correct for bulk refractive index changes.
-
Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
-
Isothermal Titration Calorimetry (ITC) Protocol
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.[3][4][5]
Materials:
-
Isothermal titration calorimeter
-
Purified protein of interest
-
Liposomes (large unilamellar vesicles, LUVs, are often preferred)
-
Dialysis buffer (ensure the protein and liposome buffers are identical)
Procedure:
-
Sample Preparation:
-
Dialyze the purified protein against the final experimental buffer extensively.
-
Prepare liposomes in the same buffer. The buffer from the final dialysis step should be used for all dilutions to minimize buffer mismatch effects.
-
Degas all solutions immediately before use.
-
-
Instrument Setup:
-
Thoroughly clean the sample and reference cells.
-
Set the experimental temperature and equilibration parameters.
-
-
Loading the ITC:
-
Load the liposome solution into the sample cell.
-
Load the concentrated protein solution into the injection syringe.
-
-
Titration:
-
Perform a series of small injections of the protein solution into the sample cell containing the liposomes.
-
Allow the system to reach equilibrium between each injection.
-
The heat change upon each injection is measured.
-
-
Control Experiment: Perform a control titration by injecting the protein into the buffer alone to determine the heat of dilution.
-
Data Analysis:
-
Subtract the heat of dilution from the experimental data.
-
Integrate the heat peaks for each injection.
-
Fit the integrated data to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated.
-
Liposome Co-sedimentation Assay Protocol
This assay provides a straightforward method to assess the binding of a protein to liposomes in a membrane-like environment.
Materials:
-
Purified protein of interest
-
Lipids for preparing liposomes
-
Binding buffer (e.g., 20 mM HEPES, 100 mM NaCl, pH 7.4)
-
Ultracentrifuge with a suitable rotor
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Liposome Preparation: Prepare multilamellar vesicles (MLVs) or large unilamellar vesicles (LUVs) by hydrating a lipid film with the binding buffer, followed by vortexing and optional freeze-thaw cycles or extrusion.
-
Binding Reaction:
-
Incubate a constant amount of purified protein with increasing concentrations of liposomes in the binding buffer.
-
Include a control reaction with no liposomes.
-
Allow the binding to reach equilibrium (e.g., 30 minutes at room temperature).
-
-
Separation:
-
Centrifuge the samples at high speed (e.g., >100,000 x g) for a sufficient time to pellet the liposomes and any bound protein.
-
-
Analysis:
-
Carefully separate the supernatant (containing unbound protein) from the pellet (containing liposomes and bound protein).
-
Resuspend the pellet in an equal volume of buffer as the supernatant.
-
Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE followed by Coomassie staining or Western blotting for the protein of interest.
-
-
Interpretation: An increase in the amount of protein in the pellet fraction with increasing liposome concentration indicates a direct interaction. The results can be quantified by densitometry of the protein bands.
References
- 1. xantec.com [xantec.com]
- 2. Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI [reichertspr.com]
- 3. researchgate.net [researchgate.net]
- 4. Thermodynamic Analysis of Protein-Lipid Interactions by Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thermodynamic Analysis of Protein–Lipid Interactions by Isothermal Titration Calorimetry | Springer Nature Experiments [experiments.springernature.com]
- 6. Characterization of Lipid-Protein Interactions and Lipid-mediated Modulation of Membrane Protein Function Through Molecular Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Using Surface Plasmon Resonance to Quantitatively Assess Lipid-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Unseen: A Researcher's Guide to Azide-Modified Membranes
For researchers, scientists, and drug development professionals, understanding the subtle yet significant ways chemical modifications can alter cell membrane properties is paramount. The introduction of an azide (B81097) moiety, a popular tool for bioorthogonal chemistry, is no exception. This guide provides a comprehensive comparison of the impact of azide modification on key membrane properties, supported by experimental data and detailed protocols, to aid in the design and interpretation of your research.
The azide group, with its small size and unique reactivity, has become an invaluable tool for "click" chemistry, enabling researchers to label and track lipids and proteins within the complex environment of the cell membrane. However, the introduction of this modification is not without consequence. Studies have shown that the position of the azide group within a lipid's acyl chain can influence the fundamental physicochemical properties of the membrane, including its structure, stability, and permeability.
Impact on Lipid Organization and Membrane Stability: A Tale of Two Positions
The location of the azide modification within a phospholipid has a profound impact on how lipids self-assemble and the overall stability of the resulting membrane. Research has demonstrated that lipids with an azide group in the middle of an acyl chain are more likely to form stable, extrudable liposomes, which are desirable for many experimental applications.[1][2][3][4][5] Conversely, when the azide group is placed at the end of the acyl chain, it can lead to the formation of large, sheet-like aggregates that are not easily extruded and may exhibit time-dependent fusion.[1][2][3][4][5]
This difference in self-assembly is attributed to the altered packing of the lipid molecules. Terminal azide groups can disrupt the ordered arrangement of the lipid tails, leading to less stable vesicular structures. These findings underscore the importance of carefully considering the design of azide-modified lipids to minimize perturbations to membrane structure.
| Azide Position | Primary Aggregate Structure | Stability | Miscibility with Saturated Lipids |
| Mid-chain | Extrudable liposomes | High, stable in size during storage | Favorable for forming stable mixed bilayers |
| Terminal | Large, sheet-like, non-extrudable aggregates; liposomes prone to fusion | Lower, can be unstable over time | May lead to phase separation and domain formation |
Membrane Permeability: The Azide Exception
The permeability of a membrane to small molecules is a critical aspect of its function. Studies investigating the passage of hydrazoic acid (HN₃) and its corresponding azide ion (N₃⁻) across an artificial membrane have provided direct insights into this property. Using a Parallel Artificial Membrane Permeability Assay (PAMPA), researchers have measured the effective permeability of these species.[6][7] Interestingly, it has also been noted that for metabolic engineering applications, azide-modified inositol (B14025) derivatives often require O-acetylation to enhance their permeability across the cell membrane, suggesting that the azide modification itself can hinder passage.[8]
| Molecule | Experimental Condition (pH) | Effective Permeability (logPe) |
| Hydrazoic Acid/Azide Ion | 7.4 | -4.97 |
| Hydrazoic Acid/Azide Ion | 8.0 | -5.26 |
Assessing Membrane Fluidity: A Look at the Alternatives
While direct quantitative data on how azide-modified lipids affect membrane fluidity is still emerging, established methods utilizing fluorescent probes offer a robust approach to investigate this property. Probes like Laurdan and DiIC12 are sensitive to the lipid packing and water content within the membrane, providing a measure of its fluidity.[9][10] By incorporating azide-modified lipids into model membranes, researchers can employ these techniques to quantify any resulting changes in fluidity.
In the broader context of membrane probes, diazirine-modified lipids represent a key alternative for photoreactive cross-linking studies.[1][11] Like azides, diazirines can be activated by UV light to form covalent bonds with nearby molecules. However, their impact on membrane properties may differ. Similarly, nitrile groups serve as an alternative vibrational probe to azides for infrared spectroscopy, offering a different set of advantages and disadvantages in terms of signal intensity and spectral complexity.[12][13][14] A comparative analysis of these alternatives is crucial for selecting the most appropriate tool for a given research question.
| Modification | Primary Application | Potential Impact on Membrane Properties | Key Advantages | Key Disadvantages |
| Azide | Bioorthogonal "click" chemistry, Photocross-linking | Can alter lipid packing, aggregate structure, and permeability. | High reactivity and specificity in click reactions. | Potential for membrane perturbation depending on position. |
| Diazirine | Photocross-linking | May also perturb membrane structure. | Efficient cross-linking upon UV activation. | Can generate reactive carbene intermediates. |
| Nitrile | Vibrational spectroscopy | Generally considered less perturbing than larger probes. | Provides a distinct signal in a relatively clear spectral region. | Lower extinction coefficient compared to azides. |
Experimental Protocols
To facilitate the investigation of azide-modified membranes, detailed protocols for key experimental techniques are provided below.
Protocol 1: Assessing Lipid Organization and Stability
This protocol outlines the use of Differential Scanning Calorimetry (DSC), Small-Angle X-ray Scattering (SAXS), and Cryo-Transmission Electron Microscopy (Cryo-TEM) to characterize the physicochemical properties of membranes containing azide-modified lipids.
Methodology:
-
Liposome (B1194612) Preparation: Prepare liposomes composed of the desired lipid mixture, including the azide-modified phospholipid, by thin-film hydration followed by extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
Differential Scanning Calorimetry (DSC):
-
Transfer a known amount of the liposome suspension to a DSC sample pan.
-
Scan the sample over a defined temperature range (e.g., 10-60°C) at a constant rate (e.g., 1°C/min).
-
Record the heat flow to determine the phase transition temperature (Tm) and enthalpy (ΔH), which provide insights into lipid packing and membrane stability.
-
-
Small-Angle X-ray Scattering (SAXS):
-
Place the liposome sample in a quartz capillary.
-
Expose the sample to a collimated X-ray beam.
-
Record the scattering pattern at different temperatures, particularly below and above the Tm.
-
Analyze the scattering data to determine the lamellar d-spacing, which reflects the thickness of the lipid bilayer.
-
-
Cryo-Transmission Electron Microscopy (Cryo-TEM):
-
Apply a small volume of the liposome suspension to a TEM grid.
-
Blot the grid to create a thin film and rapidly plunge-freeze it in liquid ethane (B1197151) to vitrify the sample.
-
Image the frozen-hydrated liposomes using a transmission electron microscope under cryogenic conditions.
-
Analyze the images to visualize the morphology of the aggregates (e.g., unilamellar vesicles, multilamellar structures, or sheets).
-
Protocol 2: Measuring Membrane Permeability using PAMPA
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to assess the passive permeability of compounds across an artificial lipid membrane.
Methodology:
-
Prepare the PAMPA Sandwich:
-
Coat the filter of a 96-well donor plate with a solution of lipids (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
-
Add the buffer solution to the wells of a 96-well acceptor plate.
-
-
Add Test Compound:
-
Add the azide-containing compound to be tested to the buffer in the donor plate wells.
-
-
Incubation:
-
Carefully place the donor plate on top of the acceptor plate to form the "sandwich."
-
Incubate the plate sandwich at a constant temperature (e.g., 25°C) for a defined period (e.g., 4-18 hours) with gentle shaking.
-
-
Quantification:
-
After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).
-
-
Calculate Permeability:
-
Calculate the effective permeability coefficient (Pe) using the following equation: Pe = - (V_D * V_A) / ((V_D + V_A) * A * t) * ln(1 - ([drug]_acceptor / [drug]_equilibrium)) where V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, and t is the incubation time.
-
Visualizing the Workflow
To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for assessing membrane properties.
By providing a clear comparison of the effects of azide modification and detailed experimental protocols, this guide aims to empower researchers to make informed decisions in the design and execution of their studies, ultimately leading to a more accurate understanding of the complex and dynamic nature of cellular membranes.
References
- 1. researchgate.net [researchgate.net]
- 2. Azide-Modified Membrane Lipids: Synthesis, Properties, and Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collection - Azide-Modified Membrane Lipids: Synthesis, Properties, and Reactivity - Langmuir - Figshare [acs.figshare.com]
- 4. Item - Azide-Modified Membrane Lipids: Synthesis, Properties, and Reactivity - American Chemical Society - Figshare [acs.figshare.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. How Azide Ion/Hydrazoic Acid Passes Through Biological Membranes: An Experimental and Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How Azide Ion/Hydrazoic Acid Passes Through Biological Membranes: An Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and synthesis of 4-azido-phosphatidylinositol as a potential probe for metabolic engineering of glycosylphosphatidylinositol on cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. A Direct Comparison of Azide and Nitrile Vibrational Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A direct comparison of azide and nitrile vibrational probes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Chemical vs. Enzymatic Synthesis of Modified Phospholipids
For Researchers, Scientists, and Drug Development Professionals
The synthesis of modified phospholipids (B1166683) is a cornerstone of research in drug delivery, membrane biology, and nutraceuticals. These tailored molecules, with specific fatty acids or head groups, are crucial for developing advanced liposomal drug carriers, studying cellular signaling, and creating functional foods. The two primary routes to these custom lipids—chemical and enzymatic synthesis—offer distinct advantages and disadvantages. This guide provides an objective comparison, supported by experimental insights, to help researchers select the optimal method for their application.
Section 1: Chemical Synthesis of Modified Phospholipids
Total chemical synthesis offers the flexibility to create virtually any phospholipid structure from basic precursors like glycerol (B35011).[] This bottom-up approach is characterized by multiple steps, often involving the use of protective groups to ensure specific reactions occur at the desired positions on the glycerol backbone.[] Common chemical methods involve phosphoramidite (B1245037) or H-phosphonate chemistry to form the critical phosphodiester bond.[2]
Advantages:
-
Flexibility and Versatility: Chemical synthesis is not limited by the availability of natural precursors, allowing for the creation of novel phospholipid derivatives with unique fatty acids or head groups.[]
-
Scalability: Chemical processes can often be scaled up for larger quantity production of a single, well-defined phospholipid species.[][3]
Disadvantages:
-
Harsh Reaction Conditions: The process often requires high temperatures and the use of toxic solvents and reagents, which can lead to the degradation of sensitive molecules like polyunsaturated fatty acids (PUFAs).[4][5]
-
Multi-Step Processes: Synthesis is typically lengthy, involving numerous protection and deprotection steps, which can lower the overall yield.[][3][6]
-
Environmental Concerns: The use of hazardous organic solvents and reagents raises environmental and safety issues.[7]
-
Low Stereospecificity: Achieving the correct stereochemical configuration (e.g., sn-glycerol-3-phosphate) can be challenging and may result in stereochemical impurities.[8]
Section 2: Enzymatic Synthesis of Modified Phospholipids
Enzymatic synthesis utilizes biocatalysts, such as lipases and phospholipases, to modify existing phospholipids or build them from precursors.[9][10][11] These enzymes offer remarkable specificity, catalyzing reactions at specific positions on the phospholipid molecule under gentle conditions.[5][10] Common reactions include esterification, acidolysis, and transesterification to swap fatty acids, and transphosphatidylation to modify head groups.[9][11][12]
Advantages:
-
High Specificity and Selectivity: Enzymes exhibit high regio- and stereoselectivity, leading to products of high purity with the correct stereochemistry, and minimizing the formation of byproducts.[5][7][9]
-
Mild Reaction Conditions: Reactions are conducted in moderate temperatures and pressures, often in solvent-free systems, which preserves the integrity of sensitive fatty acids and is more environmentally friendly.[4][7][9][10]
-
Fewer Steps: Enzymatic methods can reduce the number of synthesis steps by eliminating the need for protecting groups.[4]
-
Improved Safety and Sustainability: The process avoids toxic chemicals and hazardous waste, aligning with green chemistry principles.[4][7]
Disadvantages:
-
Enzyme Cost and Stability: The cost of purified enzymes can be high, and their stability under operational conditions can be a limitation, though immobilization techniques can improve reusability and reduce costs.[13][14]
-
Limited Substrate Scope: The specificity of enzymes can also be a limitation, as they may not act on all desired substrates.
-
Potential for Acyl Migration: Under certain conditions, non-enzymatic acyl migration can occur, particularly with structured phospholipids containing PUFAs at the sn-2 position, which can reduce product purity.[9]
Section 3: Quantitative Performance Comparison
The choice between chemical and enzymatic synthesis often depends on the specific goals of the research, including desired yield, purity, and cost-effectiveness.
| Parameter | Chemical Synthesis | Enzymatic Synthesis | Source(s) |
| Reaction Conditions | Often harsh (high temp, toxic solvents) | Mild (moderate temp, often solvent-free) | [4][5][7][9] |
| Specificity | Low regio- and stereospecificity | High regio- and stereospecificity | [5][7][9] |
| Typical Yield | Variable, often lowered by multi-step processes | Can be high (e.g., 58-80% for specific reactions) | [14][15] |
| Purity of Product | May contain byproducts and stereoisomers | Generally high purity, fewer byproducts | [5][14] |
| Environmental Impact | Higher (use of hazardous materials) | Lower (biodegradable catalysts, fewer solvents) | [5][7] |
| Key Advantage | High flexibility for novel structures | High precision and product quality | [][9] |
| Key Disadvantage | Harsh conditions, potential for impurities | Enzyme cost and stability | [6][13] |
Section 4: Key Experimental Protocols
Protocol 1: Enzymatic Synthesis of DHA-Lysophosphatidylcholine (DHA-LPC)
This protocol is adapted from a lipase-catalyzed esterification of glycerophosphocholine (GPC) and docosahexaenoic acid (DHA).
1. Materials:
- Glycerophosphocholine (GPC)
- Docosahexaenoic acid (DHA)
- Immobilized lipase (B570770) (e.g., Quara® LowP on Immobeads-C18)
- Ionic Liquid Solvent (e.g., 1-methyl-3-octylimidazolium tetrafluoroborate, MOIM-BF4) or a solvent-free system.
- Reaction vessel with magnetic stirring and temperature control.
2. Method:
- Substrate Preparation: Dissolve GPC in the ionic liquid solvent (if used) or mix directly with DHA in a solvent-free system. A typical molar ratio is 1:10 (GPC to DHA).[15]
- Enzymatic Reaction: Add the immobilized lipase to the substrate mixture (e.g., 10% w/w).
- Incubation: Conduct the reaction at a controlled temperature (e.g., 40-60°C) with constant stirring for a set period (e.g., 48 hours).[14][15]
- Monitoring: Monitor the reaction progress by taking samples periodically and analyzing them via High-Performance Liquid Chromatography (HPLC).
- Purification: After the reaction, separate the immobilized enzyme by filtration. Purify the product (DHA-LPC) from the remaining substrates using column chromatography.
- Analysis: Confirm the structure and purity of the final product using techniques like HPLC and Nuclear Magnetic Resonance (NMR).[15]
Protocol 2: General Chemical Synthesis of Phosphatidylcholines
This protocol outlines a general approach using phosphoramidite chemistry.
1. Materials:
- Protected diacylglycerol (DAG) backbone.
- Phosphoramidite reagent (e.g., 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite).
- Protected choline (B1196258) derivative.
- Activator (e.g., tetrazole).
- Oxidizing agent (e.g., tert-butyl hydroperoxide).
- Deprotection reagents.
- Solvents (e.g., anhydrous dichloromethane, acetonitrile).
2. Method:
- Phosphitylation: React the protected DAG with the phosphoramidite reagent in the presence of an activator to form a phosphite (B83602) triester.
- Coupling: Add the protected choline derivative to the reaction mixture to couple it to the phosphorus center.
- Oxidation: Oxidize the P(III) phosphite triester to the more stable P(V) phosphate (B84403) triester using an oxidizing agent.
- Deprotection: Remove all protecting groups from the acyl chains and the phosphate group under specific conditions (e.g., acid or base treatment) to yield the final phospholipid.
- Purification: Purify the final product using column chromatography on silica (B1680970) gel.
- Analysis: Characterize the product for identity and purity using techniques like NMR, Mass Spectrometry (MS), and HPLC.[16][17][18]
Section 5: Visualizing Workflows and Pathways
Comparative Synthesis Workflow
The diagram below illustrates the generalized steps involved in both chemical and enzymatic synthesis routes for modified phospholipids.
Caption: Generalized workflow comparing chemical and enzymatic synthesis.
Phosphatidylinositol 3-Kinase (PI3K) Signaling Pathway
Modified phospholipids, particularly phosphorylated inositols, are critical second messengers in cellular signaling. The PI3K/Akt pathway is a primary example where these lipids play a central role in cell survival and growth.
References
- 2. chimia.ch [chimia.ch]
- 3. researchgate.net [researchgate.net]
- 4. Future of Structured Lipids: Enzymatic Synthesis and Their New Applications in Food Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzyme engineering for functional lipids synthesis: recent advance and perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The use of natural and synthetic phospholipids as pharmaceutical excipients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. phospholipid-research-center.com [phospholipid-research-center.com]
- 8. avantiresearch.com [avantiresearch.com]
- 9. Progress & Prospect of Enzyme-Mediated Structured Phospholipids Preparation | MDPI [mdpi.com]
- 10. Enzymatic synthesis and modification of structured phospholipids: recent advances in enzyme preparation and biocatalytic processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benthamscience.com [benthamscience.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Use of Ionic Liquids in the Enzymatic Synthesis of Structured Docosahexaenoic Acid Lyso-Phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Advanced Techniques for Phospholipid Analysis [eureka.patsnap.com]
- 17. Structural Characterization of Phospholipids and Sphingolipids by In-Source Fragmentation MALDI/TOF Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 18:0-16:0(16-Azido) PC: A Step-by-Step Guide for Laboratory Personnel
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of specialized chemical reagents is paramount. This document provides essential safety and logistical information for the proper disposal of 18:0-16:0(16-Azido) PC (1-stearoyl-2-(16-azidopalmitoyl)-sn-glycero-3-phosphocholine), a phosphatidylcholine containing a reactive azide (B81097) functional group.
The following procedures are based on general safety protocols for organic azides and phosphatidylcholine lipids. It is crucial to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for complete and definitive guidance. The chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[1]
Immediate Safety and Hazard Information
The primary hazard associated with this compound stems from its azide functional group. Organic azides can be energetic and potentially explosive, especially in the presence of heat, shock, friction, or when in contact with certain metals. While the long aliphatic chains in this molecule are expected to decrease its sensitivity, caution is still warranted. The phosphatidylcholine component is generally considered to be of low toxicity.
Key Safety Precautions:
-
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handle the compound in a well-ventilated fume hood.
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[2]
-
Prevent the formation of dust when handling the solid form.[2]
-
Keep away from heat, sparks, and open flames.
-
Avoid contact with heavy metals, strong acids, and oxidizing agents.
Quantitative Data Summary
Due to the unavailability of a specific Safety Data Sheet for this compound, the following table provides general data for similar compounds and serves as a template. Users must consult the manufacturer's SDS for specific values.
| Parameter | Value | Source |
| GHS Hazard Classification | Not a hazardous substance or mixture (for a similar, non-azido lipid) | [2] |
| Acute Toxicity | No data available | [2] |
| Carcinogenicity | No component is identified as a carcinogen by IARC, NTP, or OSHA (for a similar, non-azido lipid) | [2] |
| Occupational Exposure Limits | No data available | [2] |
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound involves the chemical quenching of the azide group to a more stable amine, followed by disposal as a chemical waste.
Materials Required:
-
Triphenylphosphine (B44618) (PPh₃) or a similar reducing agent
-
Anhydrous, inert solvent (e.g., tetrahydrofuran (B95107) (THF) or diethyl ether)
-
Stir plate and stir bar
-
Round-bottom flask
-
Nitrogen or Argon gas supply
-
Appropriate waste container
Experimental Protocol: Quenching of the Azide
-
Preparation: In a well-ventilated fume hood, dissolve the this compound waste in a minimal amount of an appropriate anhydrous solvent (e.g., THF) in a round-bottom flask equipped with a stir bar.
-
Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) to displace air.
-
Addition of Reducing Agent: Slowly add a solution of triphenylphosphine (approximately 1.1 to 1.5 equivalents per equivalent of azide) in the same solvent to the stirred solution of the azido-lipid at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or by observing the cessation of nitrogen gas evolution (if applicable). The reaction is typically complete within a few hours.
-
Waste Collection: Once the reaction is complete, the resulting solution containing the now-reduced (amine) lipid and triphenylphosphine oxide should be transferred to a designated, properly labeled hazardous waste container for organic waste.
-
Final Disposal: The sealed waste container should be disposed of through your institution's hazardous waste management program.
Mandatory Visualizations
Caption: A workflow diagram illustrating the step-by-step procedure for the safe disposal of this compound.
Caption: Logical relationship between the compound, its primary hazards, and the recommended disposal pathway.
References
Essential Safety and Logistics for Handling 18:0-16:0(16-Azido) PC
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols and logistical information for the handling and disposal of 18:0-16:0(16-Azido) PC. Adherence to these procedures is critical to ensure personal safety and the integrity of your research. This compound contains an azido (B1232118) group, which requires specific precautions due to its potential reactivity.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, based on general laboratory safety standards for hazardous chemicals and specific recommendations for handling organic azides.[1][2][3][4]
| Protection Type | Recommended PPE | Purpose | Standard |
| Eye/Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield should be worn in addition when there is a splash hazard.[3][5] | Protects against splashes, flying particles, and chemical vapors. | ANSI Z87.1 marked.[3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile), a fully buttoned lab coat, long pants, and closed-toe shoes.[1][5] | Prevents skin contact with the chemical. Lab coats protect clothing and skin from spills. | EN 374 (Gloves). |
| Respiratory Protection | Generally not required under normal use with adequate ventilation. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended.[1][6] | Protects against inhalation of dust or aerosols. | NIOSH approved. |
Safe Handling and Operational Protocol
Adherence to a strict, step-by-step protocol minimizes the risk of exposure and contamination. Organic azides are potentially explosive and can be sensitive to heat, light, friction, and pressure.[7][8]
1. Storage:
-
Upon receipt, store the compound at -20°C in a tightly sealed container in a dry and well-ventilated place.[9]
-
Store away from incompatible materials such as acids, metals, and halogenated solvents.[5][8][10] Azides can react with metals like copper and lead to form highly explosive metal azides.[5]
2. Preparation and Use:
-
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5][11]
-
Before handling, ensure all required PPE is correctly worn.
-
When preparing solutions, avoid creating dust. If working with a powder, carefully weigh the required amount using non-metal (e.g., plastic or ceramic) spatulas.[5][8][11]
-
Avoid using glassware with ground glass joints, as friction can be a source of ignition.[10]
-
Do not use halogenated solvents (e.g., dichloromethane, chloroform) with azides, as this can lead to the formation of explosive compounds.[7][8][10]
3. Spill Management:
-
In the event of a spill, evacuate the immediate area if necessary.
-
For small powder spills, carefully sweep up the material and place it in a sealed container for disposal. Avoid generating dust.[6]
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal.
-
Clean the spill area with a suitable solvent, and collect all cleanup materials in a designated hazardous waste container.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure safety.
-
Chemical Waste: Unused or unwanted this compound should be disposed of as hazardous waste. It is recommended to convert organic azides to a more stable derivative, such as an amine, before disposal if possible.[7]
-
Contaminated Materials: All materials that have come into contact with the compound, including gloves, lab coats, absorbent materials, and empty containers, should be considered contaminated.[1] These items must be collected in a designated, sealed hazardous waste container.
-
Waste Labeling: Clearly label all waste containers with "Hazardous Waste: Contains Organic Azide" and list the specific contents. Azide-containing waste should be collected separately from other chemical waste streams, especially acidic waste, to prevent the formation of highly toxic and explosive hydrazoic acid.[7]
-
Drain Disposal: Under no circumstances should solutions containing azides be poured down the drain. Reaction with lead or copper in plumbing can lead to the formation of explosive metal azides.[5]
Experimental Workflow Diagram
The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 5. chemistry.unm.edu [chemistry.unm.edu]
- 6. avantiresearch.com [avantiresearch.com]
- 7. safety.pitt.edu [safety.pitt.edu]
- 8. ucd.ie [ucd.ie]
- 9. avantiresearch.com [avantiresearch.com]
- 10. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 11. artscimedia.case.edu [artscimedia.case.edu]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
